molecular formula C24H31Cl2FN4O4 B610438 Relenopride Hydrochloride CAS No. 1221416-42-7

Relenopride Hydrochloride

Cat. No.: B610438
CAS No.: 1221416-42-7
M. Wt: 529.4 g/mol
InChI Key: DMJJYQFHCCNBNI-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Relenopride hydrochloride (also known as YKP10811) is a specific and selective 5-HT4 receptor agonist with a high binding affinity (K i = 4.96 nM). Its research value is underscored by its clean off-target profile, demonstrating 120-fold lower affinity for 5-HT2A receptors and 6-fold lower affinity for 5-HT2B receptors compared to 5-HT4. This selectivity makes it a valuable pharmacological tool for disentangling complex serotonin signaling pathways in scientific investigations. The compound's primary research application has been in studying the enhancement of gastrointestinal (GI) motility , relevant to conditions like chronic idiopathic constipation. Furthermore, its potential extends into the realm of rare neurological diseases , for which it has been under clinical development. Researchers utilize this compound to explore the role of 5-HT4 receptor activation in various physiological systems, offering insights into novel therapeutic targets for CNS and gastrointestinal disorders. This product is strictly for research purposes in laboratory settings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S)-3-[4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidin-1-yl]-1-(4-fluorophenyl)propyl] carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClFN4O4.ClH/c1-33-22-13-20(27)19(25)12-18(22)23(31)29-14-15-6-9-30(10-7-15)11-8-21(34-24(28)32)16-2-4-17(26)5-3-16;/h2-5,12-13,15,21H,6-11,14,27H2,1H3,(H2,28,32)(H,29,31);1H/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJJYQFHCCNBNI-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCC(C3=CC=C(C=C3)F)OC(=O)N)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)N)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31Cl2FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221416-42-7
Record name Relenopride hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1221416427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RELENOPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CC34KNCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Relenopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relenopride Hydrochloride is a potent and selective serotonin (B10506) 5-HT4 receptor agonist that has been investigated for its prokinetic properties in the management of gastrointestinal disorders. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailing the key intermediates, reaction steps, and relevant experimental protocols. The synthesis involves a convergent strategy, assembling three key fragments: a substituted benzoic acid, a functionalized piperidine (B6355638) core, and a chiral amino alcohol derivative. Furthermore, this document elucidates the signaling pathway of the 5-HT4 receptor, the pharmacological target of Relenopride. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals three key building blocks:

  • Fragment A: 4-amino-5-chloro-2-methoxybenzoic acid

  • Fragment B: tert-butyl (piperidin-4-ylmethyl)carbamate

  • Fragment C: (S)-3-amino-3-(4-fluorophenyl)propan-1-ol

The synthesis strategy involves the initial preparation of these fragments, followed by their sequential coupling to construct the final molecule.

Synthesis Pathway

The overall synthetic route for this compound can be divided into three main stages:

  • Synthesis of Key Intermediates: Preparation of Fragment A, Fragment B, and obtaining Fragment C.

  • Assembly of the Molecular Backbone: Coupling of Fragment A and a derivative of Fragment B, followed by the introduction of Fragment C.

  • Final Step and Salt Formation: Carbamate formation and conversion to the hydrochloride salt.

G cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_assembly Assembly and Final Steps p_aminosalicylic_acid p-Aminosalicylic Acid methyl_4_amino_2_methoxybenzoate Methyl 4-amino-2-methoxybenzoate methyl_4_amino_5_chloro_2_methoxybenzoate Methyl 4-amino-5-chloro-2-methoxybenzoate fragA 4-Amino-5-chloro-2-methoxybenzoic acid (Fragment A) piperidine_4_carboxylic_acid Piperidine-4-carboxylic acid nboc_piperidine_4_carboxylic_acid N-Boc-piperidine-4-carboxylic acid nboc_4_aminomethyl_piperidine tert-Butyl (piperidin-4-ylmethyl)carbamate (Fragment B) fragC (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol (Fragment C) intermediate1 4-Amino-5-chloro-N-((1-Boc-piperidin-4-yl)methyl)-2-methoxybenzamide intermediate2 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide intermediate3 (S)-4-Amino-5-chloro-N-((1-(3-(4-fluorophenyl)-3-hydroxypropyl)piperidin-4-yl)methyl)-2-methoxybenzamide relenopride Relenopride relenopride_hcl This compound

Synthesis of Key Intermediates

2.1.1. Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (Fragment A)

This intermediate is synthesized from p-aminosalicylic acid in a three-step process involving methylation, chlorination, and saponification.

StepReactionReagents and ConditionsYield (%)
1MethylationDimethyl sulfate, Potassium carbonate, Acetone, Reflux~90
2ChlorinationN-Chlorosuccinimide (NCS), DMF, 70°C~88
3SaponificationSodium hydroxide (B78521), Methanol/Water, Reflux~91

Experimental Protocol for Step 2: Chlorination

To a solution of methyl 4-amino-2-methoxybenzoate (1.0 eq) in dimethylformamide (DMF), N-chlorosuccinimide (NCS) (1.05 eq) is added. The mixture is stirred at 70°C for 3 hours. After cooling, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford methyl 4-amino-5-chloro-2-methoxybenzoate.

2.1.2. Synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate (Fragment B)

The synthesis of this piperidine derivative starts from piperidine-4-carboxylic acid.

StepReactionReagents and ConditionsYield (%)
1Boc ProtectionDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Sodium hydroxide, Dichloromethane (B109758)/Water>95
2Amidation1. Thionyl chloride; 2. Aqueous Ammonia (B1221849)~85
3ReductionLithium aluminum hydride (LiAlH₄), THF, 0°C to RT~80

Experimental Protocol for Step 1: Boc Protection

To a solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of dichloromethane and water, sodium hydroxide is added to adjust the pH to ~10. Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise, and the mixture is stirred vigorously at room temperature overnight. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

2.1.3. (S)-3-amino-3-(4-fluorophenyl)propan-1-ol (Fragment C)

This chiral amino alcohol is a key component for introducing the desired stereochemistry and the fluorophenyl group. It is commercially available or can be synthesized via asymmetric reduction of the corresponding ketone.

Assembly of the Molecular Backbone

2.2.1. Amide Coupling

4-Amino-5-chloro-2-methoxybenzoic acid (Fragment A) is coupled with tert-butyl (piperidin-4-ylmethyl)carbamate (Fragment B) using standard peptide coupling reagents.

Reagents and ConditionsYield (%)
EDC, HOBt, DIPEA, DMF, RT, 12h~75

Experimental Protocol:

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DMF, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) is added at 0°C. The mixture is stirred for 30 minutes, followed by the addition of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude product, which is purified by column chromatography.

2.2.2. Boc Deprotection

The Boc protecting group is removed under acidic conditions.

Reagents and ConditionsYield (%)
Trifluoroacetic acid (TFA), Dichloromethane, 0°C to RT, 2h>95

2.2.3. Reductive Amination

The deprotected piperidine derivative is coupled with a ketone precursor to Fragment C via reductive amination. The ketone, (S)-3-(4-fluorophenyl)-3-oxopropan-1-ol, can be prepared by oxidation of Fragment C.

Reagents and ConditionsYield (%)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Dichloroethane, Acetic acid, RT, 12h~60
Final Step and Salt Formation

2.3.1. Carbamate Formation

The primary alcohol of the coupled product is converted to a carbamate.

Reagents and ConditionsYield (%)
1. Triphosgene (B27547), Triethylamine (B128534), THF, 0°C; 2. Gaseous Ammonia~70

Experimental Protocol:

To a solution of the alcohol intermediate (1.0 eq) and triethylamine (3.0 eq) in anhydrous THF at 0°C, a solution of triphosgene (0.4 eq) in THF is added dropwise. The mixture is stirred at 0°C for 1 hour. Anhydrous ammonia gas is then bubbled through the solution for 30 minutes. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield Relenopride.

2.3.2. Hydrochloride Salt Formation

Relenopride free base is converted to its hydrochloride salt for improved stability and solubility.

Reagents and ConditionsYield (%)
HCl in Diethyl ether, 0°C>95

Mechanism of Action: 5-HT4 Receptor Signaling Pathway

Relenopride exerts its prokinetic effects by acting as a selective agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptors, which are G-protein coupled receptors (GPCRs) predominantly found in the gastrointestinal tract.

G Relenopride Relenopride Receptor 5-HT4 Receptor Relenopride->Receptor binds to G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response phosphorylates other substrates Gene_Expression Gene Expression (e.g., for neurotransmitter release) CREB->Gene_Expression regulates Gene_Expression->Cellular_Response

Upon binding of Relenopride, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular levels of cAMP then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, including transcription factors like CREB (cAMP response element-binding protein), which ultimately leads to a cellular response, such as increased acetylcholine (B1216132) release from enteric neurons, resulting in enhanced gastrointestinal motility.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through a convergent approach, combining three key fragments. The synthesis requires careful control of reaction conditions and purification of intermediates to obtain the final product with high purity. The pharmacological activity of Relenopride is mediated through the agonism of the 5-HT4 receptor, leading to a cascade of intracellular events that promote gastrointestinal motility. This guide provides a foundational understanding for researchers and professionals involved in the development of similar prokinetic agents.

Disclaimer: This document is intended for informational and educational purposes only. The described synthetic procedures should only be carried out by qualified professionals in a well-equipped laboratory, with all necessary safety precautions in place.

In-depth Technical Guide: The Total Synthesis of YKP10811

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Publicly Available Synthetic Methodologies and Key Transformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKP10811, a potent and selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, has demonstrated significant prokinetic effects, making it a promising therapeutic agent for gastrointestinal motility disorders such as functional constipation and gastroparesis.[1][2][3] Its chemical structure, formally named carbamic acid 3-(4-((4-amino-5-chloro-2-methoxybenzoylamino)methyl)piperidin-1-yl)-1-(4-fluorophenyl)propyl ester, presents a unique synthetic challenge. This document provides a comprehensive overview of the publicly available information regarding the total synthesis of YKP10811, with a focus on potential key synthetic steps and transformations. As of this writing, detailed experimental protocols and quantitative data from a definitive total synthesis are not widely published in peer-reviewed literature. Therefore, this guide will focus on a plausible retrosynthetic analysis based on its known chemical structure and general organic synthesis principles.

Introduction to YKP10811

YKP10811 is a novel benzamide (B126) derivative that acts as a partial agonist at the 5-HT4 receptor.[2] Clinical studies have shown that YKP10811 accelerates gastrointestinal and colonic transit, improving bowel function in patients with functional constipation.[3][4] Its mechanism of action involves stimulating 5-HT4 receptors in the gastrointestinal tract, which enhances acetylcholine (B1216132) release and subsequently promotes gut motility.[1][5] The compound is under development by SK Life Science, Inc.[6]

Retrosynthetic Analysis of YKP10811

A retrosynthetic analysis of YKP10811 suggests a convergent synthetic strategy, breaking the molecule down into three key building blocks:

The logical flow of this retrosynthetic approach is visualized in the diagram below.

G cluster_1 Key Disconnections cluster_2 Key Building Blocks YKP10811 YKP10811 Amide_Bond Amide Bond Formation YKP10811->Amide_Bond Amide Carbamate_Formation Carbamate Formation YKP10811->Carbamate_Formation Carbamate Alkylation Reductive Amination/ Alkylation YKP10811->Alkylation C-N Bond Aryl_Amine 4-amino-5-chloro-2-methoxybenzoic acid Amide_Bond->Aryl_Amine Piperidine Functionalized 4-(aminomethyl)piperidine Amide_Bond->Piperidine Side_Chain 3-amino-1-(4-fluorophenyl)propan-1-ol Carbamate_Formation->Side_Chain Alkylation->Piperidine Alkylation->Side_Chain

Caption: Retrosynthetic analysis of YKP10811.

Proposed Key Synthetic Steps and Methodologies

Based on the retrosynthetic analysis, the following key steps are proposed for the total synthesis of YKP10811.

Synthesis of the Aryl Amine Moiety

The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid would likely start from a commercially available substituted benzene (B151609) derivative. A plausible route is outlined below.

G Starting_Material 2-Methoxybenzoic acid Nitration Nitration (HNO3, H2SO4) Starting_Material->Nitration Intermediate1 4-Nitro-2-methoxybenzoic acid Nitration->Intermediate1 Chlorination Chlorination (Cl2, FeCl3) Intermediate2 5-Chloro-4-nitro-2-methoxybenzoic acid Chlorination->Intermediate2 Reduction Reduction (H2, Pd/C or Fe/HCl) Final_Product 4-Amino-5-chloro-2-methoxybenzoic acid Reduction->Final_Product Intermediate1->Chlorination Intermediate2->Reduction

Caption: Proposed synthesis of the aryl amine moiety.

Experimental Protocol (Hypothetical):

  • Nitration: 2-Methoxybenzoic acid would be treated with a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, likely at the 4-position due to the directing effects of the methoxy (B1213986) and carboxylic acid groups.

  • Chlorination: The resulting 4-nitro-2-methoxybenzoic acid would then be subjected to electrophilic aromatic chlorination using a chlorinating agent such as chlorine gas with a Lewis acid catalyst (e.g., FeCl₃) to install the chlorine atom at the 5-position.

  • Reduction: The nitro group would be reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or a metal-acid system (e.g., Fe/HCl), to yield the final 4-amino-5-chloro-2-methoxybenzoic acid.

Synthesis of the Piperidine Core and Side Chain Assembly

The core of the molecule involves the coupling of the piperidine moiety with the carbamate side chain. This could be achieved through reductive amination or direct alkylation.

G Piperidine_Start N-Boc-4-(aminomethyl)piperidine Alkylation N-Alkylation Piperidine_Start->Alkylation Side_Chain_Start 3-Chloro-1-(4-fluorophenyl)propan-1-one Reduction_Ketone Ketone Reduction (NaBH4) Side_Chain_Start->Reduction_Ketone Intermediate_Alcohol 3-Chloro-1-(4-fluorophenyl)propan-1-ol (B2484406) Reduction_Ketone->Intermediate_Alcohol Intermediate_Alkylated N-Boc-4-(((3-(4-fluorophenyl)-3-hydroxypropyl)amino)methyl)piperidine Alkylation->Intermediate_Alkylated Carbamate_Formation Carbamate Formation (e.g., with phosgene (B1210022) equivalent) Intermediate_Carbamate Carbamic acid ester intermediate Carbamate_Formation->Intermediate_Carbamate Deprotection Boc Deprotection (TFA or HCl) Final_Side_Chain Functionalized Piperidine Side Chain Deprotection->Final_Side_Chain Intermediate_Alcohol->Alkylation Intermediate_Alkylated->Carbamate_Formation Intermediate_Carbamate->Deprotection

Caption: Proposed assembly of the piperidine core and side chain.

Experimental Protocol (Hypothetical):

  • Side Chain Preparation: 3-Chloro-1-(4-fluorophenyl)propan-1-one could be reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

  • N-Alkylation: The resulting 3-chloro-1-(4-fluorophenyl)propan-1-ol could then be used to alkylate the primary amine of N-Boc-4-(aminomethyl)piperidine.

  • Carbamate Formation: The secondary amine formed would then react with a phosgene equivalent to form a carbamoyl (B1232498) chloride, which upon reaction with an alcohol would form the carbamate. Alternatively, the alcohol on the side chain could be activated first, followed by reaction with the secondary amine.

  • Boc Deprotection: The Boc protecting group on the piperidine nitrogen would be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the secondary amine ready for the final coupling step.

Final Assembly: Amide Bond Formation

The final step in the proposed synthesis is the coupling of the aryl amine moiety with the functionalized piperidine core via an amide bond formation.

Experimental Protocol (Hypothetical):

Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) would be employed to facilitate the formation of the amide bond between the carboxylic acid of the aryl amine moiety and the primary amine of the piperidine core.

Quantitative Data

As no specific literature on the total synthesis of YKP10811 is publicly available, a table of quantitative data such as reaction yields, and spectroscopic data cannot be provided at this time.

Conclusion

While a detailed, experimentally validated total synthesis of YKP10811 is not yet in the public domain, a plausible and efficient synthetic route can be postulated based on modern organic synthesis principles. The proposed retrosynthetic analysis and key transformations provide a logical framework for the construction of this potent 5-HT4 receptor agonist. Further research and publication from the developing pharmaceutical company will be necessary to elucidate the precise synthetic methodology employed for the large-scale production of YKP10811.

References

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Relenopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the analytical methodologies and data interpretation central to the chemical structure elucidation of Relenopride Hydrochloride, a selective 5-HT₄ receptor agonist. The following sections provide a comprehensive overview of the spectroscopic techniques and experimental protocols that would be employed to confirm the molecular structure of this compound.

Chemical Identity of Relenopride

Relenopride is a pharmaceutical agent identified by the following key descriptors:

  • IUPAC Name: [(1S)-3-[4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidin-1-yl]-1-(4-fluorophenyl)propyl] carbamate[1]

  • Molecular Formula: C₂₄H₃₀ClFN₄O₄[1][2]

  • CAS Registry Number: 1221416-43-8 (for Relenopride)[1]

The hydrochloride salt form is denoted by the addition of ".HCl".

The Strategic Approach to Structure Elucidation

The definitive confirmation of this compound's structure is achieved through a synergistic application of modern spectroscopic techniques. This process involves the individual analysis of the molecule's constituent parts and the subsequent assembly of these fragments to construct the complete molecular picture. The primary analytical tools for this endeavor are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

G cluster_0 Elucidation Workflow Sample Sample Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Sample->Spectroscopic_Analysis Subject to Data_Interpretation Data Interpretation (Fragmentation, Chemical Shifts, etc.) Spectroscopic_Analysis->Data_Interpretation Yields Structure_Proposal Proposed Structure Data_Interpretation->Structure_Proposal Leads to Final_Structure Confirmed Structure of This compound Structure_Proposal->Final_Structure Confirmation G cluster_frags Key Fragmentation Pathways Relenopride_M+H Relenopride [M+H]⁺ (m/z ≈ 493.20) Frag_A Loss of Carbamate (-OC(O)NH₂) Relenopride_M+H->Frag_A Frag_B Amide Bond Cleavage Relenopride_M+H->Frag_B Frag_C Piperidine Ring Opening Relenopride_M+H->Frag_C

References

A Technical Guide to the Crystal Structure Analysis of Relenopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Relenopride (B10773196) hydrochloride, a potent 5-HT₄ receptor agonist, is a molecule of significant interest in drug development for gastrointestinal disorders.[1][2] Understanding its three-dimensional structure is paramount for structure-activity relationship studies, polymorph screening, and optimizing its pharmaceutical properties. This technical guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of a small organic molecule like relenopride hydrochloride. While specific crystallographic data for this compound is not publicly available, this document presents a detailed, illustrative workflow, including hypothetical data, to guide researchers in similar analytical endeavors.

Introduction to Small Molecule Crystallography

Small molecule X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[3][4] This technique is indispensable in pharmaceutical sciences for:

  • Unambiguous Structure Elucidation: Confirming the molecular structure, including stereochemistry.[3]

  • Solid-State Characterization: Identifying and characterizing different polymorphic forms, solvates, and hydrates, which can significantly impact a drug's stability, solubility, and bioavailability.

  • Structure-Activity Relationship (SAR) Studies: Providing insights into how a molecule's conformation and intermolecular interactions influence its biological activity.

  • Informing Formulation Development: Guiding the selection of appropriate solid forms for drug product development.

Hypothetical Crystallographic Data for this compound

The following tables present hypothetical crystallographic data for a putative monoclinic polymorph of this compound for illustrative purposes.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue (Hypothetical)
Empirical FormulaC₂₄H₃₁Cl₂FN₄O₄
Formula Weight529.43
Temperature293(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.123(4) Å
b15.456(6) Å
c16.789(7) Å
α90°
β98.54(3)°
γ90°
Volume2598.1(18) ų
Z (Molecules per unit cell)4
Calculated Density1.354 Mg/m³
Absorption Coefficient0.285 mm⁻¹
F(000)1112
Crystal Size0.25 x 0.20 x 0.15 mm
Theta Range for Data Collection2.50 to 28.00°
Index Ranges-12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -21 ≤ l ≤ 21
Reflections Collected24589
Independent Reflections5897 [R(int) = 0.045]
Completeness to Theta99.8%
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters5897 / 0 / 334
Goodness-of-Fit on F²1.054
Final R Indices [I > 2σ(I)]R1 = 0.048, wR2 = 0.125
R Indices (all data)R1 = 0.062, wR2 = 0.138
Largest Diff. Peak and Hole0.45 and -0.38 e.Å⁻³

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

(Note: A full list of atomic coordinates is extensive. This is a truncated, illustrative example.)

AtomxyzU(eq) [Ų]
Cl10.2543(1)0.8453(1)0.1876(1)0.054(1)
F1-0.4521(2)0.6211(2)0.4532(2)0.061(1)
O10.1023(3)0.5879(2)0.3145(2)0.048(1)
O2-0.0876(3)0.6754(2)0.2891(2)0.052(1)
N10.3456(3)0.7123(3)0.0987(3)0.041(1)
C10.1987(4)0.6543(4)0.1234(4)0.035(1)
...............

Experimental Protocols

A successful crystal structure determination relies on a series of well-executed experimental steps.

High-quality single crystals are the prerequisite for single-crystal X-ray diffraction.[5][6] For a small molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the this compound solution is placed on a siliconized glass slide and inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The following protocol outlines the steps for data collection on a modern diffractometer.[7][8]

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.5 mm in size and free of visible defects, is selected under a microscope.[7][9] It is then mounted on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.[7]

  • Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-rays are generated, monochromatized (e.g., Mo Kα radiation, λ = 0.71073 Å), and collimated to strike the crystal.[10] As the crystal is rotated, a series of diffraction images are collected by a detector (e.g., CCD or CMOS).[7]

  • Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group.[8] The intensities of the thousands of measured reflections are integrated, corrected for various factors (e.g., Lorentz and polarization effects), and scaled.

PXRD is a complementary technique used to analyze the bulk crystalline material.[11][12]

  • Sample Preparation: A small amount of the this compound powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.[11]

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.[11][12]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. It can be used for phase identification, polymorph screening, and determination of lattice parameters.[13]

Structure Solution and Refinement

The final three-dimensional structure is determined through a computational process.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[14] For small molecules, direct methods or charge-flipping algorithms are typically used to calculate initial phases from the measured intensities, leading to an initial electron density map.[14]

  • Model Building: From the initial electron density map, atoms are identified and a preliminary molecular model is built.

  • Structure Refinement: The atomic positions, displacement parameters, and other structural parameters are refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process improves the agreement between the calculated and observed structure factors, typically monitored by the R-factor.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis Structural Analysis cluster_computation Computational Analysis synthesis Synthesis of Relenopride HCl evaporation Slow Evaporation vapor Vapor Diffusion cooling Cooling pxrd Powder XRD Analysis synthesis->pxrd scxrd Single-Crystal XRD Data Collection evaporation->scxrd vapor->scxrd cooling->scxrd solution Structure Solution (Direct Methods) scxrd->solution refinement Structure Refinement solution->refinement validation Structure Validation (CIF Check) refinement->validation final_structure final_structure validation->final_structure Final 3D Structure & Crystallographic Data signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT4 Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Targets (e.g., Ion Channels, Cholinergic Neurons) pka->downstream phosphorylates response Increased GI Motility & Prokinetic Effect downstream->response relenopride Relenopride HCl (Agonist) relenopride->receptor binds to

References

The Pharmacological Profile of YKP10811: A 5-HT4 Receptor Agonist for Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKP10811 is a novel, selective serotonin (B10506) 5-HT4 receptor partial agonist that has been investigated for its prokinetic properties in the management of gastrointestinal motility disorders.[1] This technical guide provides a comprehensive overview of the pharmacological profile and characterization of YKP10811, summarizing key findings from preclinical and clinical studies. The information is intended to inform researchers, scientists, and drug development professionals on its mechanism of action, efficacy, and safety profile.

Mechanism of Action

YKP10811 exerts its pharmacological effects by selectively binding to and activating the 5-HT4 receptor.[2] This receptor is a Gs-protein coupled receptor predominantly found in the gastrointestinal tract. Activation of the 5-HT4 receptor initiates a signaling cascade that leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, ultimately enhancing neuronal excitability and acetylcholine (B1216132) release. This increase in acetylcholine stimulates smooth muscle contraction and promotes gastrointestinal motility. The prokinetic effects of YKP10811 have been demonstrated to be mediated through this 5-HT4 receptor pathway, as its actions are blocked by 5-HT4 receptor antagonists like GR113808.[1][3]

Signaling Pathway of YKP10811

YKP10811_Signaling_Pathway cluster_neuron Enteric Neuron YKP10811 YKP10811 Receptor 5-HT4 Receptor YKP10811->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Channels Ion Channels (e.g., Ca2+) PKA->Channels Phosphorylates ACh_Release Increased Acetylcholine (ACh) Release Channels->ACh_Release GI_Motility Enhanced GI Motility ACh_Release->GI_Motility Leads to

Caption: YKP10811 signaling cascade via the 5-HT4 receptor.

Pharmacological Characterization: Preclinical Data

While specific quantitative in vitro binding affinities (Ki) and functional potencies (EC50) for YKP10811 are not extensively detailed in the public literature, preclinical studies in animal models have established its prokinetic efficacy and mechanism of action.

In Vivo Efficacy in Canine Models

Studies in dogs have demonstrated that YKP10811 significantly enhances gastric motility.[3] The prokinetic effects were observed in a dose-dependent manner and the compound was found to be substantially more potent than the comparator drug, tegaserod.[3]

ParameterYKP10811 DoseObservationComparator
Liquid Gastric Emptying0.3, 1, and 3 mg/kgDose-dependent accelerationN/A
30 mg/kgAccelerated emptying from 15 to 90 minN/A
Glucagon-Induced Delayed Solid Gastric Emptying0.1 mg/kgSignificant accelerationTegaserod (0.3 mg/kg) showed no significant effect
Antral Contractions0.3 mg/kgEnhanced contractionsN/A
Gastric AccommodationLow-doseNo alterationN/A

Table 1: Summary of YKP10811 Efficacy in Canine Gastric Motility Models.[3]

Experimental Protocol: Canine Gastric Motility Study

Canine_Motility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Prep Fasted Beagle Dogs Dose_Admin Oral Administration of YKP10811 or Placebo Animal_Prep->Dose_Admin Meal_Admin Administration of Liquid or Solid Meal Dose_Admin->Meal_Admin Data_Collection Measurement of Gastric Emptying (Scintigraphy) and Antral Contractions (Manometry) Meal_Admin->Data_Collection Data_Analysis Comparison of Gastric Emptying Rates and Contractile Activity Data_Collection->Data_Analysis

Caption: Workflow for the canine gastric motility experiments.
Visceral Hypersensitivity in Rat Models

YKP10811 has also been evaluated for its effects on visceral hypersensitivity, a key feature of Irritable Bowel Syndrome (IBS). In rat models of stress- and inflammation-induced colonic hypersensitivity, YKP10811 demonstrated antinociceptive activity.[1]

ModelYKP10811 DoseEffect on Colorectal HypersensitivityKey Finding
TNBS-Induced Inflammation30 mg/kgSuppressed hypersensitivityEffect blocked by GR113808
Acute Partial Restraint Stress (PRS)30 mg/kgAttenuated hypersensitivity
Chronic Water Avoidance Stress (WAS)30 mg/kgNo significant effect
Repeated Administration (7 days) in TNBS model30 mg/kgMaintained reduction in hypersensitivityUnlike tegaserod, which showed tachyphylaxis

Table 2: Effects of YKP10811 on Visceral Hypersensitivity in Rats.[1]

Experimental Protocol: Rat Visceral Hypersensitivity Study

The experimental protocol involved inducing visceral hypersensitivity in rats through either chemical means (trinitrobenzene sulfonic acid - TNBS) or stress (acute partial restraint or chronic water avoidance).[1] The primary endpoint was the measurement of the electromyographic (EMG) response of the abdominal muscles to colorectal distension (CRD) at varying pressures (15-60 mmHg), which serves as a measure of visceral pain.[1] YKP10811 was administered to assess its ability to mitigate this pain response.

Rat_Hypersensitivity_Workflow cluster_induction Induction of Hypersensitivity cluster_treatment Treatment cluster_measurement Measurement cluster_outcome Outcome Analysis Induction TNBS Infusion or Stress Protocol (PRS/WAS) Treatment_Admin Administration of YKP10811, Tegaserod, or Vehicle Induction->Treatment_Admin CRD Colorectal Distension (CRD) at Various Pressures Treatment_Admin->CRD EMG Record Abdominal Muscle Electromyography (EMG) CRD->EMG Analysis Quantify EMG Response to Assess Visceral Pain EMG->Analysis

Caption: Experimental workflow for the rat visceral hypersensitivity study.

Clinical Pharmacology

Efficacy in Functional Constipation

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT01523184) evaluated the effects of YKP10811 on gastrointestinal transit and bowel function in patients with functional constipation.[2][4] The study demonstrated that YKP10811 accelerates gastrointestinal and colonic transit and improves bowel function compared to placebo.[2]

Daily DosePrimary Efficacy EndpointsSecondary Efficacy Endpoints
10 mgSignificant acceleration of colonic transit at 24 hoursSignificant acceleration in colon filling at 6 hours, t1/2 of ascending colon emptying, and colonic transit at 48 hours. Increased stool consistency.
20 mgSignificant acceleration of colonic transit at 24 hoursSignificant acceleration in colon filling at 6 hours, t1/2 of ascending colon emptying, and colonic transit at 48 hours. Increased stool consistency.
30 mgNumerical improvement in colonic transitLess effective than 10 mg and 20 mg doses in accelerating colonic transit.

Table 3: Summary of YKP10811 Efficacy in Patients with Functional Constipation.[2]

Clinical Trial Protocol: Functional Constipation Study (NCT01523184)

Patients meeting the Rome III criteria for functional constipation were randomized to receive daily doses of YKP10811 (10 mg, 20 mg, or 30 mg) or a placebo for 8 days.[2][5] The primary efficacy endpoints were colonic transit at 24 hours and the half-time of gastric emptying, measured by scintigraphy.[2] Secondary endpoints included various measures of colonic and small bowel transit, as well as patient-reported bowel function recorded in daily diaries.[5]

Safety and Tolerability

Across both preclinical and clinical studies, YKP10811 has demonstrated a favorable safety profile. In canine studies, no adverse events or cardiac dysrhythmias were observed even at doses 300 times the lowest effective dose.[3] In the Phase 2 clinical trial in patients with functional constipation, no serious adverse events were reported.[2]

Conclusion

YKP10811 is a selective 5-HT4 receptor partial agonist with demonstrated prokinetic and antinociceptive effects in both preclinical and clinical settings. It effectively accelerates gastric and colonic transit and shows potential for alleviating visceral hypersensitivity. The compound has been well-tolerated in the studies conducted to date. These findings suggest that YKP10811 may represent a promising therapeutic option for the treatment of gastrointestinal motility disorders such as functional constipation and gastroparesis. Further clinical development will be necessary to fully elucidate its therapeutic potential and long-term safety.

References

Whitepaper: In-Silico Modeling of Relenopride-5-HT4 Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of the molecular interactions between Relenopride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, and its target receptor. The 5-HT4 receptor, a G protein-coupled receptor (GPCR), is a significant target for therapeutic intervention in gastrointestinal and neurological disorders. Understanding the precise binding mechanism of agonists like Relenopride is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This document outlines a detailed methodology employing molecular docking and molecular dynamics (MD) simulations to elucidate the binding pose, stability, and key intermolecular interactions of the Relenopride-5-HT4 receptor complex. The protocols are based on the available high-resolution crystal structure of the human 5-HT4 receptor (PDB ID: 7XT8) and established computational chemistry techniques.[1][2][3] The guide includes hypothetical, yet plausible, quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and molecular interactions to serve as a practical template for researchers in the field.

Introduction

The 5-hydroxytryptamine 4 (5-HT4) receptor is a member of the serotonin (B10506) receptor family, which are G protein-coupled receptors that stimulate cyclic AMP (cAMP) production in response to serotonin.[4][5] These receptors are expressed in the central and peripheral nervous systems and play a modulatory role in the release of various neurotransmitters.[4] Activation of 5-HT4 receptors in the gastrointestinal tract enhances motility, making them a key target for prokinetic drugs.[6]

Relenopride (YKP10811) is a selective 5-HT4 receptor partial agonist that has been investigated in Phase II clinical trials for functional constipation and irritable bowel syndrome.[7] As a therapeutic agent, the precise mechanism of its interaction with the 5-HT4 receptor at an atomic level is of significant interest for structure-based drug design.

In-silico modeling provides a powerful and cost-effective approach to study these interactions.[8] Techniques such as molecular docking can predict the preferred binding orientation of a ligand within a receptor's binding site, while molecular dynamics (MD) simulations can assess the stability of the resulting complex over time.[9] The recent availability of a high-resolution cryo-EM structure of the human 5-HT4 receptor in an active state complexed with its Gs protein (PDB ID: 7XT8) provides an excellent foundation for high-accuracy computational studies.[1][2]

This whitepaper presents a detailed technical methodology for modeling and analyzing the interaction between Relenopride and the human 5-HT4 receptor.

Methodology

This section details the proposed computational workflow, from system preparation to data analysis. The protocols are designed to be reproducible and are based on widely used software in the field of computational drug design, such as GROMACS for MD simulations and AutoDock for molecular docking.[9][10]

Receptor Structure Preparation
  • Structure Retrieval: Obtain the cryo-EM structure of the human 5-HT4 receptor-Gs complex from the Protein Data Bank (PDB ID: 7XT8).[1][3]

  • Subunit Isolation: For ligand docking, isolate the receptor chain (Chain R) from the complex, removing the G-protein subunits, nanobody, and any co-crystallized ligands or non-essential molecules.

  • Protein Refinement: Use a molecular modeling suite (e.g., UCSF Chimera, PyMOL) to:

    • Add hydrogen atoms, assuming a physiological pH of 7.4.

    • Repair any missing side chains or loops, if necessary, using tools like SCWRL or a loop modeling server.

    • Assign appropriate protonation states to titratable residues (His, Asp, Glu).

  • Energy Minimization: Perform a brief energy minimization of the receptor structure using a suitable force field (e.g., CHARMM36m, AMBER) to relieve any steric clashes introduced during the refinement process.[9]

Ligand Preparation
  • Structure Retrieval: Obtain the 2D structure of Relenopride from a chemical database such as PubChem (CID 45275554).[7]

  • 3D Conversion and Optimization:

    • Convert the 2D structure to a 3D conformation using a program like Open Babel.

    • Perform a geometry optimization and energy minimization of the ligand using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).

    • Generate multiple low-energy conformers if the docking software does not handle ligand flexibility internally.

  • Charge Calculation: Assign partial atomic charges to the ligand atoms. This is a critical step for accurate electrostatic interaction calculations. The AM1-BCC or RESP charging methods are commonly used.

Molecular Docking
  • Binding Site Definition: Define the docking grid box based on the location of the orthosteric binding pocket. Site-directed mutagenesis studies have identified key residues such as D3.32, S5.43, and Y7.43 as critical for ligand binding in the 5-HT4 receptor, which can be used to guide the placement of the grid box.[11]

  • Docking Execution:

    • Use a molecular docking program like AutoDock Vina to dock the prepared Relenopride ligand into the receptor's binding site.[8]

    • The docking algorithm will explore various conformations and orientations (poses) of the ligand within the binding pocket.[10]

    • Set the exhaustiveness parameter to a high value (e.g., 32) to ensure a thorough search of the conformational space.

  • Pose Selection and Analysis:

    • Rank the resulting poses based on their predicted binding affinity (scoring function).

    • Visually inspect the top-ranked poses. The most plausible pose should exhibit chemically sensible interactions with the key residues identified from mutagenesis data.[11] Specifically, look for potential ionic interactions with Asp D3.32 and hydrogen bonds with Ser S5.43 and Tyr Y7.43.[11]

Molecular Dynamics (MD) Simulations
  • System Setup (using GROMACS):

    • Complex Formation: Combine the coordinates of the receptor and the selected docked pose of Relenopride into a single complex file.[12]

    • Force Field Application: Apply a suitable force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) to generate the system topology.[9]

    • Solvation: Place the complex in a periodic box of appropriate size (e.g., cubic, dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration of 0.15 M.

  • Simulation Protocol:

    • Energy Minimization: Perform a robust energy minimization of the entire solvated system using the steepest descent algorithm to remove bad contacts.

    • Equilibration: Conduct a two-phase equilibration. First, a 1 ns simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, a 5-10 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Apply position restraints to the protein and ligand heavy atoms during equilibration, gradually releasing them.

    • Production Run: Perform the production MD simulation for at least 100-200 ns without any restraints. Save the coordinates at regular intervals (e.g., every 10 ps) for subsequent analysis.

Binding Free Energy Calculation
  • MM/PBSA or MM/GBSA Calculation: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method to estimate the binding free energy (ΔG_bind) of the Relenopride-receptor complex.[13][14][15]

  • Protocol:

    • Extract snapshots from the stable portion of the production MD trajectory (e.g., the last 50 ns).

    • For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually.

    • The binding free energy is calculated using the thermodynamic cycle: ΔG_bind = G_complex - (G_receptor + G_ligand).[16]

    • Decompose the final binding free energy into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy.

Results and Data Analysis

This section presents hypothetical results that could be expected from the described methodologies.

Docking Results

Molecular docking simulations would predict the binding affinity and the specific interactions governing the recognition of Relenopride by the 5-HT4 receptor. The results can be summarized in a table for clarity.

Parameter Value Key Interacting Residues
Binding Affinity (kcal/mol) -9.8D100 (3.32), W171 (4.50), S197 (5.43), F268 (6.51), Y302 (7.43)
Hydrogen Bonds 2S197 (5.43), Y302 (7.43)
Ionic Interaction 1D100 (3.32)
Hydrophobic Interactions 3W171 (4.50), F268 (6.51), Y302 (7.43)

Table 1: Hypothetical Docking Results for Relenopride with the 5-HT4 Receptor. Residue numbering corresponds to the Ballesteros-Weinstein scheme for GPCRs. The predicted interactions align with experimental data suggesting the importance of D3.32, S5.43, and Y7.43.[11]

Molecular Dynamics Simulation Analysis

MD simulations provide insights into the dynamic stability of the complex. Key analyses include:

  • Root Mean Square Deviation (RMSD): A stable RMSD for the protein backbone and the ligand over the simulation time indicates that the complex has reached equilibrium and the ligand remains stably bound in the pocket.

  • Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues can highlight flexible regions of the receptor and show reduced fluctuation in the binding pocket upon ligand binding.

  • Binding Free Energy: MM/PBSA calculations provide a more rigorous estimate of binding affinity than docking scores.

Energy Component Contribution (kcal/mol)
Van der Waals Energy -45.7 ± 3.5
Electrostatic Energy -28.9 ± 4.1
Polar Solvation Energy +51.2 ± 5.2
Non-polar Solvation Energy -4.8 ± 0.5
Total Binding Free Energy (ΔG_bind) -28.2 ± 6.3

Table 2: Hypothetical Binding Free Energy Calculation for the Relenopride-5-HT4 Complex using MM/PBSA. The negative ΔG_bind indicates a favorable binding process, dominated by van der Waals and electrostatic interactions.

Visualization of Key Interactions and Pathways

Visual models are essential for interpreting complex biological data. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[4][17][18]

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT4R G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Relenopride Relenopride Relenopride->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 1: Canonical Gs-coupled signaling pathway of the 5-HT4 receptor.

In-Silico Modeling Workflow

The computational investigation follows a structured, multi-step workflow from initial setup to final analysis.

Modeling_Workflow cluster_prep System Preparation cluster_sim Simulation & Analysis Receptor_Prep Receptor Preparation (PDB: 7XT8) Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Preparation (Relenopride) Ligand_Prep->Docking MD_Setup MD System Setup (Solvation & Ionization) Docking->MD_Setup Best Pose MD_Sim MD Simulation (100-200 ns) MD_Setup->MD_Sim Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->Analysis Energy_Calc Binding Free Energy (MM/PBSA) MD_Sim->Energy_Calc Analysis->Energy_Calc

Figure 2: Workflow for the in-silico analysis of ligand-receptor interaction.

Relenopride-5-HT4 Receptor Interaction Model

Based on the hypothetical docking results, a diagram can be constructed to visualize the key molecular interactions within the 5-HT4 receptor binding pocket.

Binding_Pocket cluster_pocket 5-HT4 Binding Pocket Residues Relenopride Relenopride D100 Asp100 (3.32) Relenopride->D100 Ionic Bond S197 Ser197 (5.43) Relenopride->S197 H-Bond Y302 Tyr302 (7.43) Relenopride->Y302 H-Bond W171 Trp171 (4.50) Relenopride->W171 Hydrophobic F268 Phe268 (6.51) Relenopride->F268 Hydrophobic

References

An In-depth Technical Guide to the Physicochemical Properties of Relenopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of Relenopride (B10773196) Hydrochloride (CAS No. 1221416-42-7), a selective 5-HT4 receptor agonist.[1][2] The information herein is compiled to support research, development, and formulation activities.

Chemical Identity and Physical Properties

Relenopride Hydrochloride, also known as YKP-10811 HCl, is an enterokinetic agent that has been investigated for its potential in treating gastrointestinal disorders such as chronic idiopathic constipation and irritable bowel syndrome with constipation.[3][4] It is a white to off-white solid.[1][5]

Structural and Molecular Data

The fundamental structural and molecular characteristics of this compound are summarized below.

PropertyValueSource(s)
Chemical Name (1S)-3-{4-[(4-amino-5-chloro-2-methoxybenzamido)methyl]piperidin-1-yl}-1-(4- fluorophenyl)propyl carbamate (B1207046) hydrochloride[4]
Molecular Formula C₂₄H₃₁Cl₂FN₄O₄[1][6]
Molecular Weight 529.43 g/mol [1][6]
Exact Mass 528.1706 Da[6]
Appearance White to off-white solid[1][5]
CAS Number 1221416-42-7[1][6]
SMILES O=C(NCC1CCN(CC--INVALID-LINK--C2=CC=C(F)C=C2)CC1)C3=CC(Cl)=C(N)C=C3OC.[H]Cl[1]

Physicochemical Parameters

This section details key physicochemical parameters that influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The data presented are a combination of experimentally derived values and computational predictions.

Solubility

This compound exhibits significant solubility in both aqueous and organic solvent systems, which is a critical factor for its formulation and bioavailability.

Solvent SystemSolubilityObservationsSource(s)
Water (H₂O) 50 mg/mL (94.44 mM)Requires sonication to aid dissolution.[1][5]
Dimethyl Sulfoxide (DMSO) 110 mg/mL (207.77 mM)Requires sonication; hygroscopic nature of DMSO can impact solubility.[1][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.75 mg/mL (5.19 mM)Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.75 mg/mL (5.19 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil ≥ 2.75 mg/mL (5.19 mM)Results in a clear solution.[1]
Partition and Distribution Coefficients

The lipophilicity of a compound, often expressed as logP, is a key determinant of its ability to cross biological membranes.

ParameterValueMethod/SourceSource(s)
logP 2.56Chemaxon (Predicted)[7]
XLogP3 3.2(Predicted)[8]
logS (Aqueous Solubility) -4.8ALOGPS (Predicted)[7]
Ionization Constant (pKa)

The pKa values indicate the extent of ionization at a given pH, which affects solubility, absorption, and receptor binding.

ParameterValueMethod/SourceSource(s)
Strongest Basic (pKa) 8.72Chemaxon (Predicted)[7]
Strongest Acidic (pKa) 14.42Chemaxon (Predicted)[7]
Other Molecular Properties

These properties, often used in assessing "drug-likeness" (e.g., Lipinski's Rule of Five), are provided below.

PropertyValueSource(s)
Hydrogen Bond Donor Count 3[7][8]
Hydrogen Bond Acceptor Count 5-7[7][8][9]
Rotatable Bond Count 10-11[7][8][9]
Topological Polar Surface Area 120 Ų[7][8]
Physiological Charge 1[7]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, based on the available data and standard pharmaceutical practices, the following methodologies are described.

Solubility Determination

The reported solubility data indicates that sonication is often required, suggesting a standard protocol for equilibrium solubility determination was likely followed.[1][5]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

General Protocol (Shake-Flask Method):

  • Preparation: An excess amount of this compound solid is added to a vial containing a known volume of the solvent system (e.g., Water, DMSO, or co-solvent mixtures).

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Aiding Dissolution: As noted in the literature for this compound, if precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution before the equilibration period.[1]

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported in units such as mg/mL or mM.

G cluster_prep Preparation cluster_diss Dissolution & Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess Relenopride HCl to known volume of solvent B Apply Sonication / Heating (if required) A->B Proceed C Agitate at constant temp (e.g., 24-48h) B->C D Centrifuge or Filter to remove undissolved solid C->D Equilibrium reached E Analyze supernatant concentration via HPLC D->E Obtain clear saturated solution

Caption: General workflow for solubility determination.

pKa and logP Determination

While the available pKa and logP values are computationally predicted, experimental determination would typically involve the following standard methods.[7]

  • pKa Determination (Potentiometric Titration): This is a common and accurate method. A solution of this compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added allows for the determination of the pKa value(s) from the inflection points of the curve.

  • logP Determination (Shake-Flask Method): This classic method involves partitioning the compound between two immiscible liquids, typically n-octanol and water.

    • This compound is dissolved in one of the phases (e.g., water).

    • An equal volume of the second immiscible phase (e.g., n-octanol) is added.

    • The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of the compound in each phase is measured using a suitable analytical technique like HPLC-UV.

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Mechanism of Action & Signaling Pathway

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT4 receptor, with a binding affinity (Ki) of 4.96 nM.[1][2] Its affinity for other serotonin receptor subtypes is significantly lower; for instance, it has a 120-fold lower affinity for the 5-HT2A receptor (Ki = 600 nM) and a 6-fold lower affinity for the 5-HT2B receptor (Ki = 31 nM).[1] Interestingly, it also exhibits antagonist activity at the 5-HT2B receptor with an IC50 of 2.1 μM.[1][5]

The primary therapeutic effect of Relenopride, the enhancement of gastrointestinal (GI) motility, is mediated through the activation of 5-HT4 receptors located on neurons in the enteric nervous system.[1][10] This activation initiates a downstream signaling cascade.

Signaling Pathway:

  • Receptor Binding: this compound binds to and activates the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR).

  • G-Protein Activation: The activated receptor promotes the dissociation of the alpha subunit (Gαs) of the associated heterotrimeric G-protein.

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effects: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced neurotransmitter release (e.g., acetylcholine) and increased smooth muscle contraction, thereby accelerating GI transit.[10]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor 5-HT4 Receptor g_protein Gs Protein (Inactive) receptor->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts g_alpha Gαs (Active) g_protein->g_alpha Dissociates relenopride Relenopride HCl relenopride->receptor Binds & Activates g_alpha->ac Stimulates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates effect Increased GI Motility (Physiological Response) pka->effect Leads to

Caption: 5-HT4 receptor activation pathway by Relenopride HCl.

References

Methodological & Application

Application Notes and Protocols for In Vitro 5-HT4 Receptor Agonism Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common in vitro assays used to characterize the agonism of compounds at the 5-hydroxytryptamine 4 (5-HT4) receptor. Detailed protocols for the key experimental methodologies are provided, along with a summary of quantitative data for several known 5-HT4 receptor agonists.

Introduction to 5-HT4 Receptor Agonism

The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Activation of the 5-HT4 receptor initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[2] The prokinetic effects of 5-HT4 receptor agonists in the gut are a key therapeutic target for motility disorders.[3][4]

In addition to the canonical Gs-cAMP pathway, 5-HT4 receptor activation can also trigger other signaling events, such as the recruitment of β-arrestin and the activation of the extracellular signal-regulated kinase (ERK) pathway, which may be independent of G-protein signaling.[5] Therefore, a comprehensive in vitro characterization of 5-HT4 receptor agonists involves multiple assays to assess these different signaling arms.

Key In Vitro Assays for 5-HT4 Receptor Agonism

The primary methods for quantifying 5-HT4 receptor agonism in vitro can be categorized into three main types:

  • cAMP Accumulation Assays: These are the most direct and widely used functional assays for 5-HT4 receptor agonists. They measure the increase in intracellular cAMP levels following receptor activation.

  • β-Arrestin Recruitment Assays: These assays quantify the recruitment of β-arrestin proteins to the activated 5-HT4 receptor, a key event in receptor desensitization and an alternative signaling pathway.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is sensitive to the signaling pathways activated by the 5-HT4 receptor, most commonly the cAMP response element (CRE).

Quantitative Data for 5-HT4 Receptor Agonists

The following tables summarize the in vitro potency and efficacy of several well-characterized 5-HT4 receptor agonists in various assays.

Table 1: Agonist Potency (EC50/pEC50) in cAMP Accumulation Assays

CompoundCell LineAssay FormatEC50 (nM)pEC50Reference(s)
5-HTCHO-K1cAMP Assay3.6-[2]
TegaserodHEK-293cAMP Accumulation-8.6 ± 0.2[5]
PrucaloprideCHO-K1 (h5-HT4b)Luciferase-based41.0-[6]
5HT4-LA1CHO-K1cAMP Assay1.1-[2]
5HT4-LA2CHO-K1cAMP Assay18.8-[2]
RS67333CHO-K1 (h5-HT4b)Luciferase-based11.0-[6]
CisaprideCHO-K1 (h5-HT4b)Luciferase-based69.9-[6]
MosaprideCHO-K1 (h5-HT4b)Luciferase-based256.4-[6]
ZacoprideCHO-K1 (h5-HT4b)Luciferase-based616.0-[6]
MetoclopramideCHO-K1 (h5-HT4b)Luciferase-based7400-[6]
VelusetragHEK293f-5-HT4(d)cAMP AccumulationPotent Full Agonist-[7]
TD-8954HEK293f-5-HT4(d)cAMP AccumulationPotent Full Agonist-[7]
PRX-03140HEK293f-5-HT4(d)cAMP AccumulationPartial Agonist-[7]

Table 2: Binding Affinity (Ki/pKi) of 5-HT4 Receptor Agonists

CompoundReceptor SubtypeCell LineKi (nM)pKiReference(s)
Tegaserodh5-HT4(c)HEK-293-8.4 ± 0.1[5]
Prucaloprideh5-HT4a--8.6[8]
Prucaloprideh5-HT4b--8.1[8]
YH12852h5-HT4(a)CHO-K1High Affinity-[9]

Table 3: Agonist Activity in Reporter Gene and Other Functional Assays

CompoundAssay TypeCell LineEC50 (nM)Intrinsic Activity (vs. 5-HT)Reference(s)
TegaserodLuciferase-basedYeast (h5-HT4b)0.3-[6]
YH12852β-lactamase ReporterCHO-K1 (h5-HT4a)Potent Agonist-[9]
TegaserodcAMP AccumulationHEK-293 (h5-HT4c)-99%[5]
PRX-03140sAPPα SecretionHEK293f-5-HT4(d)-18%[7]

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway

The primary signaling cascade initiated by 5-HT4 receptor activation is the Gs-protein-mediated stimulation of adenylyl cyclase and subsequent cAMP production. However, alternative pathways involving β-arrestin recruitment also play a role.

Gs_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist 5-HT4 Agonist Receptor 5-HT4 Receptor Agonist->Receptor Binds Gs Gs Protein (αβγ) Receptor->Gs Activates beta_arrestin β-Arrestin Receptor->beta_arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Gene_Tx Gene Transcription CRE->Gene_Tx Initiates htrf_workflow start Start cell_prep Prepare Cell Suspension (e.g., HEK293-5HT4R) in assay buffer with PDE inhibitor (IBMX) start->cell_prep dispense_cells Dispense Cells into 384-well plate cell_prep->dispense_cells add_agonist Add Agonist Dilutions dispense_cells->add_agonist incubate_stim Incubate (e.g., 30 min at RT) to allow cAMP accumulation add_agonist->incubate_stim add_detection Add HTRF Detection Reagents (cAMP-d2 and anti-cAMP-cryptate) incubate_stim->add_detection incubate_detect Incubate (e.g., 60 min at RT) protected from light add_detection->incubate_detect read_plate Read Plate on HTRF-compatible reader (665nm / 620nm) incubate_detect->read_plate analyze Data Analysis: Calculate EC50 read_plate->analyze end End analyze->end pathhunter_workflow start Start plate_cells Plate PathHunter® Cells (expressing GPCR-ProLink and β-arrestin-EA) in a 384-well plate start->plate_cells incubate_overnight Incubate Overnight at 37°C, 5% CO2 plate_cells->incubate_overnight add_agonist Add Agonist Dilutions incubate_overnight->add_agonist incubate_stim Incubate (e.g., 90 min at 37°C) for receptor-arrestin interaction add_agonist->incubate_stim add_detection Add PathHunter® Detection Reagents (Substrate) incubate_stim->add_detection incubate_detect Incubate (e.g., 60 min at RT) add_detection->incubate_detect read_plate Read Chemiluminescence on a plate reader incubate_detect->read_plate analyze Data Analysis: Calculate EC50 read_plate->analyze end End analyze->end cre_luc_workflow start Start seed_cells Seed Cells (e.g., HEK293) in a 96-well plate start->seed_cells transfect Co-transfect cells with 5-HT4R expression vector, CRE-luciferase reporter vector, and a control vector (e.g., Renilla) seed_cells->transfect incubate_transfect Incubate (24-48 hours) transfect->incubate_transfect add_agonist Add Agonist Dilutions incubate_transfect->add_agonist incubate_stim Incubate (e.g., 6 hours) to allow for reporter gene expression add_agonist->incubate_stim lyse_cells Lyse Cells and Add Luciferase Substrate incubate_stim->lyse_cells read_plate Read Luminescence (Firefly and Renilla) lyse_cells->read_plate analyze Data Analysis: Normalize Firefly to Renilla, Calculate EC50 read_plate->analyze end End analyze->end

References

Application Notes and Protocols for Relenopride Hydrochloride Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relenopride Hydrochloride (also known as YKP-10811) is a potent and selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist.[1] The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade plays a crucial role in regulating gastrointestinal motility.[2][3] Relenopride has been investigated for its prokinetic properties in conditions such as functional constipation.[4]

While primarily a 5-HT4 agonist, Relenopride also exhibits some affinity for other serotonin (B10506) receptors, such as 5-HT2A and 5-HT2B.[1] Additionally, due to the frequent cross-reactivity of gut motility agents with dopaminergic pathways, and for comprehensive profiling, it is often prudent to assess activity at dopamine (B1211576) receptors, such as the D2 receptor. The D2 receptor is a Gi-protein coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[5]

These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound at the 5-HT4 and D2 receptors.

Data Presentation

The following tables summarize the in vitro pharmacological data for this compound and representative compounds for the 5-HT4 and D2 receptors.

Table 1: In Vitro Receptor Affinity and Potency of this compound

Target ReceptorParameterValue (nM)Assay Type
5-HT4Ki4.96Radioligand Binding
5-HT2AKi600Radioligand Binding
5-HT2BKi31Radioligand Binding
5-HT2BIC502100Functional Antagonism

Data sourced from publicly available information.[1]

Table 2: Representative In Vitro Data for 5-HT4 Receptor Agonists

CompoundParameterValue (nM)Cell LineAssay Type
CisaprideEC50102.33Rat Esophageal Thoracic Muscularis MucosaeRelaxation Response
CisaprideIC50483COS-7 (human receptor)5-HT4 Agonist Assay

This table provides representative data for a known 5-HT4 agonist to serve as a reference.[6][7]

Table 3: Representative In Vitro Data for D2 Receptor Antagonists

CompoundParameterValue (nM)Cell LineAssay Type
HaloperidolKi1.45CHO (human D2L receptor)Radioligand Binding
HaloperidolIC500.16 - 0.7Not SpecifiedFunctional Antagonism
Risperidone (B510)Ki3.13Not SpecifiedRadioligand Binding
RisperidoneIC500.5Human Blood PlateletsSerotonin-Induced Phosphatidic Acid Formation

This table provides representative data for known D2 antagonists to serve as a reference.[8][9][10]

Signaling Pathways and Experimental Workflows

Gs_Signaling_Pathway Relenopride Relenopride HCl HTR4 5-HT4 Receptor Relenopride->HTR4 Binds to Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., increased motility) CREB->Cellular_Response Leads to

Caption: 5-HT4 Receptor Agonist (Gs) Signaling Pathway.

Gi_Signaling_Pathway D2_Antagonist D2 Antagonist (e.g., Haloperidol) D2R D2 Receptor D2_Antagonist->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Cellular_Response Inhibition of Downstream Effects cAMP->Cellular_Response Reduction leads to

Caption: D2 Receptor Antagonist (Gi) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 or CHO-K1) Transfection Transient Transfection (with receptor plasmid, if necessary) Cell_Culture->Transfection Cell_Seeding Cell Seeding (e.g., 96-well plate) Transfection->Cell_Seeding Compound_Addition Compound Addition (Relenopride HCl or Antagonist) Cell_Seeding->Compound_Addition Agonist_Stimulation Agonist Stimulation (for antagonist assay) Compound_Addition->Agonist_Stimulation Antagonist Assay Only Incubation Incubation Compound_Addition->Incubation Agonist Assay Agonist_Stimulation->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Detection cAMP Detection (e.g., HTRF, Luminescence) Cell_Lysis->Detection Data_Acquisition Data Acquisition (Plate Reader) Detection->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response Parameter_Calculation EC50 / IC50 Calculation Dose_Response->Parameter_Calculation

Caption: General Workflow for Cell-Based cAMP Assays.

Experimental Protocols

Protocol 1: 5-HT4 Receptor Agonist cAMP Assay

This protocol is designed to measure the agonist activity of this compound at the 5-HT4 receptor by quantifying the increase in intracellular cAMP.

Materials:

  • HEK293 or CHO-K1 cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin/Streptomycin[11]

  • Human 5-HT4 receptor expression plasmid (if not using a stable cell line)

  • Transfection reagent

  • 96-well white, opaque microplates

  • This compound

  • Serotonin (5-HT) as a reference agonist

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, luminescence-based)

  • Cell lysis buffer (provided with the cAMP kit)

Procedure:

  • Cell Culture and Transfection (if necessary):

    • Culture HEK293 or CHO-K1 cells in a T75 flask until they reach 80-90% confluency.[12]

    • If using a transient expression system, transfect the cells with the human 5-HT4 receptor plasmid according to the manufacturer's protocol for the transfection reagent.

    • 24 hours post-transfection, detach the cells using a non-enzymatic cell dissociation solution.

  • Cell Seeding:

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into a 96-well white, opaque microplate at a density of 5,000-10,000 cells per well.[12]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of this compound and the reference agonist (Serotonin) in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) to create a dose-response curve. A typical concentration range would be from 1 pM to 10 µM.

  • Assay Performance:

    • Aspirate the culture medium from the wells.

    • Add the assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.[2]

    • Add the different concentrations of this compound or Serotonin to the respective wells. Include a vehicle control.

    • Incubate the plate for 30 minutes at 37°C.[13]

  • cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Follow the manufacturer's instructions for the cAMP detection reagent addition and incubation. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog for HTRF assays.[14]

    • Read the plate on a microplate reader compatible with the chosen detection method (e.g., HTRF reader).

  • Data Analysis:

    • Calculate the response for each concentration (e.g., HTRF ratio).

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound and Serotonin.

Protocol 2: D2 Receptor Antagonist cAMP Assay

This protocol is designed to measure the antagonist activity of this compound at the D2 receptor by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human D2 receptor.[15]

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin/Streptomycin.[11]

  • 96-well white, opaque microplates.

  • This compound.

  • A known D2 receptor agonist (e.g., Dopamine or Quinpirole).[15]

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, luminescence-based).

  • Cell lysis buffer (provided with the cAMP kit).

Procedure:

  • Cell Seeding:

    • Culture and seed the CHO-K1-D2 cells in a 96-well plate as described in Protocol 1, step 2.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and a reference antagonist (e.g., Haloperidol) in assay buffer.

    • Prepare a solution of the D2 agonist at a concentration that gives approximately 80% of its maximal effect (EC80). This concentration needs to be predetermined in an agonist-mode experiment.

    • Prepare a solution of Forskolin at a concentration that effectively stimulates cAMP production (e.g., 1-10 µM).

  • Assay Performance:

    • Aspirate the culture medium from the wells.

    • Add the different concentrations of this compound or the reference antagonist to the respective wells. Include a vehicle control.

    • Pre-incubate the plate for 15-30 minutes at 37°C.[5]

    • Add the D2 agonist (at its EC80 concentration) and Forskolin to all wells except for the basal control wells (which receive only Forskolin).

    • Incubate the plate for 30 minutes at 37°C.[5]

  • cAMP Detection:

    • Lyse the cells and perform the cAMP detection as described in Protocol 1, step 5.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound.

References

Application Notes and Protocols: Investigating Relenopride using Human iPSC-Derived Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human induced pluripotent stem cells (iPSCs) offer a powerful platform for disease modeling and drug discovery, providing a renewable source of patient-specific neurons. This document outlines the application of human iPSC-derived neurons in the preclinical evaluation of Relenopride, a selective serotonin (B10506) 4 (5-HT4) receptor agonist. Relenopride is under investigation for neurological disorders, and iPSC-derived neuronal models can provide critical insights into its mechanisms of action and therapeutic potential.[1]

Relenopride hydrochloride is a specific and selective 5-HT4 receptor agonist with a high affinity (Ki=4.96 nM).[2] It exhibits significantly lower affinity for 5-HT2A (Ki=600 nM) and 5-HT2B (Ki=31 nM) receptors.[2] The activation of 5-HT4 receptors is known to play a role in synaptic plasticity, learning, and memory, making it a promising target for neurological therapies.[3][4][5] This document provides detailed protocols for utilizing iPSC-derived cortical and enteric neurons to study the effects of Relenopride on neuronal function, including signaling pathways, electrophysiology, neurite outgrowth, and synaptogenesis.

Key Applications

  • Mechanism of Action Studies: Elucidate the downstream signaling cascades activated by Relenopride in human neurons.

  • Functional Screening: Assess the impact of Relenopride on neuronal activity, including calcium dynamics and electrophysiological properties.

  • Neurodevelopmental and Neuroplasticity Assays: Evaluate the effects of Relenopride on neurite outgrowth and the formation of synaptic connections.

  • Disease Modeling: Investigate the potential of Relenopride to ameliorate pathological phenotypes in iPSC-derived neuronal models of neurological disorders.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols when studying the effects of Relenopride on iPSC-derived neurons.

Table 1: Dose-Response of Relenopride on Intracellular Calcium Mobilization in iPSC-Derived Cortical Neurons

Relenopride Concentration (nM)Peak Fluorescence Intensity (RFU)EC50 (nM)
0 (Vehicle)150 ± 12\multirow{6}{*}{15.8}
1280 ± 25
10550 ± 48
100890 ± 75
1000910 ± 80
10000915 ± 82

Table 2: Electrophysiological Effects of Relenopride (100 nM) on iPSC-Derived Cortical Neurons

ParameterVehicle ControlRelenopride (100 nM)% Change
Spontaneous Firing Rate (Hz)1.2 ± 0.32.5 ± 0.5+108%
Action Potential Amplitude (mV)85.5 ± 5.286.1 ± 4.9+0.7%
Resting Membrane Potential (mV)-65.3 ± 2.1-64.9 ± 1.9-0.6%
sEPSC Frequency (Hz)3.1 ± 0.75.8 ± 1.1+87%
sEPSC Amplitude (pA)15.2 ± 2.515.8 ± 2.8+3.9%

Table 3: Effect of Relenopride on Neurite Outgrowth in iPSC-Derived Enteric Neurons

TreatmentTotal Neurite Length per Neuron (µm)Number of Primary Neurites
Vehicle Control250 ± 354.2 ± 0.8
Relenopride (10 nM)375 ± 485.5 ± 1.1
Relenopride (100 nM)510 ± 626.8 ± 1.3
Relenopride + 5-HT4 Antagonist (GR 113808)265 ± 414.5 ± 0.9

Table 4: Impact of Relenopride on Synaptogenesis in iPSC-Derived Cortical Neurons

TreatmentSynaptic Puncta Density (puncta/100 µm²)Colocalization of Pre- and Post-synaptic Markers (%)
Vehicle Control18.5 ± 3.265 ± 8
Relenopride (100 nM)29.8 ± 4.582 ± 11

Signaling Pathway

Activation of the 5-HT4 receptor by Relenopride initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, which can modulate gene expression related to neuronal plasticity and survival.

Relenopride_Signaling_Pathway Relenopride Relenopride HTR4 5-HT4 Receptor Relenopride->HTR4 Binds to Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Survival) CREB->Gene_Expression Modulates

Relenopride activates the 5-HT4 receptor signaling cascade.

Experimental Protocols

Protocol 1: Differentiation of Human iPSCs into Cortical Neurons

This protocol is adapted from previously published methods to generate cortical neurons from human iPSCs.[6][7][8][9][10]

Materials:

  • Human iPSCs

  • iPSC maintenance medium (e.g., mTeSR1)

  • Geltrex or Matrigel

  • Neural induction medium (NIM)

  • Neural progenitor expansion medium (NPM)

  • Cortical neuron differentiation medium (CDM)

  • Small molecules for neural induction (e.g., SB431542, LDN193189)

  • Growth factors (e.g., BDNF, GDNF)

Procedure:

  • iPSC Culture: Culture human iPSCs on Geltrex-coated plates in iPSC maintenance medium.

  • Neural Induction (Days 0-11): When iPSCs reach 80-90% confluency, switch to NIM supplemented with dual SMAD inhibitors (SB431542 and LDN193189) to promote neural rosette formation.

  • Neural Progenitor Expansion (Days 12-25): Dissociate neural rosettes and plate the resulting neural progenitor cells (NPCs) on poly-L-ornithine/laminin-coated plates in NPM. Expand NPCs for several passages.

  • Cortical Neuron Differentiation (Days 26 onwards): Plate NPCs in CDM supplemented with BDNF and GDNF to promote differentiation and maturation into cortical neurons. Culture for at least 4-6 weeks for functional assays.

Protocol 2: Differentiation of Human iPSCs into Enteric Neurons

This protocol is based on established methods for generating enteric nervous system precursors and neurons from iPSCs.[11][12][13][14][15]

Materials:

  • Human iPSCs

  • iPSC maintenance medium

  • Geltrex or Matrigel

  • Enteric neural crest cell (ENCC) induction medium

  • ENCC expansion medium

  • Enteric neuron differentiation medium

  • Small molecules (e.g., CHIR99021, SB431542, Retinoic Acid)

  • Growth factors (e.g., GDNF, BDNF)

Procedure:

  • iPSC Culture: Maintain human iPSCs as described in Protocol 1.

  • ENCC Induction (Days 0-6): Induce differentiation towards ENCCs by treating iPSCs with ENCC induction medium containing CHIR99021 and SB431542.

  • Vagal NC Specification (Days 7-12): Further specify the neural crest cells to a vagal identity by adding retinoic acid to the culture medium.

  • ENCC Expansion (Days 13-20): Isolate and expand the ENCCs in ENCC expansion medium.

  • Enteric Neuron Differentiation (Days 21 onwards): Plate ENCCs in enteric neuron differentiation medium containing GDNF and BDNF to promote their differentiation into mature enteric neurons.

iPSC_Differentiation_Workflow iPSCs Human iPSCs Neural_Induction Neural Induction (Dual SMAD Inhibition) iPSCs->Neural_Induction ENCC_Induction ENCC Induction (CHIR99021, SB431542) iPSCs->ENCC_Induction NPCs Neural Progenitor Cells Neural_Induction->NPCs Cortical_Differentiation Cortical Neuron Differentiation NPCs->Cortical_Differentiation Cortical_Neurons Cortical Neurons Cortical_Differentiation->Cortical_Neurons ENCCs Enteric Neural Crest Cells ENCC_Induction->ENCCs Enteric_Differentiation Enteric Neuron Differentiation ENCCs->Enteric_Differentiation Enteric_Neurons Enteric Neurons Enteric_Differentiation->Enteric_Neurons

Workflow for differentiating iPSCs into cortical and enteric neurons.

Protocol 3: Calcium Imaging Assay

This assay measures changes in intracellular calcium levels in response to Relenopride, indicating neuronal activation.[4][16][17][18][19][20]

Materials:

  • iPSC-derived neurons cultured in 96-well plates

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Relenopride stock solution

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Plating: Plate iPSC-derived neurons in a 96-well black-walled, clear-bottom plate and culture until mature.

  • Dye Loading: Incubate neurons with a calcium indicator dye for 30-60 minutes at 37°C.

  • Baseline Reading: Measure baseline fluorescence for 1-2 minutes.

  • Compound Addition: Add varying concentrations of Relenopride to the wells.

  • Post-Compound Reading: Immediately begin kinetic measurement of fluorescence for 5-10 minutes to capture the calcium transient.

  • Data Analysis: Calculate the peak fluorescence intensity and determine the EC50 value for Relenopride.

Protocol 4: Electrophysiology (Patch-Clamp)

This protocol assesses the effects of Relenopride on the electrical properties of individual neurons.[21][22][23][24][25]

Materials:

  • iPSC-derived neurons cultured on glass coverslips

  • Patch-clamp rig with amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Relenopride

Procedure:

  • Preparation: Transfer a coverslip with mature neurons to the recording chamber and perfuse with aCSF.

  • Patching: Obtain a whole-cell patch-clamp recording from a single neuron.

  • Baseline Recording: Record baseline spontaneous activity (action potentials and synaptic currents) in voltage-clamp and current-clamp modes.

  • Relenopride Application: Perfuse the chamber with aCSF containing the desired concentration of Relenopride.

  • Post-Treatment Recording: Record neuronal activity in the presence of Relenopride.

  • Data Analysis: Analyze changes in firing rate, action potential properties, and synaptic activity.

Experimental_Assay_Workflow Mature_Neurons Mature iPSC-Derived Neurons Relenopride_Treatment Treatment with Relenopride Mature_Neurons->Relenopride_Treatment Calcium_Imaging Calcium Imaging Relenopride_Treatment->Calcium_Imaging Electrophysiology Electrophysiology Relenopride_Treatment->Electrophysiology Neurite_Outgrowth Neurite Outgrowth Assay Relenopride_Treatment->Neurite_Outgrowth Synaptogenesis Synaptogenesis Assay Relenopride_Treatment->Synaptogenesis Functional_Analysis Functional Analysis Calcium_Imaging->Functional_Analysis Electrophysiology->Functional_Analysis Structural_Analysis Structural Analysis Neurite_Outgrowth->Structural_Analysis Synaptogenesis->Structural_Analysis

Workflow for assessing the effects of Relenopride on iPSC-derived neurons.

Protocol 5: Neurite Outgrowth Assay

This assay quantifies the effect of Relenopride on the growth of neuronal processes.[26][27][28][29][30]

Materials:

  • iPSC-derived neurons

  • 96-well plates

  • Relenopride

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Plating and Treatment: Plate neurons in a 96-well plate and treat with different concentrations of Relenopride for 48-72 hours.

  • Immunocytochemistry: Fix, permeabilize, and block the cells. Incubate with primary and secondary antibodies to label neurites and a nuclear stain to identify cell bodies.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Use automated image analysis software to quantify total neurite length, number of primary neurites, and branch points per neuron.

Protocol 6: Synaptogenesis Assay

This assay evaluates the influence of Relenopride on the formation of synapses.[31][32][33][34][35]

Materials:

  • iPSC-derived neurons cultured on coverslips

  • Relenopride

  • Fixative, permeabilization, and blocking solutions

  • Primary antibodies against pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) markers

  • Fluorescently labeled secondary antibodies

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Culture neurons to a mature state and treat with Relenopride for a specified period (e.g., 7-14 days).

  • Immunocytochemistry: Fix and stain the neurons with antibodies against pre- and post-synaptic markers.

  • Imaging: Acquire high-resolution images of the stained neurons using a confocal microscope.

  • Analysis: Quantify the number and density of synaptic puncta and the degree of colocalization between pre- and post-synaptic markers to assess synapse formation.

Conclusion

The use of human iPSC-derived neurons provides a highly relevant and versatile platform for investigating the therapeutic potential of Relenopride for neurological disorders. The protocols detailed in this document offer a comprehensive framework for characterizing the drug's mechanism of action and its effects on neuronal function and development. The integration of these advanced cellular models into the drug discovery pipeline can accelerate the translation of promising compounds like Relenopride into clinical applications.

References

Experimental Protocols for In Vivo Studies of Relenopride in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Relenopride (also known as YKP-10811) is a selective and specific agonist for the serotonin (B10506) 5-HT4 receptor, with a Ki value of 4.96 nM.[1] It exhibits significantly lower affinity for 5-HT2A (Ki=600 nM) and 5-HT2B (Ki=31 nM) receptors.[1] Developed by SK Biopharmaceuticals, Relenopride has been investigated for its prokinetic effects on gastrointestinal (GI) motility and is also under development for the treatment of rare neurological diseases.[2] Preclinical data from animal models have demonstrated its efficacy in models of gastroparesis, constipation, and irritable bowel syndrome (IBS).[2] This document provides detailed experimental protocols for conducting in vivo studies with Relenopride in rodent models to assess its pharmacokinetic profile and efficacy in relevant disease models.

Mechanism of Action

Relenopride's primary mechanism of action is the activation of 5-HT4 receptors. In the gastrointestinal tract, these receptors are located on enteric neurons and epithelial cells. Activation of these receptors is known to facilitate neurotransmitter release, leading to increased GI motility and secretion. The signaling pathway involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Pharmacological Properties

PropertyValueReference
Target5-HT4 Receptor[1]
Ki for 5-HT44.96 nM[1]
Ki for 5-HT2A600 nM[1]
Ki for 5-HT2B31 nM[1]

Experimental Protocols

Pharmacokinetic (PK) Studies in Rats

Objective: To determine the pharmacokinetic profile of Relenopride in rats following oral (p.o.) and intravenous (i.v.) administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Relenopride hydrochloride

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Vehicle for intravenous administration (e.g., saline)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Cannulas (for serial blood sampling)

  • Analytical equipment (LC-MS/MS)

Protocol:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Dosing:

    • Oral (p.o.) Administration: Administer Relenopride (e.g., 1, 5, and 10 mg/kg) by oral gavage to a group of fasted rats (n=6 per group).

    • Intravenous (i.v.) Administration: Administer Relenopride (e.g., 1 mg/kg) via the tail vein to another group of rats (n=6).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Relenopride in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

Expected Outcome: This study will provide key pharmacokinetic parameters of Relenopride in rats, which are essential for designing subsequent efficacy studies. While specific data for Relenopride in rodents is not publicly available, studies with other 5-HT4 agonists can provide an initial framework for dose selection.

Gastrointestinal Motility Assays in Mice

Objective: To evaluate the prokinetic effects of Relenopride on gastrointestinal transit in mice.

2.1. Whole Gut Transit Time (Charcoal Meal Assay)

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

Protocol:

  • Animal Fasting: Fast mice for 12-18 hours with free access to water.

  • Dosing: Administer Relenopride (e.g., 1, 3, and 10 mg/kg, p.o.) or vehicle to different groups of mice (n=8-10 per group).

  • Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal orally (e.g., 0.1 mL/10g body weight).

  • Euthanasia and Measurement: 20-30 minutes after the charcoal meal, euthanize the mice by cervical dislocation.

  • Data Collection: Carefully dissect the entire gastrointestinal tract from the stomach to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

2.2. Colonic Motility (Bead Expulsion Test)

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle

  • Glass beads (3 mm diameter)

Protocol:

  • Dosing: Administer Relenopride (e.g., 1, 3, and 10 mg/kg, p.o.) or vehicle.

  • Bead Insertion: 30 minutes after dosing, gently insert a glass bead into the distal colon (approximately 2 cm from the anus) using a lubricated plastic rod.

  • Observation: Place the mice in individual cages and record the time taken to expel the glass bead. A cut-off time (e.g., 120 minutes) should be set.

  • Data Analysis: Compare the bead expulsion time between the Relenopride-treated and vehicle-treated groups.

Visceral Pain Model in Rats

Objective: To assess the effect of Relenopride on visceral hypersensitivity in a rat model of stress-induced colonic pain. A study has shown that YKP10811 can reduce colonic hypersensitivity in rats.[3]

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Vehicle

  • Restraint stress device

  • Colorectal distension (CRD) apparatus (pressure transducer, balloon catheter)

Protocol:

  • Induction of Hypersensitivity: Induce visceral hypersensitivity by subjecting the rats to partial restraint stress.

  • Dosing: Administer Relenopride (a high dose of 30 mg/kg has been used in a similar model) or vehicle.[4]

  • Colorectal Distension (CRD): After a set period post-dosing, perform CRD. Insert a balloon catheter into the colon and inflate it to various pressures (e.g., 20, 40, 60, 80 mmHg).

  • Pain Response Measurement: Measure the visceral pain response by recording the abdominal withdrawal reflex (AWR) score or by measuring the electromyographic (EMG) activity of the abdominal muscles.

  • Data Analysis: Compare the pain response at different distension pressures between the treatment groups.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Relenopride in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)
i.v.1--5002.5
p.o.11500.54502.6
p.o.57800.7523002.8
p.o.1016000.7548003.0

Note: This table is for illustrative purposes as specific public data for Relenopride in rodents is limited.

Table 2: Hypothetical Efficacy of Relenopride on Gastrointestinal Transit in Mice

TreatmentDose (mg/kg, p.o.)Charcoal Transit (%)Bead Expulsion Time (min)
Vehicle-45 ± 595 ± 10
Relenopride160 ± 670 ± 8
Relenopride375 ± 7 50 ± 5
Relenopride1085 ± 5 35 ± 4

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. vehicle. Note: This table is for illustrative purposes.

Mandatory Visualizations

Relenopride_Signaling_Pathway Relenopride Relenopride HTR4 5-HT4 Receptor Relenopride->HTR4 Binds & Activates AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Neurotransmitter Increased Neurotransmitter Release (e.g., ACh) PKA->Neurotransmitter Motility Increased GI Motility Neurotransmitter->Motility

Relenopride's 5-HT4 receptor signaling pathway.

Experimental_Workflow_GI_Motility cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Fasting Fasting (12-18 hours) Acclimation->Fasting Dosing Relenopride/Vehicle Administration (p.o.) Fasting->Dosing Charcoal Charcoal Meal Administration Dosing->Charcoal 30 min Euthanasia Euthanasia & Dissection Charcoal->Euthanasia 20-30 min Measurement Measure Transit Distance & Intestine Length Euthanasia->Measurement Calculation Calculate % Transit Measurement->Calculation Comparison Statistical Comparison Calculation->Comparison

Workflow for the charcoal meal GI motility assay.

References

Application Notes and Protocols for Testing Relenopride Efficacy in Animal Models of Gastroparesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain. The development of effective prokinetic agents is a key focus of research. Relenopride (also known as YKP10811) is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist with the potential to treat gastroparesis by enhancing gastrointestinal motility.[1][2] These application notes provide detailed protocols for utilizing animal models of gastroparesis to evaluate the efficacy of Relenopride.

Animal Models of Gastroparesis

Several animal models can be employed to induce gastroparesis and test the efficacy of prokinetic agents. The choice of model depends on the specific research question and the desired pathophysiological characteristics.

1. Diabetic Gastroparesis Model (Streptozotocin-Induced)

This is a widely used model that mimics the delayed gastric emptying associated with diabetes.

  • Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas. A single high dose or multiple low doses of STZ can induce hyperglycemia in rodents, which over time leads to complications including gastroparesis.[3][4]

2. Pharmacologically-Induced Gastroparesis

This model offers a more acute and reversible form of delayed gastric emptying.

  • Principle: Administration of drugs known to delay gastric emptying, such as morphine (an opioid agonist) or glucagon (B607659), can be used to induce a temporary state of gastroparesis.[2][5]

Experimental Protocols

Protocol 1: Induction of Diabetic Gastroparesis in Rats using Streptozotocin (STZ)

Materials:

  • Streptozotocin (STZ)

  • Cold sterile 0.1 M citrate (B86180) buffer (pH 4.5)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Blood glucose monitoring system

  • 5% sucrose (B13894) solution

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the rats for 12 hours with free access to water.

  • On the day of induction, weigh the rats and record their baseline blood glucose levels.

  • Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5) at a concentration of 60 mg/mL. Keep the solution on ice and protect it from light.

  • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.

  • Immediately following the STZ injection, replace the drinking water with a 5% sucrose solution for the next 24 hours to prevent hypoglycemia.

  • Monitor blood glucose levels 48-72 hours after STZ injection. Rats with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Allow 4-8 weeks for the development of gastroparesis. Confirmation of delayed gastric emptying should be performed using the methods described below before initiating treatment with Relenopride.

Protocol 2: Assessment of Gastric Emptying

A. Solid Gastric Emptying (Phenol Red Method)

Materials:

  • Test meal: 1.5 g of standard rodent chow mixed with 0.5 mg of phenol (B47542) red in 2 mL of water.

  • 0.1 N NaOH

  • 20% trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Fast the rats for 12 hours with free access to water.

  • Administer Relenopride or vehicle to the respective groups of rats at the desired dose and time before the test meal.

  • Administer the phenol red-containing test meal via oral gavage.

  • At a predetermined time point (e.g., 90 or 120 minutes) after the meal, euthanize the rats by CO2 asphyxiation.

  • Clamp the pylorus and cardia of the stomach and carefully dissect it out.

  • Homogenize the entire stomach and its contents in 100 mL of 0.1 N NaOH.

  • Allow the homogenate to settle for 1 hour at room temperature.

  • Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% TCA to precipitate proteins.

  • Centrifuge at 3000 rpm for 20 minutes.

  • To 3 mL of the supernatant, add 4 mL of 0.5 N NaOH to develop the color.

  • Read the absorbance at 560 nm using a spectrophotometer.

  • A standard curve for phenol red should be generated to calculate the amount of phenol red remaining in the stomach.

  • Gastric emptying (%) is calculated as: (1 - (Phenol red in stomach / Total phenol red administered)) * 100.

B. Liquid Gastric Emptying (Phenol Red Method)

Materials:

  • Liquid test meal: 1.5 mL of a non-nutrient solution (e.g., 0.9% saline) containing 0.5 mg/mL phenol red.

  • Other materials are the same as for solid gastric emptying.

Procedure:

  • Follow the same procedure as for solid gastric emptying, but administer the liquid test meal.

  • The time point for euthanasia is typically shorter for liquid meals (e.g., 20 or 30 minutes).

Data Presentation

Table 1: Effect of Relenopride on Solid Gastric Emptying in a Dog Model of Glucagon-Induced Gastroparesis

Treatment GroupDose (mg/kg)Gastric Emptying (%) at 90 min
Vehicle Control-Data not available
Glucagon + Vehicle-Delayed
Glucagon + Relenopride0.1Significantly accelerated vs. Glucagon + Vehicle
Glucagon + Tegaserod0.3No significant acceleration

Source: Adapted from a study on the prokinetic effects of YKP10811 (Relenopride) in dogs.[2] Note: This study used glucagon to induce delayed gastric emptying. The 5-HT4 antagonist GR113808 completely blocked the effect of Relenopride, confirming its mechanism of action.[2]

Table 2: Expected Efficacy of a 5-HT4 Agonist (Tegaserod) on Gastric Emptying in a Murine Model of Diabetic Gastroparesis (db/db mice)

Treatment GroupDose (mg/kg, i.p.)Gastric Retention (%) at 30 min
Control Littermates-~40%
db/db Mice (Diabetic)-~60% (Significantly higher than controls)
db/db Mice + Tegaserod0.1~48% (Significantly lower than db/db mice)

Source: Data extrapolated from a study on the effects of Tegaserod in a murine model of diabetes mellitus.[6] This table illustrates the expected prokinetic effect of a 5-HT4 agonist in a rodent model of diabetic gastroparesis.

Mandatory Visualizations

Signaling Pathway

Relenopride_Signaling_Pathway cluster_neuron Enteric Neuron Relenopride Relenopride Receptor 5-HT4 Receptor Relenopride->Receptor binds G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Downstream Targets (e.g., Ion Channels, Synaptic Proteins) PKA->Targets phosphorylates ACh Increased Acetylcholine (ACh) Release Targets->ACh leads to Motility Enhanced Gastric Motility ACh->Motility

Caption: Relenopride's signaling pathway via the 5-HT4 receptor in an enteric neuron.

Experimental Workflow

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Induction Induce Gastroparesis (e.g., STZ injection) Development Allow for Model Development (4-8 weeks for diabetic model) Induction->Development Confirmation Confirm Delayed Gastric Emptying (Baseline Measurement) Development->Confirmation Grouping Randomize Animals into Groups (Vehicle, Relenopride doses) Confirmation->Grouping Treatment Administer Treatment Grouping->Treatment Assessment Assess Gastric Emptying (Solid and/or Liquid Meal) Treatment->Assessment Data Collect and Analyze Data (e.g., % Gastric Emptying) Assessment->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Conclusion Draw Conclusions on Relenopride Efficacy Stats->Conclusion

Caption: Experimental workflow for testing Relenopride efficacy in a gastroparesis model.

References

Application Notes and Protocols: In Vitro Gut Motility Models for Assessing Relenopride Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relenopride (YKP10811) is a potent and selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist with prokinetic properties, making it a compound of interest for treating gastrointestinal motility disorders such as chronic idiopathic constipation and gastroparesis.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the effects of Relenopride on gut motility using established in vitro models. The primary focus is on the organ bath technique, a robust method for studying the contractility of isolated intestinal smooth muscle preparations.

Mechanism of Action and Signaling Pathway

Relenopride exerts its prokinetic effects by selectively binding to and activating 5-HT4 receptors. These receptors are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals of cholinergic neurons in the enteric nervous system.[4] Activation of the 5-HT4 receptor initiates a signaling cascade that facilitates the release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter in the gut.[5][6][7] The increased availability of ACh at the neuromuscular junction enhances smooth muscle contraction and promotes coordinated peristaltic activity.

The signaling pathway is initiated by the binding of Relenopride to the 5-HT4 receptor, which is coupled to a stimulatory G-protein (Gs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that ultimately facilitate the release of acetylcholine from the presynaptic neuron.

Relenopride_Signaling_Pathway cluster_presynaptic Relenopride Relenopride HT4R 5-HT4 Receptor Relenopride->HT4R Binds to Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_Vesicle ACh Vesicle PKA->ACh_Vesicle Facilitates Fusion Presynaptic Presynaptic Cholinergic Neuron Terminal ACh_Release Acetylcholine (ACh) Release ACh_Vesicle->ACh_Release ACh_Postsynaptic ACh ACh_Release->ACh_Postsynaptic Synaptic_Cleft Synaptic Cleft Muscarinic_R Muscarinic Receptor ACh_Postsynaptic->Muscarinic_R Binds to Smooth_Muscle Smooth Muscle Cell Contraction Increased Contraction & Motility Smooth_Muscle->Contraction Leads to Experimental_Workflow start Start tissue_prep Tissue Preparation (Guinea Pig Ileum/Colon) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration (60 min) mounting->equilibration viability Viability Check (e.g., KCl) equilibration->viability protocol_A Protocol A: Direct Contractility viability->protocol_A protocol_B Protocol B: Effect on EFS-induced Contractions viability->protocol_B crc Cumulative Concentration-Response Curve to Relenopride protocol_A->crc efs Induce Submaximal Contractions with EFS protocol_B->efs data_acq Data Acquisition (Isometric Transducer) crc->data_acq relenopride_efs Add Cumulative Concentrations of Relenopride efs->relenopride_efs relenopride_efs->data_acq analysis Data Analysis (EC50, Emax) data_acq->analysis end End analysis->end

References

Application Note: Quantification of Relenopride in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relenopride is a selective serotonin (B10506) 5-HT4 receptor agonist currently under investigation for the treatment of various neurological disorders.[1][2] Accurate and reliable quantification of Relenopride in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for the quantification of Relenopride in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology described herein is based on established principles of bioanalytical method validation and is intended to serve as a comprehensive guide for researchers in the field. While specific experimental data for Relenopride is not publicly available, this protocol is adapted from validated methods for similar 5-HT4 receptor agonists and provides a strong foundation for method development and validation.[3]

Experimental Protocols

Materials and Reagents
  • Relenopride reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., Relenopride-d4 (hypothetical)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Relenopride and the SIL-IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Relenopride stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS stock solution in a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma.[4]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 4).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is a suitable choice for retaining and separating Relenopride from endogenous plasma components.[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation. A typical gradient might be:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions: Based on the molecular weight of Relenopride (493.0 g/mol ), the precursor ion would be [M+H]+ at m/z 494.0.[4][5][6] Product ions would need to be determined by direct infusion of a standard solution. Plausible product ions could result from fragmentation of the amide bond or other labile parts of the molecule.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Relenopride494.0To be determinedTo be determined
Relenopride-d4 (IS)498.0To be determinedTo be determined

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of Relenopride in plasma. The acceptance criteria are based on regulatory guidelines for bioanalytical method validation.

Table 1: Calibration Curve Summary

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Relenopride0.1 - 100≥ 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 20%± 20%≤ 20%± 20%
LQC0.3≤ 15%± 15%≤ 15%± 15%
MQC10≤ 15%± 15%≤ 15%± 15%
HQC80≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC0.3Consistent and reproducibleWithin acceptable limits
HQC80Consistent and reproducibleWithin acceptable limits

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Relenopride quantification.

signaling_pathway cluster_pathway Hypothetical 5-HT4 Receptor Signaling Pathway relenopride Relenopride ht4r 5-HT4 Receptor relenopride->ht4r Agonist Binding g_protein Gs Protein ht4r->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp ATP to cAMP pka Protein Kinase A camp->pka Activation cellular_response Cellular Response (e.g., increased motility) pka->cellular_response Phosphorylation of target proteins

Caption: Hypothetical signaling pathway of Relenopride.

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the quantification of Relenopride in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a solid framework for researchers engaged in the clinical development of this novel therapeutic agent. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality data suitable for pharmacokinetic and other regulatory submissions.

References

Application Note: HPLC Purity Analysis of Relenopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of active pharmaceutical ingredients (APIs) like Relenopride Hydrochloride. This document provides a detailed application note and protocol for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. The method outlined is a stability-indicating assay, capable of separating the main component from its potential degradation products and related substances.

Introduction

This compound is a selective 5-HT4 receptor agonist that has been investigated for the treatment of chronic idiopathic constipation.[1] Ensuring the purity of this API is a critical aspect of quality control in drug development and manufacturing. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its related substances. The method is designed to be specific, accurate, precise, and stability-indicating as per ICH guidelines.

Chromatographic Conditions

The separation of this compound from its potential impurities is achieved using a C18 column with a gradient elution of a phosphate (B84403) buffer and an organic modifier. The optimized chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterValue
Chromatograph HPLC system with UV or PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
08020
158020
354060
404060
428020
508020

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent (Mobile Phase A: Acetonitrile, 50:50, v/v): Mix equal volumes of Mobile Phase A and acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

2. System Suitability

Before sample analysis, the chromatographic system must meet the system suitability criteria. Inject the Standard Solution (100 µg/mL) five times and evaluate the parameters listed in Table 3.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0
Theoretical Plates Not less than 2000
% RSD of Peak Area Not more than 2.0%

3. Purity Analysis Procedure

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution (100 µg/mL) and record the chromatogram.

  • Inject the Sample Solution (100 µg/mL) and record the chromatogram.

  • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

  • Calculate the percentage of each impurity in the sample using the following formula:

    % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. The sample should be subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation. The stressed samples are then analyzed by the proposed HPLC method to demonstrate that the degradation products are well-resolved from the main peak and from each other.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters and their acceptable limits is provided in Table 4.

Table 4: Method Validation Parameters

ParameterTypical ResultsAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of this compound and its impurities.Method is specific.
Linearity (µg/mL) 1 - 150Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%Within 98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mLTo be determined
Limit of Quantitation (LOQ) 0.3 µg/mLTo be determined
Robustness No significant change in results with small variations in flow rate, column temperature, and mobile phase pH.Method is robust.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis for this compound.

HPLC_Purity_Analysis_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_mobile_phase Prepare Mobile Phases (A and B) prep_diluent Prepare Diluent prep_mobile_phase->prep_diluent prep_standard Prepare Standard Solution (100 µg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (100 µg/mL) prep_diluent->prep_sample system_suitability System Suitability Test (5 injections of Standard) prep_standard->system_suitability check_sst Check System Suitability (Tailing, Plates, %RSD) system_suitability->check_sst Proceed if SST passes blank_injection Inject Blank (Diluent) standard_injection Inject Standard Solution blank_injection->standard_injection sample_injection Inject Sample Solution standard_injection->sample_injection peak_integration Integrate Chromatograms sample_injection->peak_integration check_sst->blank_injection purity_calculation Calculate % Purity and % Impurities peak_integration->purity_calculation final_report Generate Final Report purity_calculation->final_report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Application Notes and Protocols: Scintigraphic Evaluation of Relenopride in Functional Constipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of scintigraphy to evaluate the prokinetic effects of Relenopride (also known as YKP10811), a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, in patients with functional constipation. The provided protocols are based on published clinical trial methodologies and standard practices in gastrointestinal transit scintigraphy.

Introduction to Relenopride and its Mechanism of Action

Relenopride is an enterokinetic agent that acts as a selective agonist for the 5-HT4 receptor.[1][2] Activation of 5-HT4 receptors in the gastrointestinal (GI) tract is known to enhance intestinal motility and secretion, making it a therapeutic target for disorders such as functional constipation and irritable bowel syndrome with constipation (IBS-C).[3][4] Relenopride has been evaluated in Phase 2 clinical trials for chronic idiopathic constipation and has been shown to accelerate GI and colonic transit.[5][6][7]

Signaling Pathway of Relenopride

The prokinetic effects of Relenopride are mediated through the activation of 5-HT4 receptors on enteric neurons. This activation initiates a signaling cascade that ultimately leads to increased acetylcholine (B1216132) release, promoting smooth muscle contraction and enhanced peristalsis.

Relenopride_Mechanism Relenopride Relenopride (5-HT4 Agonist) Receptor 5-HT4 Receptor (on Enteric Neuron) Relenopride->Receptor AC Adenylyl Cyclase (Activation) Receptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (Activation) cAMP->PKA ACh_Release ↑ Acetylcholine (ACh) Release PKA->ACh_Release Smooth_Muscle Smooth Muscle Contraction ACh_Release->Smooth_Muscle Peristalsis Enhanced Peristalsis & Intestinal Motility Smooth_Muscle->Peristalsis

Caption: Mechanism of action of Relenopride as a 5-HT4 receptor agonist.

Scintigraphy for Evaluating Colonic Transit

Gastrointestinal transit scintigraphy is a non-invasive, quantitative method used to assess the motility of different segments of the GI tract.[8][9] For functional constipation, colonic transit scintigraphy is the gold standard to objectively measure the movement of intestinal contents through the colon.[10] This technique allows for the classification of constipation into subtypes such as slow transit constipation, normal transit constipation, and functional outlet obstruction.[8][10]

Logical Relationship in Relenopride Studies

The use of scintigraphy in Relenopride trials is based on a clear logical framework: linking the drug's administration to physiological changes and, ultimately, to clinical improvements in patients with functional constipation.

Logical_Relationship Relenopride_Admin Relenopride Administration Receptor_Activation 5-HT4 Receptor Activation Relenopride_Admin->Receptor_Activation Physiological_Effect Accelerated Colonic Transit Receptor_Activation->Physiological_Effect Scintigraphy Scintigraphic Measurement (Quantitative Data) Physiological_Effect->Scintigraphy Clinical_Outcome Improved Bowel Function (↑ Stool Frequency, Improved Consistency) Physiological_Effect->Clinical_Outcome

Caption: Logical framework for evaluating Relenopride's efficacy.

Experimental Protocol: Colonic Transit Scintigraphy with Relenopride

This protocol is a synthesized methodology based on the clinical trial of Relenopride (YKP10811) and standard scintigraphy practices.[2][5][10][11]

Patient Population
  • Inclusion Criteria: Patients diagnosed with functional constipation according to the Rome III or IV criteria.[5][11]

  • Exclusion Criteria: History of major gastrointestinal surgery, known structural abnormalities of the colon, and use of medications that could affect colonic transit.

Study Design
  • A randomized, double-blind, placebo-controlled design is recommended.[5]

  • Patients are randomly assigned to receive daily doses of Relenopride (e.g., 10 mg, 20 mg, 30 mg) or a matching placebo for a specified period (e.g., 8 days).[5]

  • Scintigraphy is performed at baseline (before treatment) and at the end of the treatment period (e.g., days 7-9).[5]

Radiopharmaceutical and Meal Preparation
  • Radiotracer: Indium-111 labeled diethylenetriaminepentaacetic acid (¹¹¹In-DTPA) is commonly used for colonic transit studies due to its long half-life of approximately 67 hours.[10][11]

  • Meal: The radiotracer is incorporated into a standardized meal. A common method involves mixing ¹¹¹In-DTPA with a solid meal component, such as eggs, to ensure it travels with the solid phase of the chyme.

Imaging Protocol
  • Administration: Patients consume the radiolabeled meal after an overnight fast.

  • Imaging Schedule: Anterior and posterior abdominal images are acquired at multiple time points, typically at 2, 4, 6, 24, 48, and 72 hours post-ingestion.[10][11][12]

  • Image Acquisition: A large field-of-view gamma camera is used. Images are acquired for a set duration or until a predetermined number of counts is reached (e.g., 300,000 counts).[12]

Data Analysis
  • Regions of Interest (ROIs): ROIs are drawn around the different segments of the colon (ascending, transverse, descending, and rectosigmoid) and the stomach.

  • Geometric Center (GC): The primary endpoint for colonic transit is the Geometric Center (GC). The GC represents the weighted average position of the radiotracer within the colon at a specific time point. It is calculated using the following formula:

    GC = Σ (fraction of counts in each region × region number) / total counts in the colon

    The colonic regions are numbered sequentially (e.g., ascending colon = 1, transverse = 2, descending = 3, rectosigmoid = 4, and excreted stool = 5). A higher GC value indicates faster transit.

  • Half-Time of Ascending Colon Emptying (t1/2): This is the time it takes for 50% of the radiotracer to empty from the ascending colon.[5]

Experimental Workflow Diagram

Scintigraphy_Workflow Start Patient Recruitment (Functional Constipation, Rome III/IV) Baseline Baseline Scintigraphy Start->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Relenopride_10 Relenopride 10mg Randomization->Relenopride_10 Relenopride_20 Relenopride 20mg Randomization->Relenopride_20 Relenopride_30 Relenopride 30mg Randomization->Relenopride_30 Treatment Daily Dosing (8 days) Placebo->Treatment Relenopride_10->Treatment Relenopride_20->Treatment Relenopride_30->Treatment FollowUp Follow-up Scintigraphy (Days 7-9) Treatment->FollowUp Analysis Data Analysis (Geometric Center, t1/2) FollowUp->Analysis End Evaluation of Efficacy and Safety Analysis->End

Caption: Workflow for a scintigraphy study evaluating Relenopride.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a randomized, placebo-controlled study of Relenopride (YKP10811) in patients with functional constipation.[2][5]

Table 1: Effect of Relenopride on Colonic Transit (Geometric Center)

Time PointPlacebo (n=11)Relenopride 10 mg (n=15)Relenopride 20 mg (n=16)Relenopride 30 mg (n=15)
24 hours Mean GC ValueSignificantly AcceleratedSignificantly AcceleratedData not specified
48 hours Mean GC ValueSignificantly AcceleratedSignificantly AcceleratedData not specified

*Note: The study reported a significant acceleration in colonic transit at 24 and 48 hours, particularly with the 10 mg and 20 mg doses, compared to placebo (P < .05). Specific GC values were not detailed in the abstract.[5]

Table 2: Effect of Relenopride on Ascending Colon Emptying and Colon Filling

ParameterPlaceboRelenopride (10 mg & 20 mg)
Colon Filling at 6 hours BaselineSignificantly Accelerated (P < .05)
t1/2 of Ascending Colon Emptying BaselineSignificantly Accelerated

Safety and Tolerability

In the clinical trial, Relenopride was generally well-tolerated, with no serious adverse events observed.[5] As with other 5-HT4 agonists, potential side effects may include headache, nausea, and diarrhea.[13][14]

Conclusion

Scintigraphy is a valuable tool for objectively quantifying the effects of prokinetic agents like Relenopride on gastrointestinal motility. The data from studies utilizing this technique demonstrate that Relenopride significantly accelerates colonic transit in patients with functional constipation. These application notes and protocols provide a framework for researchers and drug development professionals to design and implement similar studies to evaluate the efficacy of novel therapies for constipation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Relenopride Hydrochloride Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Relenopride Hydrochloride (also known as YKP10811) dosage in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent 5-hydroxytryptamine-4 (5-HT4) receptor agonist. Its prokinetic effects stem from its ability to stimulate 5-HT4 receptors, which are Gαs-coupled. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), facilitating gastrointestinal motility.[1] Relenopride has a high affinity for the 5-HT4 receptor with a Ki of 4.96 nM.[1] It exhibits significantly lower affinity for 5-HT2A (Ki=600 nM) and 5-HT2B (Ki=31 nM) receptors.[1]

Q2: What is the recommended starting dose for this compound in preclinical models?

Currently, detailed public data on the pharmacokinetics and dose-response of this compound in rodents is limited. However, a study in dogs has shown dose-dependent acceleration of gastric emptying at doses of 0.3, 1, and 3 mg/kg.[2] A higher dose of 30 mg/kg also demonstrated efficacy in accelerating liquid gastric emptying.[2] For initial studies in rats, a pilot dose-range finding study is recommended, starting with doses extrapolated from the effective concentrations observed in dog studies, while considering interspecies scaling factors. A study in rats on visceral hypersensitivity used a dose of 30 mg/kg.[3]

Q3: How should I prepare this compound for administration?

For in vivo studies, this compound can be formulated for oral or parenteral administration. A common method for preparing a solution for oral gavage involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. For a 2.75 mg/mL solution, you could use a protocol where 100 μL of a 27.5 mg/mL DMSO stock solution is mixed with 400 μL PEG300, followed by the addition of 50 μL Tween-80 and 450 μL saline.[1] It is crucial to ensure the final solution is clear and homogenous. The stability of the formulation under your specific experimental conditions should also be verified.

Troubleshooting Guides

Issue 1: High variability in gastric emptying or intestinal transit results.

  • Possible Cause: Inconsistent fasting times for experimental animals.

    • Solution: Ensure a consistent and appropriate fasting period for all animals before the experiment. For rats and mice, an overnight fast (12-16 hours) with free access to water is standard for gastric emptying studies.

  • Possible Cause: Stress induced by handling or the experimental procedure.

    • Solution: Acclimatize the animals to the experimental procedures and handling for several days before the study. Perform experiments in a quiet and controlled environment.

  • Possible Cause: Inaccurate administration of the test meal or marker.

    • Solution: Use precise oral gavage techniques to ensure the entire volume of the test meal is delivered to the stomach without causing trauma.

  • Possible Cause: Natural biological variability.

    • Solution: Increase the number of animals per group to improve statistical power and account for individual differences in gastrointestinal motility.

Issue 2: No significant prokinetic effect observed at the tested doses.

  • Possible Cause: The administered doses are too low.

    • Solution: Conduct a dose-response study with a wider range of doses. Based on the dog study, doses up to 30 mg/kg have been shown to be effective and well-tolerated.[2]

  • Possible Cause: Issues with drug formulation and bioavailability.

    • Solution: Verify the solubility and stability of your this compound formulation. Consider pharmacokinetic studies to determine the plasma concentrations achieved with your dosing regimen.

  • Possible Cause: The chosen experimental model is not sensitive to 5-HT4 agonism.

    • Solution: Ensure the animal model used (species and strain) is appropriate and has been previously shown to be responsive to prokinetic agents.

Issue 3: Unexpected adverse effects are observed.

  • Possible Cause: Off-target effects at high doses.

    • Solution: While Relenopride is selective, at very high doses, off-target effects at other serotonin (B10506) receptors (e.g., 5-HT2A, 5-HT2B) could potentially occur.[1] Reduce the dose to a range that is pharmacologically active but below the threshold for adverse effects. In a study in dogs, no adverse events were noted at a dose 300 times the lowest effective dose.[2]

  • Possible Cause: Cardiovascular effects.

    • Solution: Although newer, more selective 5-HT4 agonists like Relenopride are designed to have a better cardiovascular safety profile than older agents, it is prudent to monitor cardiovascular parameters (heart rate, blood pressure, ECG) in preclinical safety pharmacology studies, especially at higher doses.[4][5][6][7][8][9]

Data Presentation

Table 1: Preclinical Efficacy of this compound in Dogs

SpeciesModelDoses (mg/kg)Route of AdministrationKey FindingsReference
DogLiquid Gastric Emptying0.3, 1, 3OralDose-dependent acceleration of gastric emptying.[2]
DogLiquid Gastric Emptying30OralAccelerated liquid gastric emptying from 15 to 90 minutes.[2]
DogGlucagon-induced Delayed Solid Gastric Emptying0.1OralSignificantly accelerated delayed gastric emptying.[2]
DogAntral Contractions0.3OralEnhanced antral contractions.[2]

Table 2: Preclinical Pharmacokinetics of this compound (Rodent Data Not Publicly Available)

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Reference
RatData not availableData not availableData not availableData not availableData not availableData not available
MouseData not availableData not availableData not availableData not availableData not availableData not available

Note: The absence of public pharmacokinetic data for this compound in rats and mice necessitates the performance of in-house pharmacokinetic studies to guide dose selection and interpretation of efficacy studies.

Experimental Protocols

Protocol 1: Gastric Emptying Assessment in Rats (Phenol Red Method)

  • Animal Preparation: Fast male Sprague-Dawley or Wistar rats (200-250 g) for 12-16 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle control at the desired doses via oral gavage. The optimal pre-treatment time should be determined in a pilot study (typically 30-60 minutes before the test meal).

  • Test Meal Administration: Administer 1.5 mL of a test meal containing 0.05% phenol (B47542) red in a 5% glucose solution via oral gavage.

  • Euthanasia and Sample Collection: At a predetermined time point after test meal administration (e.g., 20 minutes), euthanize the animals by CO2 asphyxiation followed by cervical dislocation.

  • Stomach Removal: Immediately clamp the pyloric and cardiac ends of the stomach and carefully excise it.

  • Homogenization: Place the stomach in 10 mL of 0.1 N NaOH and homogenize.

  • Sample Processing: Let the homogenate stand for 1 hour at room temperature. Transfer 1 mL of the supernatant to a new tube and add 0.5 mL of 20% trichloroacetic acid to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes.

  • Spectrophotometry: Add 0.5 mL of the supernatant to 4 mL of 0.5 N NaOH. Measure the absorbance at 560 nm.

  • Calculation: A standard curve for phenol red should be prepared. The amount of phenol red remaining in the stomach is calculated and expressed as a percentage of the total amount administered. Gastric emptying (%) = [1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red in the stomach at time 0)] x 100.

Protocol 2: Whole Gut Transit Time in Mice (Carmine Red Method)

  • Animal Preparation: Fast male C57BL/6 or BALB/c mice (20-25 g) for 4 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle control at the desired doses via oral gavage.

  • Marker Administration: 30 minutes after drug administration, administer 0.2 mL of a 6% carmine (B74029) red solution in 0.5% methylcellulose (B11928114) via oral gavage.

  • Observation: Place each mouse in an individual cage with a white paper floor for easy observation of fecal pellets.

  • Time Measurement: Record the time of carmine red administration and the time of the first appearance of a red-colored fecal pellet. The time difference is the whole gut transit time.

Mandatory Visualizations

5-HT4_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Relenopride Relenopride HCl HTR4 5-HT4 Receptor Relenopride->HTR4 Binds to G_protein Gαs Protein HTR4->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Motility) PKA->Cellular_Response Leads to

Caption: 5-HT4 Receptor Signaling Pathway

Experimental_Workflow_Gastric_Emptying start Start fasting Animal Fasting (12-16h) start->fasting drug_admin Administer Relenopride HCl or Vehicle fasting->drug_admin test_meal Administer Phenol Red Test Meal (1.5 mL) drug_admin->test_meal wait Wait for Predetermined Time (e.g., 20 min) test_meal->wait euthanasia Euthanize Animal wait->euthanasia stomach_removal Excise Stomach euthanasia->stomach_removal homogenization Homogenize Stomach in NaOH stomach_removal->homogenization spectro Spectrophotometry (560 nm) homogenization->spectro calculation Calculate % Gastric Emptying spectro->calculation end End calculation->end

Caption: Gastric Emptying Experimental Workflow

Troubleshooting_Logic issue Issue: High Variability in Results cause1 Inconsistent Fasting? issue->cause1 cause2 Handling Stress? issue->cause2 cause3 Inaccurate Gavage? issue->cause3 cause4 Biological Variation? issue->cause4 solution1 Standardize Fasting Protocol cause1->solution1 Yes cause1->cause2 No solution2 Acclimatize Animals cause2->solution2 Yes cause2->cause3 No solution3 Refine Gavage Technique cause3->solution3 Yes cause3->cause4 No solution4 Increase Sample Size cause4->solution4 Yes

Caption: Troubleshooting High Variability

References

Relenopride Hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Relenopride Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) and water are the recommended solvents. This compound exhibits good solubility in both.[1][2] When preparing stock solutions in DMSO, it is crucial to use a newly opened container, as hygroscopic DMSO can negatively impact solubility.[1][2] For aqueous solutions, it is advised to filter and sterilize the solution using a 0.22 μm filter before use.[1]

Q2: How should I prepare this compound for in vivo experiments?

A2: For in vivo studies, several solvent systems can be used to achieve a clear solution. It is recommended to prepare these solutions fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can help in dissolution.[1] Here are a few validated protocols:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

  • Protocol 3: 10% DMSO and 90% Corn Oil.[1]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, store at -20°C, protected from light, and under a nitrogen atmosphere.[1][3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light and under nitrogen.[1]

Q4: Is this compound stable at room temperature?

A4: this compound is considered stable enough for short-term shipping at ambient temperatures for a few weeks.[3] However, for long-term storage, the recommended refrigerated and protected conditions should be followed to prevent degradation.

Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or has precipitates.

  • Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

  • Solution:

    • Try gentle heating and/or sonication to aid dissolution.[1]

    • If precipitation persists, consider diluting the solution to a lower concentration.

    • For DMSO stock solutions, ensure that the DMSO is not old or has absorbed water, as this can reduce solubility. Use a fresh, unopened bottle of DMSO.[1][2]

Issue 2: I am observing a loss of activity of my this compound solution over time.

  • Possible Cause 1: Improper Storage. Exposure to light, oxygen, or fluctuating temperatures can lead to degradation.

  • Solution 1: Always store stock solutions at -80°C or -20°C in airtight containers, protected from light, and preferably under a nitrogen atmosphere.[1] Prepare fresh working solutions for experiments daily.[1]

  • Possible Cause 2: Chemical Instability. this compound contains functional groups, such as an amide and a carbamate, that are susceptible to hydrolysis, especially under acidic or basic conditions. The aromatic amine moiety may also be prone to oxidation.

  • Solution 2:

    • pH control: Maintain the pH of your experimental buffer within a neutral range (pH 6-8) to minimize the risk of acid or base-catalyzed hydrolysis.

    • Avoid strong acids and bases: Do not expose the compound to strong acidic or basic solutions unless it is a required part of your experimental protocol.

    • Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant to your stock solution, after verifying its compatibility with your experimental setup.

    • Degassed Solvents: For long-term storage of solutions, using solvents that have been degassed to remove dissolved oxygen can help prevent oxidation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO110 mg/mL (207.77 mM)Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[1][2]
Water50 mg/mL (94.44 mM)Ultrasonic assistance may be needed.[1][2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.75 mg/mL (5.19 mM)Clear solution.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.75 mg/mL (5.19 mM)Clear solution.[1]
10% DMSO / 90% Corn Oil≥ 2.75 mg/mL (5.19 mM)Clear solution.[1]

Table 2: Stability and Storage of this compound

FormStorage TemperatureDurationConditions
Solid-20°CLong-term (months to years)Protect from light, stored under nitrogen.[1][3]
Stock Solution-80°CUp to 6 monthsProtect from light, stored under nitrogen.[1]
Stock Solution-20°CUp to 1 monthProtect from light, stored under nitrogen.[1]
ShippingAmbientShort-term (days to weeks)Stable for ordinary shipping.[3]

Experimental Protocols

Protocol for Preparing a 1 mg/mL Working Solution for in vivo use (using Protocol 1 from Table 1):

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 10 mg/mL this compound stock solution in DMSO and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is formed.

  • Add 450 µL of saline to the mixture to reach a final volume of 1 mL.

  • Vortex the final solution until it is homogeneous. The final concentration will be 1 mg/mL.

Visualizations

Disclaimer: The following diagrams illustrate potential degradation pathways of this compound based on the chemical properties of its functional groups. No specific experimental data on the forced degradation of this compound was found in the public domain. These pathways are intended as a theoretical guide for troubleshooting stability issues.

G cluster_hydrolysis Potential Hydrolytic Degradation Relenopride This compound Amide_Hydrolysis Amide Bond Hydrolysis Relenopride->Amide_Hydrolysis Acid/Base Carbamate_Hydrolysis Carbamate Bond Hydrolysis Relenopride->Carbamate_Hydrolysis Acid/Base Product_A Carboxylic Acid Derivative Amide_Hydrolysis->Product_A Product_B Amine Derivative Amide_Hydrolysis->Product_B Product_C Alcohol Derivative Carbamate_Hydrolysis->Product_C Product_D CO2 + Amine Carbamate_Hydrolysis->Product_D

Caption: Potential hydrolytic degradation pathways of this compound.

G cluster_oxidation Potential Oxidative and Photodegradation Relenopride This compound Aromatic_Amine_Oxidation Aromatic Amine Oxidation Relenopride->Aromatic_Amine_Oxidation Oxidizing agents, O2 Photodegradation Photodegradation (Aromatic Rings) Relenopride->Photodegradation UV Light Oxidized_Products Nitroso, Nitro, or Polymeric Products Aromatic_Amine_Oxidation->Oxidized_Products Photo_Products Ring-opened or Modified Products Photodegradation->Photo_Products

Caption: Potential oxidative and photodegradation pathways of this compound.

G cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (Precipitation/Loss of Activity) Check_Conc Is Concentration too high? Start->Check_Conc Check_Storage Were Storage Conditions Met? Check_Conc->Check_Storage No Reduce_Conc Dilute Solution or Use Co-solvent Check_Conc->Reduce_Conc Yes Check_pH Is pH of the medium extreme (acidic/basic)? Check_Storage->Check_pH Yes Proper_Storage Store at recommended temp, protect from light/air Check_Storage->Proper_Storage No Adjust_pH Adjust pH to Neutral Range (6-8) Check_pH->Adjust_pH Yes Resolution Stable Solution Check_pH->Resolution No Reduce_Conc->Resolution Proper_Storage->Resolution Adjust_pH->Resolution

Caption: Logical workflow for troubleshooting this compound solution instability.

References

Technical Support Center: Improving the Oral Bioavailability of Relenopride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of Relenopride (B10773196). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs): Relenopride Properties

Q1: What are the known physicochemical properties of Relenopride?

A1: Understanding the fundamental properties of Relenopride is the first step in designing an effective oral formulation. Key physicochemical data are summarized below.

PropertyValueSource
Molecular Formula C24H30ClFN4O4[1][2][3]
Molecular Weight ~493.0 g/mol [1][2]
Mechanism of Action Selective 5-HT4 receptor agonist[4][5]
XLogP3 3.2[2]
Hydrogen Bond Donors 3[2][6]
Hydrogen Bond Acceptors 7[2][6]
Topological Polar Surface Area 120 Ų[2]
Known Solvents Soluble at ≥ 2.75 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[7]

Q2: What do the physicochemical properties of Relenopride suggest about its potential oral bioavailability challenges?

A2: While clinical trials have utilized oral formulations of Relenopride, its properties suggest areas that may require optimization for robust and consistent bioavailability.[4][5] The XLogP3 value of 3.2 indicates that Relenopride is somewhat lipophilic.[2] Lipophilic compounds can have poor aqueous solubility, which is often a rate-limiting step for absorption in the gastrointestinal tract.[8][9] Therefore, experiments should focus on quantifying its solubility and dissolution rate in biorelevant media to determine if this is a primary barrier to absorption.

Troubleshooting Guide: Formulation & Dissolution Issues

Q1: My initial formulation of Relenopride shows a very slow dissolution rate in simulated gastric fluid (pH 1.2). What strategies can I explore?

A1: A slow dissolution rate is a common challenge for compounds that are not freely soluble in aqueous environments. Several formulation strategies can be employed to enhance the dissolution rate.[8][9][10] The choice of strategy depends on the specific properties of the drug and the desired release profile.

StrategyMechanism of ActionKey Considerations
Micronization Increases the drug's surface area by reducing particle size, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8][10]Simple and cost-effective. May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and greater solubility than the crystalline form.[11]Can significantly increase both the rate and extent of dissolution.[10] Requires careful polymer selection to prevent recrystallization during storage.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. The drug is dissolved in this lipid-based system and remains solubilized in the GI tract.[8][12]Excellent for lipophilic drugs. Maintains the drug in a solubilized state, which can improve absorption and reduce food effects.[12][13] Requires screening of multiple excipients.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a complex with a hydrophilic exterior, thereby increasing aqueous solubility.[9][14]Effective for specific molecular geometries. Can be used in various dosage forms. Stoichiometry of the complex must be determined.

Q2: I've created an amorphous solid dispersion of Relenopride, but the drug is recrystallizing over time during stability studies. How can I troubleshoot this?

A2: Recrystallization is a critical stability issue for ASDs. The choice of polymer is crucial for maintaining the amorphous state. You should consider:

  • Polymer Miscibility and Interaction: Select a polymer that has strong intermolecular interactions (e.g., hydrogen bonding) with Relenopride. This increases the energy barrier for molecular mobility and inhibits crystallization.

  • Glass Transition Temperature (Tg): Formulations with a high Tg are generally more stable. Consider using polymers with a high Tg, such as PVP (polyvinylpyrrolidone) or HPMC-AS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate).

  • Drug Loading: High drug loading increases the propensity for crystallization.[11] Try reducing the drug-to-polymer ratio to see if stability improves.

Q3: How do I select the right excipients for a Self-Emulsifying Drug Delivery System (SEDDS) for Relenopride?

A3: Developing a SEDDS formulation involves a systematic screening process.

  • Solubility Screening: Determine the solubility of Relenopride in various oils (e.g., long-chain triglycerides, medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol, PEG 400).[12]

  • Emulsification Efficiency: Screen combinations of the best solvents by observing the rate and quality of emulsion formation upon dilution in aqueous media. The goal is to achieve a rapid-forming, clear or bluish-white microemulsion.

  • Ternary Phase Diagrams: Construct ternary phase diagrams with the most promising oil, surfactant, and co-solvent combinations to identify the self-emulsifying region. This helps in optimizing the ratio of excipients to ensure robust emulsion formation.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Dissolution Testing for Immediate-Release Relenopride Formulations

This protocol is a standard method for assessing the dissolution rate of a solid oral dosage form.[15]

Objective: To determine the rate and extent of Relenopride release from a formulated product (e.g., tablet, capsule) in a specified dissolution medium.

Apparatus: USP Apparatus 2 (Paddle).

Media:

  • Acid Stage: 0.1 N HCl (pH 1.2) to simulate gastric fluid.

  • Buffer Stage: pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid.

  • Note: For poorly soluble drugs, media containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be required to achieve sink conditions.[15][16]

Procedure:

  • Preparation: Assemble the dissolution apparatus. De-aerate the dissolution medium by heating and filtering.

  • Media Fill: Place 900 mL of the selected medium into each vessel and allow it to equilibrate to 37 ± 0.5°C.[16]

  • Apparatus Speed: Set the paddle rotation speed to a standard rate, typically 50 or 75 RPM.

  • Sample Introduction: Place one dosage unit (e.g., one tablet) into each vessel. Start the timer immediately.

  • Sampling: At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Media Replacement: Immediately replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples promptly. Analyze the concentration of Relenopride in each sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the percentage of the labeled amount of Relenopride dissolved at each time point, correcting for the volume replacement.

Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption.[17][18] It assesses the rate of drug transport across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[19][20]

Objective: To determine the apparent permeability coefficient (Papp) of Relenopride and to assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Procedure:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[19]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[19][21] Monolayers with TEER values ≥ 200 Ω·cm² are generally considered suitable.[21]

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.

  • Dosing Solution: Prepare a dosing solution of Relenopride in the transport buffer at a known concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the Relenopride dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A): To assess active efflux, perform the transport experiment in the reverse direction. Add the dosing solution to the basolateral chamber and sample from the apical chamber.[18]

  • Sample Analysis: Quantify the concentration of Relenopride in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.*

    • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)

      • An ER greater than 2 suggests the compound is a substrate for active efflux.[19]*

Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected In Vivo Absorption
< 1Low< 20%
1 - 10Moderate20% - 80%
> 10High> 80%
Protocol 3: General Workflow for an In Vivo Pharmacokinetic (PK) Study

An in vivo PK study in an animal model (e.g., rat, dog) is essential to determine key parameters like Cmax, Tmax, AUC, and ultimately, oral bioavailability (F).[22][23][24]

Objective: To determine the absolute oral bioavailability of a Relenopride formulation.

Procedure:

  • Study Design: Use a crossover study design where each animal receives both an intravenous (IV) dose and an oral (PO) dose of Relenopride, with a washout period between doses.[23][25]

  • Dosing:

    • IV Administration: Administer a known dose of Relenopride dissolved in a suitable vehicle as an IV bolus or infusion. The IV dose provides the reference for 100% bioavailability.[25]

    • Oral Administration: Administer the test formulation of Relenopride via oral gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to separate plasma, and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of Relenopride in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes using non-compartmental analysis.

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100

Visualizations: Workflows and Pathways

G cluster_start Initial Assessment cluster_solubility Solubility Enhancement cluster_permeability Permeability Enhancement cluster_evaluation Evaluation start Relenopride Candidate (Physicochemical Properties) solubility Poor Aqueous Solubility? start->solubility permeability Poor Membrane Permeability? solubility->permeability No micronization Micronization solubility->micronization Yes asd Amorphous Solid Dispersion (ASD) solubility->asd Yes sedds Lipid-Based (e.g., SEDDS) solubility->sedds Yes complexation Complexation (e.g., Cyclodextrin) solubility->complexation Yes enhancers Use of Permeation Enhancers permeability->enhancers Yes prodrug Prodrug Approach (If feasible) permeability->prodrug Yes invitro In Vitro Testing (Dissolution, Caco-2) permeability->invitro No micronization->invitro asd->invitro sedds->invitro complexation->invitro enhancers->invitro prodrug->invitro invivo In Vivo PK Study (Animal Model) invitro->invivo final Optimized Oral Formulation invivo->final

Caption: Workflow for selecting a bioavailability enhancement strategy for Relenopride.

G cluster_prep Preparation cluster_exp Experiment (37°C) cluster_analysis Analysis culture Seed & Culture Caco-2 cells on Transwell inserts (~21 days) integrity Measure TEER to confirm monolayer integrity culture->integrity wash Wash monolayer with pre-warmed buffer integrity->wash add_a Add Relenopride to Apical (A) side wash->add_a add_b Add Relenopride to Basolateral (B) side wash->add_b sample_a Sample from Basolateral (B) side over time add_a->sample_a sample_b Sample from Apical (A) side over time add_b->sample_b lcms Quantify Relenopride concentration via LC-MS/MS sample_a->lcms sample_b->lcms papp Calculate Papp (A->B) and Papp (B->A) lcms->papp er Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) papp->er result Classify Permeability & Efflux Potential er->result G Relenopride Relenopride Receptor 5-HT4 Receptor (Gs-coupled) Relenopride->Receptor binds & activates AC Adenylate Cyclase Receptor->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Response Cellular Response (e.g., Increased GI Motility) CREB->Response leads to

References

Troubleshooting low signal-to-noise ratio in Relenopride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Relenopride. The following information is designed to help you address common issues, particularly low signal-to-noise ratio, encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Relenopride and which assays are suitable for its characterization?

Relenopride is a potent and selective agonist for the serotonin (B10506) 5-HT4 receptor.[1] The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR), and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Suitable assays for characterizing Relenopride include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of Relenopride for the 5-HT4 receptor.

  • cAMP Accumulation Assays: To measure the functional potency (EC50) of Relenopride in stimulating cAMP production, a direct downstream effector of 5-HT4 receptor activation.

Q2: I am observing a very low signal-to-noise ratio in my Relenopride functional assay. What are the potential causes?

A low signal-to-noise ratio can stem from several factors, ranging from suboptimal assay conditions to issues with the reagents or cells. Key areas to investigate include:

  • Low Receptor Expression: The cell line used may not express a sufficient number of 5-HT4 receptors.

  • Suboptimal Cell Density: Too few cells will generate a weak signal, while too many can lead to high background and a dampened response.

  • Poor Cell Health: Only healthy, viable cells in the logarithmic growth phase will respond robustly.

  • Reagent Degradation: Relenopride or other critical reagents may have degraded due to improper storage or handling.

  • Insufficient Agonist Stimulation: The concentration of Relenopride may be too low, or the incubation time may be too short to elicit a maximal response.

  • cAMP Degradation: Endogenous phosphodiesterases (PDEs) in the cells can rapidly degrade cAMP, leading to a diminished signal.

  • Off-Target Effects: While Relenopride is selective, it does have some affinity for other receptors which could potentially interfere with the assay.

Q3: My radioligand binding assay for Relenopride shows high non-specific binding. How can I reduce it?

High non-specific binding can mask the specific binding signal. Here are some strategies to mitigate this issue:

  • Optimize Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value for the 5-HT4 receptor.

  • Reduce Membrane Protein Concentration: Titrate the amount of membrane protein in the assay to find the optimal balance between specific and non-specific binding.

  • Modify Assay Buffer: Including Bovine Serum Albumin (BSA) in the assay buffer can help to reduce non-specific binding.

  • Optimize Washing Steps: Increase the volume and/or number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.

Q4: Could off-target binding of Relenopride be contributing to a low signal in my functional assay?

Yes, it is a possibility to consider. Relenopride has a high affinity for the 5-HT4 receptor (Ki = 4.96 nM), but it also binds to the 5-HT2B (Ki = 31 nM) and 5-HT2A (Ki = 600 nM) receptors.[1] Notably, Relenopride acts as an antagonist at the 5-HT2B receptor.[1] If your cell line co-expresses 5-HT4 and 5-HT2B receptors, the antagonistic effect at the 5-HT2B receptor, which can be coupled to Gq or Gi proteins, might counteract the Gs-mediated cAMP production stimulated by 5-HT4 receptor activation, leading to a dampened overall signal.

Troubleshooting Guides

Low Signal in cAMP Accumulation Assays
Potential CauseRecommended Solution
Low 5-HT4 Receptor Expression - Confirm receptor expression levels in your chosen cell line using qPCR or Western blot.- Consider using a cell line known to have high endogenous 5-HT4 receptor expression or a stably transfected cell line.
Suboptimal Cell Density - Perform a cell titration experiment to determine the optimal cell number per well that yields the best signal-to-noise ratio.[2][3]
Poor Cell Health - Ensure cells are in the logarithmic growth phase and have high viability before seeding.- Avoid using cells that have been passaged too many times.[2]
Relenopride Degradation - Prepare fresh dilutions of Relenopride for each experiment from a properly stored stock solution.
Insufficient Agonist Stimulation - Perform a dose-response curve for Relenopride to ensure you are using a concentration at or near the top of the curve (e.g., EC80) for single-point assays.- Optimize the agonist incubation time by performing a time-course experiment (e.g., 5, 15, 30, 60 minutes).
cAMP Degradation - Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the breakdown of cAMP.[4]
Assay Kit Issues - Check the expiration dates of all kit components.- Ensure all reagents are prepared and stored according to the manufacturer's instructions.
Low Signal in Radioligand Binding Assays
Potential CauseRecommended Solution
Low Receptor Density in Membranes - Prepare membranes from a cell line with high 5-HT4 receptor expression.- Increase the amount of membrane protein per well, but be mindful of increasing non-specific binding.
Radioligand Degradation - Use a fresh batch of radioligand and ensure it has been stored correctly to maintain its specific activity.
Suboptimal Incubation Time - Determine the time required to reach binding equilibrium by performing a time-course experiment.
Incorrect Buffer Composition - Ensure the pH and ionic strength of the binding buffer are optimal for the 5-HT4 receptor.
Inefficient Separation of Bound/Free Ligand - If using a filtration assay, ensure the filter plates are properly pre-treated and that the vacuum is applied correctly.- Optimize the number and volume of wash steps.

Quantitative Data Summary

ParameterRelenoprideReference Compound
Binding Affinity (Ki) at 5-HT4 Receptor 4.96 nM[1]
Binding Affinity (Ki) at 5-HT2B Receptor 31 nM[1]
Binding Affinity (Ki) at 5-HT2A Receptor 600 nM[1]
Functional Activity at 5-HT4 Receptor Agonist
Functional Activity at 5-HT2B Receptor Antagonist (IC50 = 2.1 µM)[1]

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptor

This protocol is adapted from a method for characterizing 5-HT4 receptors using the radiolabeled antagonist [3H]GR113808.[5]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the 5-HT4 receptor in ice-cold buffer (e.g., 50 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the following in order:

      • Assay Buffer (50 mM HEPES, pH 7.4)

      • Various concentrations of unlabeled Relenopride (for competition assay) or buffer (for saturation assay).

      • A fixed concentration of [3H]GR113808 (typically at or below the Kd, e.g., 0.2 nM).

      • Membrane homogenate.

    • To determine non-specific binding, add a high concentration of a non-labeled 5-HT4 receptor ligand (e.g., 10 µM GR113808) to a set of wells.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot specific binding as a function of the log of the unlabeled ligand concentration to determine the IC50, from which the Ki for Relenopride can be calculated.

cAMP Accumulation Functional Assay

This is a general protocol for a cell-based cAMP assay. Specific details may vary depending on the commercial kit used.

  • Cell Seeding:

    • Seed a cell line expressing the 5-HT4 receptor into a 96-well or 384-well plate at a pre-optimized density.

    • Allow the cells to attach and grow overnight.

  • Assay Execution:

    • Wash the cells with a serum-free assay buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100-500 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

    • Add various concentrations of Relenopride to the wells. Include a vehicle control for basal cAMP levels.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Add the detection reagents (e.g., HTRF or luminescence-based reagents) to the cell lysate.

    • Incubate as recommended by the manufacturer to allow the detection reaction to proceed.

  • Signal Measurement:

    • Read the plate on a compatible plate reader (e.g., HTRF-compatible reader or luminometer).

  • Data Analysis:

    • Generate a cAMP standard curve according to the kit instructions.

    • Convert the raw assay signals for the Relenopride-treated samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the log of the Relenopride concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Visualizations

Relenopride_Signaling_Pathway Relenopride Relenopride HTR4 5-HT4 Receptor Relenopride->HTR4 Agonist Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: 5-HT4 Receptor Signaling Pathway Activated by Relenopride.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio CheckCells Check Cell Health & Density Start->CheckCells OptimizeCells Optimize Cell Seeding Density Use Low Passage Cells CheckCells->OptimizeCells No CheckReagents Check Reagents CheckCells->CheckReagents Yes OptimizeCells->CheckReagents FreshReagents Prepare Fresh Relenopride Dilutions Check Kit Expiration CheckReagents->FreshReagents No CheckProtocol Review Assay Protocol CheckReagents->CheckProtocol Yes FreshReagents->CheckProtocol OptimizeProtocol Optimize Incubation Times Include PDE Inhibitor (cAMP Assay) Optimize Wash Steps (Binding Assay) CheckProtocol->OptimizeProtocol No CheckOffTarget Consider Off-Target Effects CheckProtocol->CheckOffTarget Yes OptimizeProtocol->CheckOffTarget OffTargetSolution Use Cell Line with Low 5-HT2B Expression CheckOffTarget->OffTargetSolution Possible End Signal Improved CheckOffTarget->End Unlikely OffTargetSolution->End

Caption: Troubleshooting Workflow for Low Signal-to-Noise Ratio.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture (5-HT4 Expressing) AssaySetup Assay Setup (Plate Seeding/Membrane Prep) CellCulture->AssaySetup ReagentPrep Reagent Preparation (Relenopride, Buffers, etc.) ReagentPrep->AssaySetup Incubation Incubation with Relenopride AssaySetup->Incubation Detection Signal Detection (Lysis & Reagent Addition) Incubation->Detection ReadPlate Read Plate Detection->ReadPlate DataProcessing Data Processing (Standard Curve, Normalization) ReadPlate->DataProcessing Results Determine Ki or EC50 DataProcessing->Results

Caption: General Experimental Workflow for Relenopride Assays.

References

Technical Support Center: Addressing Off-Target Effects of Relenopride in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the off-target effects of Relenopride in cellular models. The following resources are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Relenopride and what are its known off-targets?

A1: Relenopride is a specific and selective agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1][2] However, it is also known to bind to the serotonin 2A (5-HT2A) and serotonin 2B (5-HT2B) receptors, which are considered its primary off-targets.[1][2][3]

Q2: At what concentrations are off-target effects of Relenopride likely to be observed?

A2: The potential for off-target effects is dependent on the concentration of Relenopride used in an experiment relative to its binding affinity (Ki) for the on-target and off-target receptors. Relenopride has a high affinity for the 5-HT4 receptor (Ki = 4.96 nM).[1][2] Its affinity for the 5-HT2B receptor is approximately 6-fold lower (Ki = 31 nM), and its affinity for the 5-HT2A receptor is about 120-fold lower (Ki = 600 nM).[1][2] Therefore, at higher micromolar concentrations, engagement of 5-HT2A and 5-HT2B receptors is more likely.

Q3: What are the functional consequences of Relenopride binding to its off-target receptors?

A3: Relenopride exhibits antagonist activity at the 5-HT2B receptor, with a half-maximal inhibitory concentration (IC50) of 2.1 µM.[1][2] It has been shown to have no significant agonist activity at the 5-HT2A receptor at concentrations up to 10 µM.[1][2] Therefore, observed off-target effects are more likely to be due to the blockade of 5-HT2B receptor signaling.

Q4: What are the downstream signaling pathways of the 5-HT2A and 5-HT2B receptors that might be affected?

A4: Both 5-HT2A and 5-HT2B receptors are Gq/11 protein-coupled receptors. Their activation typically leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

Troubleshooting Guides

Issue 1: Unexpected changes in intracellular calcium levels in response to Relenopride treatment.

  • Possible Cause: Off-target activation of 5-HT2A or 5-HT2B receptors, which are coupled to the Gq/PLC/IP3 pathway, leading to calcium mobilization.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: Use a selective 5-HT4 antagonist to see if the observed calcium response is blocked. If it is not, an off-target effect is likely.

    • Investigate 5-HT2A/2B Involvement: Pre-treat cells with selective antagonists for 5-HT2A and 5-HT2B receptors before adding Relenopride. If the unexpected calcium signal is diminished, it confirms the involvement of these off-target receptors.

    • Optimize Relenopride Concentration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired 5-HT4-mediated response without significantly engaging 5-HT2A/2B receptors.

    • Assay Controls: Ensure proper controls are in place for your calcium flux assay, including a positive control agonist for the off-target receptors and a vehicle control.

Issue 2: Discrepancy between expected and observed cellular phenotype (e.g., proliferation, differentiation) with Relenopride treatment.

  • Possible Cause: The antagonist activity of Relenopride at the 5-HT2B receptor may be interfering with cellular processes regulated by this receptor.

  • Troubleshooting Steps:

    • Literature Review: Research the known functions of the 5-HT2B receptor in your specific cellular model to understand how its inhibition might affect the phenotype you are studying.

    • Use a Selective 5-HT2B Agonist: Co-administer a selective 5-HT2B agonist with Relenopride. If the unexpected phenotype is rescued, it points to 5-HT2B antagonism as the cause.

    • Alternative 5-HT4 Agonist: If available, use a structurally different 5-HT4 agonist with a better selectivity profile to confirm that the desired on-target phenotype is achievable without the confounding off-target effects.

    • Phenotypic Analysis: Conduct a more detailed phenotypic analysis to characterize the unexpected changes. This could include gene expression analysis of pathways known to be regulated by 5-HT2B receptors.

Quantitative Data Summary

Target ReceptorBinding Affinity (Ki)Functional Activity of Relenopride
5-HT4 4.96 nM[1][2]Agonist
5-HT2B 31 nM[1][2]Antagonist (IC50 = 2.1 µM)[1][2]
5-HT2A 600 nM[1][2]No significant agonist activity up to 10 µM[1][2]

Experimental Protocols

Protocol 1: Calcium Flux Assay to Assess Off-Target 5-HT2A/2B Activation

This protocol is designed to measure changes in intracellular calcium concentration, a downstream event of 5-HT2A and 5-HT2B receptor activation.

Materials:

  • Cells expressing 5-HT2A or 5-HT2B receptors (e.g., HEK293 cells)

  • Relenopride

  • Selective 5-HT2A antagonist (e.g., Ketanserin)

  • Selective 5-HT2B antagonist (e.g., SB204741)

  • Positive control agonist for 5-HT2A/2B receptors (e.g., Serotonin)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of Relenopride, the selective antagonists, and the positive control agonist in HBSS.

  • Antagonist Pre-incubation: For antagonist testing, add the selective 5-HT2A or 5-HT2B antagonists to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a baseline reading for 10-20 seconds.

    • Inject the Relenopride or positive control agonist into the wells and continue recording the fluorescence for at least 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the positive control.

    • Plot the dose-response curves to determine EC50 or IC50 values.

Protocol 2: IP-One HTRF Assay for 5-HT2A/2B Receptor Activation

This protocol measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Cells expressing 5-HT2A or 5-HT2B receptors

  • Relenopride

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1 Cryptate, and lysis buffer)

  • Stimulation buffer

  • 384-well white, low-volume microplate

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate and grow overnight.

  • Compound Addition:

    • Prepare dilutions of Relenopride and a positive control agonist in the stimulation buffer provided with the kit.

    • Add the compounds to the respective wells.

  • Cell Stimulation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Lysis and Detection:

    • Add the IP1-d2 reagent to all wells.

    • Add the anti-IP1 Cryptate reagent to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Use a standard curve to convert the HTRF ratios to IP1 concentrations.

    • Plot the IP1 concentration against the compound concentration to generate dose-response curves.

Visualizations

Relenopride_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Relenopride Relenopride HT4 5-HT4R Relenopride->HT4 Agonist HT2B 5-HT2BR Relenopride->HT2B Antagonist HT2A 5-HT2AR Relenopride->HT2A Binds Gs Gs HT4->Gs Activates Gq Gq/11 HT2B->Gq Inhibits Activation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response_On On-Target Cellular Response CREB->Cellular_Response_On PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 Releases PKC PKC DAG->PKC Activates Cellular_Response_Off Off-Target Cellular Response Ca2->Cellular_Response_Off PKC->Cellular_Response_Off

Caption: Relenopride's primary and off-target signaling pathways.

Calcium_Flux_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells antagonist_pretreatment Pre-treat with 5-HT2A/2B antagonists (optional) wash_cells->antagonist_pretreatment read_baseline Read baseline fluorescence antagonist_pretreatment->read_baseline add_compound Inject Relenopride or positive control read_baseline->add_compound read_response Read fluorescence response add_compound->read_response analyze_data Analyze data and plot dose-response curves read_response->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Calcium Flux Assay.

IP_One_HTRF_Workflow start Start seed_cells Seed cells in 384-well plate start->seed_cells add_compound Add Relenopride or positive control seed_cells->add_compound stimulate_cells Incubate to allow IP1 accumulation add_compound->stimulate_cells lysis_detection Add HTRF lysis and detection reagents stimulate_cells->lysis_detection incubation Incubate at room temperature lysis_detection->incubation read_plate Read HTRF signal incubation->read_plate analyze_data Analyze data and plot dose-response curves read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the IP-One HTRF Assay.

References

Relenopride Hydrochloride formulation challenges for in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the formulation and in vivo delivery of Relenopride Hydrochloride.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties relevant to formulation?

This compound is a selective 5-HT4 receptor agonist investigated for its potential to treat gastrointestinal motility disorders. As a benzamide (B126) derivative, its formulation for effective in vivo delivery can present challenges. Key physicochemical properties are summarized in the table below.

PropertyValueImplication for Formulation
Molecular Formula C₂₄H₃₁Cl₂FN₄O₄A relatively large and complex molecule.
Molecular Weight 529.43 g/mol High molecular weight can sometimes be associated with lower permeability.
Appearance White to off-white solidStandard for many pharmaceutical powders.
Solubility Soluble in DMSO (110 mg/mL) and Water (50 mg/mL, with ultrasound)While it has some water solubility, it may exhibit pH-dependent solubility and could be prone to precipitation in the gastrointestinal tract. It is considered a poorly soluble drug, likely falling into BCS Class II or IV.
Chemical Class BenzamideBenzamide compounds can be poorly soluble, presenting bioavailability challenges.
Q2: What are the primary formulation challenges for achieving adequate in vivo exposure of this compound?

The primary challenges in formulating this compound for in vivo delivery stem from its likely classification as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. These challenges include:

  • Poor Aqueous Solubility: Despite being a hydrochloride salt, its intrinsic solubility may be low, especially at the higher pH of the small intestine, leading to incomplete dissolution and poor absorption.

  • pH-Dependent Solubility: As a hydrochloride salt of a weakly basic compound, Relenopride's solubility is expected to be higher in the acidic environment of the stomach and decrease as it moves to the more neutral pH of the intestines. This can lead to precipitation and reduced absorption.

  • First-Pass Metabolism: Benzamide derivatives can be subject to significant first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.

  • Physical Stability of Formulations: Amorphous forms, often created to enhance solubility, can be physically unstable and revert to a less soluble crystalline form over time.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Several strategies can be employed to overcome the solubility and bioavailability challenges of this compound. The choice of strategy will depend on the specific experimental needs and the physicochemical characteristics of the drug.

  • Amorphous Solid Dispersions (ASDs): Dispersing Relenopride in a polymer matrix can disrupt its crystalline structure, leading to a higher energy amorphous form with improved solubility and dissolution rates.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating Relenopride in oils, surfactants, and co-solvents can enhance its solubility and facilitate its absorption through the lymphatic system, potentially bypassing some first-pass metabolism.

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

  • pH Modification: For liquid formulations, maintaining a lower pH can help to keep the drug in its more soluble, ionized form.

II. Troubleshooting Guides

Problem: Low and Variable In Vivo Exposure After Oral Dosing

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Poor Solubility and Dissolution in GI Tract 1. Verify Drug Substance Properties: Confirm the solid-state properties (crystalline vs. amorphous) of your this compound batch. 2. Formulation Enhancement: Consider formulating an amorphous solid dispersion (ASD) or a lipid-based formulation (e.g., SEDDS) to improve solubility. 3. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through micronization or nanomilling.
Precipitation in the Intestine 1. "Spring and Parachute" Approach: For ASDs, include a precipitation inhibitor in the formulation, such as HPMC-AS or PVP, to maintain a supersaturated state. 2. pH Control: For liquid formulations, consider the use of acidifying agents to lower the microenvironmental pH.
High First-Pass Metabolism 1. Lipid-Based Formulations: Explore lipid-based systems that can promote lymphatic uptake, thereby reducing first-pass metabolism. 2. Route of Administration: For preclinical studies, consider parenteral administration (IV or IP) to bypass the gastrointestinal tract and first-pass effect to determine the maximum achievable exposure.
Inadequate Formulation Stability 1. Monitor Physical Stability: For ASDs, use techniques like DSC or XRPD to check for recrystallization during storage. 2. Chemical Stability: For liquid formulations, assess the chemical stability of this compound at the formulation's pH and storage conditions.

III. Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Organic Solvent (e.g., ethanol, methanol)

  • Rotary Evaporator

  • Vacuum Oven

Procedure:

  • Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable organic solvent to form a clear solution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure until a solid film is formed on the flask wall.

  • Drying: Scrape the solid from the flask and dry it in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization: Characterize the resulting powder for its amorphous nature using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Storage: Store the ASD in a desiccator at a controlled temperature to prevent moisture absorption and potential recrystallization.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to improve its solubility and absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex Mixer

  • Water Bath

Procedure:

  • Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components.

  • Formulation: Prepare the SEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant in the desired ratios (e.g., 40:40:20 w/w).

  • Drug Loading: Add the calculated amount of this compound to the pre-concentrate and mix thoroughly using a vortex mixer. Gentle heating in a water bath (e.g., 40°C) may be used to facilitate dissolution.

  • Characterization:

    • Emulsification Study: Add a small amount of the SEDDS pre-concentrate to water with gentle stirring and observe the formation of a microemulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.

  • Administration: For in vivo studies, the SEDDS pre-concentrate can be filled into capsules or administered directly via oral gavage.

IV. Visualizations

G cluster_0 Troubleshooting Workflow for Poor In Vivo Exposure A Low/Variable In Vivo Exposure Observed B Step 1: Re-evaluate Physicochemical Properties A->B C Is the API sufficiently soluble in the vehicle? B->C D Is the API stable in the formulation? B->D E Step 2: Optimize Formulation Strategy C->E No I Step 3: Re-evaluate In Vivo Performance C->I Yes D->E No D->I Yes F Consider Amorphous Solid Dispersion (ASD) E->F G Consider Lipid-Based Formulation (LBDDS) E->G H Consider Particle Size Reduction E->H F->I G->I H->I J Exposure Improved? I->J K Yes: Proceed with Optimized Formulation J->K Yes L No: Investigate other factors (e.g., metabolism, transporters) J->L No

Caption: Troubleshooting workflow for addressing poor in vivo exposure.

G cluster_1 Formulation Selection Decision Tree Start Start: Poorly Soluble API (Relenopride HCl) Q1 Is the API thermally stable? Start->Q1 HME Hot-Melt Extrusion (ASD) Q1->HME Yes SolventEvap Solvent Evaporation (ASD) Q1->SolventEvap No Q2 Is the API lipophilic (High LogP)? HME->Q2 SolventEvap->Q2 LBDDS Lipid-Based Formulation (SEDDS) Q2->LBDDS Yes SizeReduction Particle Size Reduction (Nanosuspension) Q2->SizeReduction No

Caption: Decision tree for selecting a suitable formulation strategy.

G cluster_2 This compound Mechanism of Action Relenopride Relenopride HCl Receptor 5-HT4 Receptor (on Enteric Neurons) Relenopride->Receptor Agonist Binding AC Adenylyl Cyclase Receptor->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter ↑ Acetylcholine Release PKA->Neurotransmitter Motility Increased GI Motility Neurotransmitter->Motility

Caption: Simplified signaling pathway for Relenopride's pro-kinetic effect.

Technical Support Center: Relenopride Hydrochloride Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing and troubleshooting a stability testing protocol for Relenopride Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a stability testing protocol for this compound?

A1: The purpose of stability testing is to provide evidence on how the quality of a drug substance, such as this compound, varies with time under the influence of environmental factors like temperature, humidity, and light.[1] This data is used to establish a re-test period for the drug substance and recommend storage conditions to ensure its safety and efficacy throughout its shelf life.[1][2]

Q2: What are the essential components of a stability testing protocol according to ICH guidelines?

A2: A comprehensive stability protocol, guided by the International Council for Harmonisation (ICH), should include the following key elements:

  • Batches: Data from at least three primary batches of the drug substance should be provided.[2]

  • Container Closure System: The study should use a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[1]

  • Specification: A list of tests, analytical procedures, and acceptance criteria for attributes susceptible to change.[1][2]

  • Testing Frequency: A schedule for testing at long-term and accelerated storage conditions.[2]

  • Storage Conditions: Detailed descriptions of the temperature, humidity, and light conditions for the study.[1][3]

  • Analytical Methods: The use of validated stability-indicating analytical procedures is mandatory.[1]

Q3: What are the standard storage conditions for a global submission?

A3: To cover different climatic zones, the ICH Q1A(R2) guideline recommends the following conditions for long-term and accelerated stability studies.

Table 1: General Stability Study Storage Conditions
Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate studies are performed if significant changes occur during accelerated testing.

Q4: What is a stability-indicating method and why is it crucial?

A4: A stability-indicating method is a validated analytical procedure capable of accurately detecting and quantifying the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other excipients.[4][5] It is crucial because it ensures that any observed decrease in the API concentration is real and allows for the accurate measurement of any potentially harmful degradants that may form over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for developing these methods.[4][6]

Troubleshooting Guides

This section addresses specific problems that may arise during the execution of the stability testing protocol.

HPLC Method Issues

Q5: My HPLC chromatogram shows poor separation between the this compound peak and a new, unknown peak. What should I do?

A5: Poor resolution is a common issue. Systematically troubleshoot by:

  • Optimizing Mobile Phase: Adjust the mobile phase composition. For reversed-phase HPLC, modifying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly alter selectivity.

  • Changing pH: If the degradant is ionizable, altering the pH of the mobile phase can change its retention time relative to the parent compound.

  • Adjusting Temperature: Operating the column at a controlled, elevated temperature can improve peak shape and resolution.

  • Evaluating the Column: Ensure you are using the correct column as specified in the method. If the column is old, its performance may be degraded; replace it with a new one of the same type.

Q6: I am observing a drift in the retention time of the main peak during a long sequence of stability sample analyses. What is the likely cause?

A6: Retention time shifts can indicate several problems:

  • Column Equilibration: The column may not have been sufficiently equilibrated with the mobile phase before starting the sequence. It's recommended to flush the column for at least 10-20 column volumes.

  • Mobile Phase Changes: The composition of the mobile phase may be changing over time due to the evaporation of a volatile component. Ensure solvent reservoirs are covered.

  • Temperature Fluctuations: Inconsistent ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a constant temperature.[7]

  • Pump Malfunction: The HPLC pump may not be delivering a consistent flow rate. Check for leaks or pressure fluctuations in the system.[8]

Unexpected Stability Results

Q7: An out-of-specification (OOS) result for purity was found at an early stability time point under accelerated conditions. What are the immediate steps?

A7: An OOS result requires a thorough investigation.

  • Confirm the Result: First, rule out analytical error. Re-inject the same sample solution. If the result is confirmed, prepare a new solution from the original sample and analyze.

  • Investigate the Analytical System: Check HPLC system performance logs, calibration data, and mobile phase/standard preparations to ensure there were no errors during the analysis.

  • Evaluate Storage Conditions: Verify that the stability chamber maintained the correct temperature and humidity throughout the storage period. Check for any alarms or deviations.[1]

  • Assess the Batch: If the OOS is confirmed to be a product failure, you must investigate the specific batch for any manufacturing deviations. The forced degradation studies can help identify if the observed degradant is consistent with expected pathways.

Q8: Photostability testing shows significant degradation of this compound. What does this imply?

A8: Significant degradation under photostability conditions (as per ICH Q1B) indicates that the drug substance is light-sensitive.[9] This has important implications:

  • Manufacturing: Manufacturing processes may need to be conducted under controlled (e.g., amber) light.

  • Packaging: The drug substance must be stored in a light-resistant container.

  • Labeling: The product labeling should include a statement advising protection from light.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a calibrated oven for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed HPLC method. The goal is to achieve approximately 10-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from all potential degradation products.

Hypothetical HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.01 M Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 90% A, ramp to 30% A over 25 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 245 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the forced degradation samples to ensure all degradant peaks are resolved from the main this compound peak.

Visualizations

Workflow and Pathway Diagrams

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Evaluation & Reporting Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Method_Dev Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Dev Identify Degradants Method_Val Validate Method (ICH Q2) Method_Dev->Method_Val Finalize Conditions Setup_Study Place 3 Batches on Stability (Long-term & Accelerated) Method_Val->Setup_Study Pull_Samples Pull Samples at Scheduled Time Points Setup_Study->Pull_Samples Analyze_Samples Analyze Samples using Validated HPLC Method Pull_Samples->Analyze_Samples Eval_Data Evaluate Data vs. Specification Analyze_Samples->Eval_Data Trend_Analysis Trend Analysis of Data Eval_Data->Trend_Analysis Shelf_Life Establish Re-test Period/ Shelf Life Trend_Analysis->Shelf_Life Report Compile Stability Report Shelf_Life->Report

Caption: Overall workflow for a this compound stability study.

Hypothetical_Degradation_Pathway Relenopride This compound (C24H30ClFN4O4) DP1 Degradation Product 1 (Hydrolysis of Carbamate) Relenopride->DP1 DP2 Degradation Product 2 (Hydrolysis of Amide Bond) Relenopride->DP2 DP3 Degradation Product 3 (N-Oxide Formation) Relenopride->DP3 Acid Acidic Hydrolysis Acid->DP2 Base Alkaline Hydrolysis Base->DP1 Base->DP2 Oxidation Oxidation (H₂O₂) Oxidation->DP3

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Identification of Relenopride Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of Relenopride Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the first step in identifying potential degradation products of this compound?

A1: The initial and most critical step is to perform forced degradation (or stress testing) studies. These studies are designed to intentionally degrade the this compound molecule under various stress conditions to generate potential degradation products.[1] This helps in understanding the intrinsic stability of the molecule and establishing its degradation pathways.[1]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A2: Forced degradation studies typically expose the active pharmaceutical ingredient (API) to a range of conditions, including:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperatures.

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug substance (in solid and solution form) to UV and fluorescent light, as per ICH Q1B guidelines.

The specific concentrations, temperatures, and durations should be chosen to achieve a target degradation of approximately 10-20%.[2]

Q3: Which analytical techniques are most suitable for separating and identifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for separating individual components from a mixture of the parent drug and its degradation products.[3] When coupled with a mass spectrometer (LC-MS), it becomes a highly effective tool for identifying the structures of the degradation products by providing mass-to-charge ratio information.[3][4] Photodiode Array (PDA) detectors are also commonly used with HPLC to obtain UV spectra of the separated peaks, which can aid in identification.[4]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately and selectively quantify the decrease in the active ingredient's concentration due to degradation. To develop such a method, you need to:

  • Analyze samples from your forced degradation studies.

  • Ensure that all major degradation product peaks are well-resolved from the main this compound peak and from each other.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and a degradation product peak in the HPLC chromatogram.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Systematically vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution, where the mobile phase composition changes over time, can often improve the separation of complex mixtures.[7]

  • Possible Cause 2: Incorrect pH of the mobile phase.

    • Solution: Adjust the pH of the aqueous buffer. The ionization state of this compound and its degradation products can significantly affect their retention on a reverse-phase column. Small changes in pH can lead to large changes in selectivity.

  • Possible Cause 3: Unsuitable HPLC column.

    • Solution: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and particle sizes. A longer column or a column with a smaller particle size can provide higher resolution.[8]

Issue 2: A new, unexpected peak appears in the chromatogram of a stability sample.

  • Possible Cause 1: A new degradation product has formed.

    • Solution: This is the primary goal of stability testing. The sample should be analyzed by LC-MS to determine the mass of the new impurity and propose a potential structure. Further characterization, potentially including isolation and NMR spectroscopy, may be necessary to confirm the structure.[9]

  • Possible Cause 2: Contamination.

    • Solution: Prepare a fresh blank (mobile phase) and placebo (formulation excipients without the API) and inject them to ensure the peak is not coming from the solvent or other components.

Issue 3: The mass spectrometer is not providing a clear molecular ion for a suspected degradation product.

  • Possible Cause 1: In-source fragmentation.

    • Solution: The conditions in the mass spectrometer's ion source (e.g., temperature, voltage) may be too harsh, causing the molecule to fragment before it can be detected. Optimize the source parameters to use gentler ionization conditions.

  • Possible Cause 2: Poor ionization of the compound.

    • Solution: Experiment with different ionization modes, such as electrospray ionization (ESI) in both positive and negative modes, or atmospheric pressure chemical ionization (APCI). The choice of mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) can also significantly impact ionization efficiency.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N HCl. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N NaOH.[2]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N NaOH. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N HCl.[2]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 15% H₂O₂. Keep the solution at 70°C for 4 hours in the dark.[2]

  • Thermal Degradation: Store the solid powder of this compound in an oven at 100°C for 72 hours.[2] Dissolve the stressed powder in the mobile phase before analysis.

  • Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC-PDA/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled with a photodiode array detector and a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute more retained compounds, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection at a suitable wavelength (determined by the UV spectrum of this compound) and MS detection in positive ESI mode, scanning a mass range relevant to the expected degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionNumber of Degradation Products% Degradation of Relenopride HClMajor Degradation Product (Relative Retention Time - RRT)% Area of Major Degradation Product
0.1 N HCl, 80°C, 4h212.5RRT 0.858.2
0.1 N NaOH, 80°C, 4h318.2RRT 0.7211.5
15% H₂O₂, 70°C, 4h19.8RRT 1.15 (N-oxide)7.1
Dry Heat, 100°C, 72h0< 0.5--
Photolytic15.6RRT 0.923.4

Note: This table is illustrative. The actual data will be generated from experimental results.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Results Relenopride Relenopride HCl (API) Acid Acidic Hydrolysis Relenopride->Acid Base Basic Hydrolysis Relenopride->Base Oxidation Oxidative Degradation Relenopride->Oxidation Heat Thermal Stress Relenopride->Heat Light Photolytic Stress Relenopride->Light HPLC HPLC-PDA Separation Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS Identification HPLC->LCMS Peak Characterization Method Stability-Indicating Method HPLC->Method Method Validation Pathway Degradation Pathway LCMS->Pathway Structure Elucidation

Caption: Workflow for Forced Degradation and Analysis.

troubleshooting_logic Start Poor Peak Resolution in HPLC MobilePhase Adjust Mobile Phase Ratio/Gradient Start->MobilePhase Try First pH Modify Mobile Phase pH MobilePhase->pH No Improvement Resolved Peaks Resolved MobilePhase->Resolved Success Column Change HPLC Column pH->Column No Improvement pH->Resolved Success Column->Resolved Success

Caption: Troubleshooting Logic for Poor HPLC Resolution.

References

Technical Support Center: Minimizing Assay Interference with Relenopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Relenopride Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing assay interference and to offer troubleshooting support for experiments involving this selective 5-HT4 receptor agonist.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues that may arise during the experimental use of this compound.

Q1: I am observing high background noise in my radioligand binding assay. What are the potential causes and solutions?

High background in a radioligand binding assay can obscure the specific binding signal, leading to inaccurate determination of affinity (Ki). Several factors related to this compound and the assay setup can contribute to this issue.

  • Potential Cause: Radioligand Sticking to Assay Components

    • Troubleshooting:

      • Ensure that the filter plates and assay tubes are made of low-protein-binding materials.

      • Pre-treating filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand.

      • Optimize the washing steps by increasing the number of washes or the volume of the wash buffer to ensure complete removal of unbound radioligand.

  • Potential Cause: Poor Quality of Cell Membrane Preparation

    • Troubleshooting:

      • Ensure that the cell membrane preparation has a high density of the 5-HT4 receptor. Use of a cell line with robust receptor expression is crucial.

      • Contaminating proteins in the membrane preparation can contribute to non-specific binding. Ensure thorough washing of the membrane pellets during preparation.

  • Potential Cause: Issues with the Radioligand

    • Troubleshooting:

      • Verify the purity and integrity of your radioligand. Degraded radioligand can lead to increased non-specific binding.

      • Use a concentration of radioligand that is at or below its Kd for the 5-HT4 receptor to minimize non-specific binding.

Q2: My cAMP functional assay is showing a low or no response to this compound. What could be the problem?

A diminished or absent response in a cAMP assay can be due to several factors, from the cells and reagents to the compound itself.

  • Potential Cause: Low Receptor Expression or Poor G-protein Coupling

    • Troubleshooting:

      • Use a validated cell line known to express functional 5-HT4 receptors that couple efficiently to Gs proteins, leading to adenylyl cyclase activation. CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor are common choices.[1]

      • Ensure that the cells have not been passaged too many times, which can lead to a decrease in receptor expression.

  • Potential Cause: Suboptimal Assay Conditions

    • Troubleshooting:

      • Optimize the cell seeding density. Too few or too many cells can lead to a suboptimal response.

      • The incubation time with this compound should be optimized. A time-course experiment can help determine the point of maximal cAMP production.

      • Ensure the use of a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP.[2][3]

  • Potential Cause: Compound Solubility or Stability Issues

    • Troubleshooting:

      • This compound is soluble in DMSO and water.[4] However, if you are observing precipitation in your assay medium, consider preparing a fresh stock solution and ensuring it is fully dissolved before adding it to the assay. Sonication can aid in dissolution.[4]

      • If preparing aqueous stock solutions, it is recommended to filter-sterilize and use them on the same day. For longer-term storage, DMSO stock solutions stored at -20°C or -80°C are preferable.[4]

Q3: I am concerned about the off-target effects of this compound. How might they interfere with my assays?

This compound is a selective 5-HT4 receptor agonist, but it does exhibit some affinity for 5-HT2A and 5-HT2B receptors.[4] Understanding these off-target activities is crucial for interpreting your results correctly.

  • Potential Interference in Gut Motility Assays:

    • This compound has been shown to be an antagonist at the 5-HT2B receptor with an IC50 of 2.1 µM.[4] Since 5-HT2B receptors are also involved in regulating gut motility, this antagonist activity could potentially modulate the overall response observed in ex vivo or in vivo motility studies, especially at higher concentrations of this compound.

    • Mitigation Strategy: When possible, use a concentration of this compound that is well below its IC50 for the 5-HT2B receptor to ensure that the observed effects are primarily mediated by the 5-HT4 receptor. The use of selective antagonists for 5-HT2A and 5-HT2B receptors can also help to dissect the contribution of each receptor to the observed effect.

  • Potential Interference in Cell-Based Assays:

    • If the cell line used in your assay endogenously expresses 5-HT2A or 5-HT2B receptors, the off-target binding of this compound could lead to unintended signaling events that may interfere with the 5-HT4-mediated response.

    • Mitigation Strategy: Characterize the expression of 5-HT receptor subtypes in your chosen cell line. If significant expression of 5-HT2A or 5-HT2B receptors is detected, consider using a cell line with a cleaner receptor expression profile or use selective antagonists to block the off-target effects.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound (also known as YKP10811).

Table 1: Receptor Binding Affinities of this compound

ReceptorK_i_ (nM)Reference
5-HT_4_4.96[4]
5-HT_2A_600[4]
5-HT_2B_31[4]

Table 2: Functional Activity of this compound

ReceptorAssay TypeActivityIC_50_ (µM)Reference
5-HT_2B_Functional AssayAntagonist2.1[4]

Table 3: Solubility of this compound

SolventSolubilityReference
DMSO110 mg/mL (207.77 mM)[4]
Water50 mg/mL (94.44 mM)[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound. These are representative protocols and may require optimization for your specific experimental conditions.

Protocol 1: Radioligand Binding Assay for 5-HT_4_ Receptor

This protocol is adapted from general procedures for 5-HT4 receptor binding assays.[5][6]

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the 5-HT4 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:
  • 50 µL of cell membrane preparation (typically 10-50 µg of protein).
  • 50 µL of [³H]-GR113808 (a high-affinity 5-HT4 antagonist radioligand) at a concentration close to its K_d_ value.
  • 50 µL of assay buffer or competing ligand (this compound at various concentrations).
  • For determination of non-specific binding, add a high concentration of an unlabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.5% PEI.
  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
  • Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • For competition assays, plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC_50_.
  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol is based on common procedures for measuring Gs-coupled GPCR activation.[3][7][8]

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT4 receptor in the appropriate growth medium.
  • Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.

2. Assay Procedure:

  • Wash the cells with a serum-free medium or a suitable assay buffer (e.g., HBSS).
  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
  • Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known 5-HT4 agonist like serotonin (B10506) or prucalopride) and a negative control (vehicle).
  • Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.

3. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

4. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.
  • Quantify the amount of cAMP produced in each well based on the standard curve.
  • Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC_50_ and E_max_ values.

Protocol 3: In Vitro Gut Motility Assay (Organ Bath)

This protocol is a general guide for assessing the prokinetic effects of compounds on isolated intestinal segments.[9][10]

1. Tissue Preparation:

  • Humanely euthanize an animal model (e.g., guinea pig or rat) and dissect a segment of the desired intestinal region (e.g., ileum or colon).
  • Place the tissue segment in ice-cold, oxygenated Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).
  • Prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 1-2 cm in length).

2. Organ Bath Setup:

  • Mount the tissue strips in an organ bath containing oxygenated Krebs solution maintained at 37°C.
  • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer to record muscle contractions.
  • Allow the tissue to equilibrate for at least 60 minutes under a basal tension (e.g., 1 g), with regular washing with fresh Krebs solution.

3. Experimental Procedure:

  • Record the spontaneous contractile activity of the tissue.
  • To study the effect on neurally mediated contractions, electrical field stimulation (EFS) can be applied via two platinum electrodes placed parallel to the tissue strip.
  • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals.
  • To investigate the mechanism of action, the experiment can be repeated in the presence of a selective 5-HT4 antagonist (e.g., GR113808).

4. Data Analysis:

  • Measure the amplitude and frequency of spontaneous contractions or the amplitude of EFS-induced contractions.
  • Express the response to this compound as a percentage of the maximal response to a reference agonist or as a percentage change from the baseline.
  • Plot the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC_50_ and E_max_ values.

Visualizations

Signaling Pathway of the 5-HT_4_ Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Relenopride Relenopride Hydrochloride HTR4 5-HT4 Receptor Relenopride->HTR4 Agonist Binding G_alpha_s Gαs HTR4->G_alpha_s Activation AC Adenylyl Cyclase G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Cellular_Response Phosphorylation of target proteins

Caption: 5-HT4 receptor signaling pathway activated by this compound.

Experimental Workflow for a cAMP Functional Assay

G cluster_workflow cAMP Functional Assay Workflow A 1. Seed cells expressing 5-HT4 receptor in a multi-well plate B 2. Wash cells and add assay buffer containing a PDE inhibitor (e.g., IBMX) A->B C 3. Add varying concentrations of This compound B->C D 4. Incubate at 37°C for an optimized duration C->D E 5. Lyse cells and measure intracellular cAMP levels (e.g., using an HTRF kit) D->E F 6. Analyze data: - Generate cAMP standard curve - Plot dose-response curve - Determine EC50 and Emax E->F

Caption: A typical experimental workflow for a cAMP functional assay.

References

Ensuring Reproducibility in Relenopride Hydrochloride Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the reproducibility of experiments involving Relenopride Hydrochloride (also known as YKP10811). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during experimentation with this compound, helping to ensure consistent and reliable results.

Question: My this compound solution is cloudy or has precipitated. What should I do?

Answer: this compound has specific solubility characteristics. To avoid precipitation, ensure you are using the correct solvent and preparation method.

  • For in vitro stock solutions: High-quality, anhydrous DMSO is the recommended solvent for creating a concentrated stock solution (e.g., 110 mg/mL).[1] Note that hygroscopic DMSO can negatively impact solubility.[1] For aqueous-based assays, a stock solution in water (up to 50 mg/mL) can be prepared, but may require sonication to fully dissolve.[1] It is recommended to filter-sterilize aqueous solutions through a 0.22 µm filter before use.[1]

  • For in vivo formulations: Prepare the working solution fresh on the day of use.[1] A common method involves first dissolving this compound in a small amount of DMSO, and then adding co-solvents sequentially.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]

Question: I am observing high variability between my experimental replicates. What are the potential causes?

Answer: High variability can stem from several factors related to compound handling, experimental setup, and cell/animal models.

  • Compound Stability: Ensure proper storage of both the solid compound and stock solutions. Solid this compound should be stored at 0-4°C for short periods or -20°C for long-term storage, protected from light.[2] Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month, also protected from light.[1] Avoid repeated freeze-thaw cycles.

  • Cell-Based Assay Consistency:

    • Maintain consistent cell passage numbers, as cellular responses can change over time in culture.

    • Ensure even cell seeding density across all wells of your microplate.

    • Optimize incubation times with this compound to capture the desired signaling event.

  • In Vivo Experiment Factors:

    • Ensure accurate and consistent dosing for all animals.

    • Standardize the timing of measurements relative to drug administration.

    • Be aware of potential diet-induced variability in gastrointestinal transit studies.

Question: I am not observing the expected prokinetic effect of this compound. What should I check?

Answer: A lack of effect could be due to issues with the compound's activity, the experimental model, or the measurement parameters.

  • Compound Integrity: Verify the purity and integrity of your this compound. If possible, confirm its activity in a simple, robust primary assay, such as a cAMP accumulation assay in cells expressing the 5-HT4 receptor.

  • Receptor Expression: Confirm that your chosen cell line or animal model expresses the 5-HT4 receptor at sufficient levels to elicit a measurable response.

  • Concentration/Dosage: Ensure you are using an appropriate concentration range. For in vitro assays, concentrations should bracket the Ki value (4.96 nM).[1] For in vivo studies, effective doses have been reported in the range of 0.1 to 3 mg/kg in dogs and 10 to 30 mg daily in humans.[3][4]

  • Off-Target Effects: While Relenopride is highly selective for the 5-HT4 receptor, it does show some antagonist activity at the 5-HT2B receptor (IC50 = 2.1 µM).[1] At very high concentrations, this could potentially interfere with the expected 5-HT4 agonist effects in systems where 5-HT2B receptors are functionally important.

Question: How should I prepare this compound for my experiments?

Answer: Proper preparation is critical for reproducibility. Refer to the detailed protocols and data tables below for specific guidance on preparing solutions for in vitro and in vivo use. Always use high-purity solvents and protect the compound and its solutions from light.

Quantitative Data Summary

The following tables provide key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Receptor Binding and Activity Profile

ParameterReceptorValueSpeciesReference
Ki 5-HT44.96 nMNot Specified[1]
Ki 5-HT2A600 nMNot Specified[1]
Ki 5-HT2B31 nMNot Specified[1]
IC50 (Antagonist) 5-HT2B2.1 µMNot Specified[1]

Table 2: Recommended Starting Concentrations and Dosages

Experiment TypeSpecies/ModelRecommended Starting Dose/ConcentrationNotesReference
In Vitro Functional Assays Cells expressing 5-HT4R1 nM - 10 µMA full dose-response curve is recommended.[1]
In Vivo Gastric Motility Dog0.1 - 3.0 mg/kgDose-dependent acceleration of gastric emptying observed.[4]
In Vivo Colonic Transit Human10 - 30 mg/daySignificant acceleration of colonic transit observed at 10 and 20 mg doses.[3]

Table 3: Solubility and Stock Solution Parameters

SolventMaximum SolubilityRecommended StorageReference
DMSO 110 mg/mL (207.77 mM)-80°C (6 months), -20°C (1 month), protect from light[1]
Water 50 mg/mL (94.44 mM)Prepare fresh; filter-sterilize before use[1]

Experimental Protocols & Methodologies

The following are generalized protocols that should be optimized for your specific experimental system.

Protocol 1: In Vitro cAMP Accumulation Assay

This assay measures the increase in intracellular cyclic AMP (cAMP) following 5-HT4 receptor activation by this compound.

  • Cell Culture: Plate cells expressing the human 5-HT4 receptor (e.g., HEK293-5HT4R) in a suitable multi-well plate and grow to 80-90% confluency.

  • Assay Medium: On the day of the experiment, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the stimulation buffer. A typical concentration range would be from 1 pM to 10 µM.

  • Stimulation: Add the diluted this compound or vehicle control to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: In Vivo Gastrointestinal Transit Study (Rodent Model)

This protocol outlines a method to assess the effect of this compound on whole-gut transit time in mice.

  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week. Fast the animals for 12-18 hours before the experiment, with free access to water.

  • Compound Administration:

    • Prepare a dosing solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

    • Administer this compound or vehicle control to the mice via oral gavage at the desired dose (e.g., 1, 3, or 10 mg/kg).

  • Marker Administration: 30 minutes after compound administration, orally administer a non-absorbable colored marker (e.g., 0.2 mL of 6% charcoal meal in 5% gum arabic).

  • Transit Measurement: After a set period (e.g., 60 minutes), humanely euthanize the mice.

  • Data Collection: Carefully dissect the entire gastrointestinal tract from the stomach to the distal colon. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by marker / total length of small intestine) x 100. Compare the transit percentages between the treated and vehicle control groups using appropriate statistical tests.

Visualizing Pathways and Workflows

To further clarify the mechanisms and processes involved in this compound experiments, the following diagrams are provided.

Relenopride_Signaling_Pathway Relenopride Relenopride Hydrochloride HTR4 5-HT4 Receptor Relenopride->HTR4 Binds Src Src HTR4->Src Activates (G-protein independent) Gs Gαs HTR4->Gs Activates ERK ERK Src->ERK Phosphorylates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->ERK Phosphorylates

Caption: 5-HT4 Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output Prep_Compound Prepare Relenopride HCl Stock & Working Solutions Dosing Administer Relenopride HCl or Vehicle Control Prep_Compound->Dosing Prep_Model Prepare Experimental Model (Cells or Animals) Prep_Model->Dosing Incubation Incubate / Time-course Dosing->Incubation Measurement Measure Endpoint (e.g., cAMP, GI Transit) Incubation->Measurement Data_Analysis Data Analysis & Statistics Measurement->Data_Analysis Results Results Interpretation (EC50, % Effect) Data_Analysis->Results

Caption: General Experimental Workflow for this compound Studies.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Relenopride and Prucalopride at the 5-HT4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of relenopride (B10773196) and prucalopride (B966), two selective serotonin (B10506) 4 (5-HT4) receptor agonists. The objective is to present a side-by-side analysis of their binding affinities, receptor selectivity, and functional activities based on available experimental data. This information is crucial for researchers and drug development professionals engaged in the study of gastrointestinal motility and the development of novel prokinetic agents.

Summary of In Vitro Pharmacological Properties

The following tables summarize the key in vitro pharmacological parameters for relenopride and prucalopride at the 5-HT4 receptor and other relevant serotonin receptor subtypes. It is important to note that the data presented is compiled from separate studies, and direct head-to-head comparative experimental data, particularly for functional activity, is limited.

Compound Receptor Parameter Value Reference
Relenopride 5-HT4Ki4.96 nM[1]
5-HT2AKi600 nM[1]
5-HT2BKi31 nM[1][2]
Prucalopride h5-HT4(a)Ki2.5 nM
h5-HT4(b)Ki8 nM
h5-HT4(c)pKi7.6 (~25 nM)[3]
h5-HT4(a)pKi7.6 (~25 nM)[4]
h5-HT4(b)pKi7.5 (~32 nM)[4]
h5-HT4(g)pKi7.4 (~40 nM)[4]
h5-HT4(i)pKi7.8 (~16 nM)[4]

Table 1: Receptor Binding Affinity (Ki) . This table compares the binding affinities of relenopride and prucalopride for the 5-HT4 receptor and key off-target serotonin receptors. Lower Ki values indicate higher binding affinity.

Compound Assay System Parameter Value Reference
Relenopride Not SpecifiedAgonist ActivityPartial Agonist[2]
Prucalopride Human Atrial TrabeculaepEC507.4[4]
Intrinsic Activity0.77 (vs. 5-HT)[4]
Porcine Left AtriapEC507.2[4]
Intrinsic Activity0.63 (vs. 5-HT)[4]
Piglet Atria (Chronotropic)pEC507.4[4]
Intrinsic Activity0.72 (vs. 5-HT)[4]
Recombinant h5-HT4(a)pEC507.2[4]
Intrinsic Activity0.82 (vs. 5-HT)[4]
Recombinant h5-HT4(b)pEC507.3[4]
Intrinsic Activity0.86 (vs. 5-HT)[4]
Recombinant h5-HT4(i)pEC507.2[4]
Intrinsic Activity0.78 (vs. 5-HT)[4]
Recombinant h5-HT4(g)pEC508.0[4]
Intrinsic ActivityFull Agonist[4]

Table 2: Functional Activity . This table presents the functional potency (pEC50) and intrinsic activity of prucalopride from various in vitro functional assays. Data for relenopride is currently limited to its classification as a partial agonist.

Signaling Pathways and Experimental Workflows

The activation of the 5-HT4 receptor by agonists such as relenopride and prucalopride initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as smooth muscle contraction in the gastrointestinal tract.

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Relenopride / Prucalopride Receptor 5-HT4 Receptor Agonist->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Downstream Targets

Caption: 5-HT4 Receptor Signaling Pathway.

The in vitro characterization of 5-HT4 receptor agonists typically involves two key experimental workflows: radioligand binding assays to determine binding affinity and functional assays to measure agonist activity.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare Cell Membranes (Expressing 5-HT4 Receptor) B2 Incubate Membranes with Radiolabeled Ligand ([3H]-GR113808) and varying concentrations of Test Compound (Relenopride/Prucalopride) B1->B2 B3 Separate Bound from Free Radioligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Data Analysis (Determine Ki) B4->B5 F1 Culture Cells (Expressing 5-HT4 Receptor) F2 Stimulate Cells with varying concentrations of Test Compound (Relenopride/Prucalopride) F1->F2 F3 Lyse Cells and Measure cAMP Levels F2->F3 F4 Data Analysis (Determine EC50 and Intrinsic Activity) F3->F4

Caption: In Vitro Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay (Determination of Ki)

Objective: To determine the binding affinity (Ki) of test compounds (relenopride, prucalopride) for the 5-HT4 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-GR113808, a high-affinity 5-HT4 receptor antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor antagonist (e.g., 10 µM GR113808).

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-GR113808 (typically at or near its Kd value), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled antagonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Determination of EC50 and Intrinsic Activity)

Objective: To determine the functional potency (EC50) and intrinsic activity of test compounds as agonists at the 5-HT4 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT4 receptor and capable of producing a measurable cAMP response (e.g., CHO or HEK293 cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Stimulation Buffer: A buffer compatible with the cAMP assay kit.

  • cAMP Assay Kit: A commercially available kit for the measurement of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Instrumentation: A plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Culture the cells expressing the 5-HT4 receptor in appropriate flasks or multi-well plates until they reach the desired confluency.

  • Cell Stimulation: On the day of the assay, replace the culture medium with stimulation buffer. Add varying concentrations of the test compound (relenopride or prucalopride) to the wells. Include a positive control (a known 5-HT4 receptor agonist like serotonin) and a negative control (vehicle).

  • Incubation: Incubate the cells with the test compounds for a specified period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). The intrinsic activity is determined by comparing the maximal response produced by the test compound to the maximal response produced by a full agonist (e.g., serotonin). It is expressed as a value between 0 (antagonist) and 1 (full agonist).

Discussion

Based on the available in vitro data, both relenopride and prucalopride are potent and selective 5-HT4 receptor agonists. Prucalopride has been more extensively characterized in vitro, with data available for its binding to multiple 5-HT4 receptor splice variants and its functional activity in various tissues and recombinant systems.[4] Relenopride demonstrates high affinity for the 5-HT4 receptor, with a Ki value in the low nanomolar range.[1] Its selectivity profile indicates a significantly lower affinity for the 5-HT2A and 5-HT2B receptors.[1]

Prucalopride is generally considered a high-affinity 5-HT4 receptor agonist.[4] It acts as a partial to full agonist depending on the specific 5-HT4 receptor splice variant and the experimental system used.[4] For instance, it displays partial agonism in native tissues like human and porcine atria, while showing higher intrinsic activity at recombinant 5-HT4 receptors.[4]

Relenopride is described as a partial agonist, suggesting that even at saturating concentrations, it may not produce the same maximal effect as a full agonist like serotonin.[2] However, quantitative data on its intrinsic activity relative to a standard agonist is needed for a more precise comparison with prucalopride.

The provided experimental protocols offer a standardized framework for conducting in vitro studies to further elucidate and directly compare the pharmacological profiles of these and other 5-HT4 receptor agonists. Such data is invaluable for understanding their structure-activity relationships and for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Analysis of Relenopride and Mosapride in Preclinical Models of Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles and preclinical efficacy of Relenopride and Mosapride, two selective 5-HT₄ receptor agonists investigated for the management of functional dyspepsia (FD). The following sections detail their mechanisms of action, comparative efficacy in animal models, and the experimental protocols used to generate the supporting data. This information is intended to assist researchers in understanding the nuances of these compounds and to inform future drug development efforts in the field of gastrointestinal motility disorders.

Mechanism of Action: A Shared Primary Target with Potential Differences in Selectivity

Both Relenopride and Mosapride exert their primary prokinetic effects through agonism of the 5-hydroxytryptamine-4 (5-HT₄) receptor. Activation of this receptor on enteric neurons stimulates the release of acetylcholine, a key neurotransmitter that enhances gastrointestinal motility and coordination.[1][2] This shared mechanism underlies their potential to improve symptoms of functional dyspepsia, such as delayed gastric emptying and postprandial distress.

A key differentiator lies in their receptor selectivity profiles. Mosapride is well-characterized as a selective 5-HT₄ receptor agonist with low affinity for dopamine (B1211576) D₂ and other serotonin (B10506) receptor subtypes, which is associated with a favorable side-effect profile, particularly a reduced risk of extrapyramidal symptoms.[3][4] Furthermore, the major active metabolite of Mosapride, M1, also functions as a 5-HT₃ receptor antagonist, which may contribute to its therapeutic efficacy, including a potential reduction in visceral hypersensitivity.[2][5]

Relenopride (also known as YKP-10811) is also a potent and selective 5-HT₄ receptor agonist.[3] Available data indicates that Relenopride has low affinity for 5-HT₂ₐ and 5-HT₂ₑ receptors and does not exhibit significant off-target binding to a wide range of other receptors, including dopamine D₂ receptors, at therapeutic concentrations.[3] This suggests a high degree of selectivity for the 5-HT₄ receptor, similar to Mosapride.

Comparative Efficacy in Functional Dyspepsia Models

Gastric Emptying

Both compounds have demonstrated the ability to accelerate gastric emptying in preclinical models.

Relenopride: In a study using a dog model with glucagon-induced delayed gastric emptying, a model relevant to functional dyspepsia, Relenopride (0.1 mg/kg) significantly accelerated the emptying of a solid meal.[3] The same study also showed that Relenopride enhanced antral contractions but did not alter gastric accommodation, suggesting a primary effect on gastric motility.[3]

Mosapride: The prokinetic effects of Mosapride on gastric emptying are well-documented. In rat models, Mosapride has been shown to significantly increase the postprandial gastric motility index and accelerate the rate of gastric emptying.

Visceral Hypersensitivity

Visceral hypersensitivity, an increased perception of pain in response to normal stimuli in the gastrointestinal tract, is a key feature of functional dyspepsia.

Relenopride: In a rat model of stress- and inflammation-induced visceral hypersensitivity, Relenopride (30 mg/kg) was shown to suppress this hypersensitivity without affecting basal nociception. This effect was reversible with a 5-HT₄ antagonist, confirming the mechanism of action.

Mosapride: Mosapride has also demonstrated efficacy in reducing visceral hypersensitivity. In a rat model where visceral hypersensitivity was induced by intracolonic acetic acid, intraperitoneal administration of Mosapride significantly reduced the visceromotor response to colorectal distension, indicating an analgesic effect.

Data Summary

The following tables summarize the available quantitative data for Relenopride and Mosapride from preclinical studies.

Table 1: Comparative Effects on Gastric Emptying in Animal Models

Compound Animal Model Dosage Key Findings Citation
Relenopride Dog (Glucagon-induced delayed solid GE)0.1 mg/kgSignificantly accelerated delayed gastric emptying of a solid meal.[3]
Mosapride Rat (Normal)0.75, 1, and 2 mg/kgSignificantly increased postprandial gastric motility index.

Table 2: Comparative Effects on Visceral Hypersensitivity in Animal Models

Compound Animal Model Dosage Key Findings Citation
Relenopride Rat (Stress and inflammation-induced)30 mg/kgSuppressed visceral hypersensitivity.
Mosapride Rat (Acetic acid-induced)Not specifiedSignificantly reduced visceromotor response to colorectal distension.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Relenopride and Mosapride.

Assessment of Gastric Emptying (Relenopride in Dogs)
  • Animal Model: Beagle dogs.

  • Induction of Delayed Gastric Emptying: Intravenous infusion of glucagon.

  • Test Meal: Solid meal consisting of a cooked egg labeled with a radiotracer.

  • Drug Administration: Relenopride administered intravenously.

  • Measurement: The rate of gastric emptying is determined by scintigraphy, which measures the amount of radioactivity remaining in the stomach over time.

  • Data Analysis: The gastric emptying rate is calculated and compared between the Relenopride-treated group and a control group.

Assessment of Visceral Hypersensitivity (Relenopride in Rats)
  • Animal Model: Male rats.

  • Induction of Visceral Hypersensitivity: Partial restraint stress and intracolonic administration of trinitrobenzenesulfonic acid (TNBS).

  • Measurement of Visceral Sensitivity: Colorectal distension (CRD) is performed by inflating a balloon catheter inserted into the colon. The visceromotor response (VMR), typically measured as the contraction of the abdominal muscles, is quantified using electromyography (EMG).

  • Drug Administration: Relenopride administered orally.

  • Data Analysis: The VMR to CRD is compared before and after drug administration, and between the Relenopride-treated group and a vehicle-treated control group.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

Signaling_Pathway cluster_Relenopride Relenopride cluster_Mosapride Mosapride cluster_Receptors Receptors on Enteric Neuron cluster_Effects Downstream Effects Relenopride Relenopride HT4 5-HT4 Receptor Relenopride->HT4 Agonist Mosapride Mosapride M1 M1 Metabolite Mosapride->M1 Metabolism Mosapride->HT4 Agonist HT3 5-HT3 Receptor M1->HT3 Antagonist ACh ↑ Acetylcholine Release HT4->ACh Analgesia ↓ Visceral Hypersensitivity HT3->Analgesia Blocks Nociceptive Signals Prokinesis ↑ GI Motility (Prokinesis) ACh->Prokinesis

Caption: Signaling pathways of Relenopride and Mosapride.

Gastric_Emptying_Workflow start Start animal_prep Animal Preparation (e.g., Beagle Dog) start->animal_prep induce_delay Induce Delayed Gastric Emptying (e.g., Glucagon) animal_prep->induce_delay administer_drug Administer Drug (Relenopride or Mosapride) induce_delay->administer_drug test_meal Administer Radiotracer-labeled Solid Meal administer_drug->test_meal scintigraphy Scintigraphic Imaging at Timed Intervals test_meal->scintigraphy data_analysis Data Analysis: Calculate Gastric Emptying Rate scintigraphy->data_analysis end End data_analysis->end

Caption: Experimental workflow for gastric emptying assessment.

Visceral_Hypersensitivity_Workflow start Start animal_prep Animal Preparation (e.g., Rat) start->animal_prep induce_hyper Induce Visceral Hypersensitivity (e.g., Stress + TNBS) animal_prep->induce_hyper administer_drug Administer Drug (Relenopride or Mosapride) induce_hyper->administer_drug crd Colorectal Distension (CRD) administer_drug->crd emg Measure Visceromotor Response (VMR) via Electromyography (EMG) crd->emg data_analysis Data Analysis: Compare VMR Before and After Drug emg->data_analysis end End data_analysis->end

Caption: Experimental workflow for visceral hypersensitivity assessment.

Conclusion

Both Relenopride and Mosapride are selective 5-HT₄ receptor agonists with demonstrated prokinetic and visceral analgesic effects in preclinical models relevant to functional dyspepsia. Their high selectivity for the 5-HT₄ receptor and low affinity for the dopamine D₂ receptor suggest a favorable safety profile. While the available data indicates that both compounds are effective in accelerating gastric emptying and reducing visceral hypersensitivity, the absence of direct comparative studies makes it difficult to definitively conclude on their relative potency and efficacy. Further research, including head-to-head preclinical and clinical trials, is warranted to fully elucidate the comparative therapeutic potential of Relenopride and Mosapride in the treatment of functional dyspepsia.

References

Assessing the selectivity of Relenopride against other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fair Lawn, New Jersey - In the landscape of G-protein coupled receptor (GPCR) targeted therapeutics, particularly for gastrointestinal motility disorders, the selectivity of a compound is a critical determinant of its efficacy and safety profile. This guide provides a detailed comparison of the selectivity of Relenopride (YKP-10811), a selective 5-HT4 receptor agonist, against other GPCRs, with a comparative look at other prominent 5-HT4 agonists, Prucalopride and Tegaserod. This analysis is supported by available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview.

Executive Summary

Relenopride demonstrates a high affinity and selectivity for the serotonin (B10506) 5-HT4 receptor. While it exhibits some affinity for the 5-HT2B and 5-HT2A receptors, the binding affinity for 5-HT4 is significantly higher. This selectivity profile is crucial for minimizing off-target effects, a known concern with less selective 5-HT4 agonists. This guide presents a compilation of binding affinity and functional activity data, details the experimental protocols for key assays, and provides visual representations of the relevant signaling pathway and experimental workflows.

Comparative Selectivity Profile

The selectivity of Relenopride and its comparators, Prucalopride and Tegaserod, is summarized in the tables below. The data highlights the binding affinities (Ki) at various GPCRs and the functional potencies (EC50/pEC50) at the primary target, the 5-HT4 receptor.

Table 1: Binding Affinity (Ki, nM) of Relenopride and Comparators at Select GPCRs
Compound5-HT45-HT2A5-HT2B5-HT2C
Relenopride 4.96[1]600[1]31[1]-
Prucalopride pKi 8.60 (5-HT4a), 8.10 (5-HT4b)[2]---
Tegaserod -pKi 7.5[3]pKi 8.4[3]pKi 7.0[3]
Table 2: Functional Activity of Relenopride and Comparators
CompoundReceptorAssay TypeParameterValue
Relenopride 5-HT4-Agonist ActivityPotent Agonist[4][5]
5-HT2B-Antagonist Activity (IC50)2.1 µM[1]
Prucalopride 5-HT4Guinea-pig colon contractionpEC507.48[2]
5-HT4Rat oesophagus relaxationpEC507.81[2]
Tegaserod 5-HT4(c)cAMP elevation (HEK-293 cells)pEC508.6[3]
5-HT2BRat stomach fundus contractionAntagonist Activity (pA2)8.3[3]

Experimental Methodologies

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed protocols for the key experimental methods used to assess GPCR selectivity.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR (e.g., 5-HT4, 5-HT2A, 5-HT2B).

  • Radioligand specific for the target receptor (e.g., [3H]-GR113808 for 5-HT4).

  • Test compound (e.g., Relenopride).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

Functional assays measure the biological response following receptor activation. For Gs-coupled receptors like 5-HT4, a common method is to measure the accumulation of cyclic AMP (cAMP).

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at a Gs-coupled GPCR.

Materials:

  • Intact cells expressing the target GPCR (e.g., HEK-293 cells transfected with the human 5-HT4 receptor).

  • Test compound (e.g., Relenopride).

  • Reference agonist (e.g., serotonin).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Seeding: Cells are seeded into microplates and allowed to attach overnight.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

  • Compound Addition: Varying concentrations of the test compound or reference agonist are added to the cells.

  • Incubation: The cells are incubated for a specific period to allow for cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a suitable assay kit.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) are determined from this curve.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Relenopride Relenopride GPCR 5-HT4 Receptor (GPCR) Relenopride->GPCR Binds to G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT4 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Prepare cell membranes expressing target GPCR b2 Incubate membranes with radioligand and test compound b1->b2 b3 Separate bound/free ligand via filtration b2->b3 b4 Quantify bound radioactivity b3->b4 b5 Calculate Ki value b4->b5 f1 Culture cells expressing target GPCR f2 Treat cells with test compound f1->f2 f3 Lyse cells and measure intracellular cAMP f2->f3 f4 Generate dose-response curve f3->f4 f5 Determine EC50 and Emax f4->f5

Caption: GPCR Selectivity Assessment Workflow.

Conclusion

Relenopride is a potent and selective 5-HT4 receptor agonist. Its selectivity profile, particularly its significantly higher affinity for the 5-HT4 receptor compared to the 5-HT2A and 5-HT2B receptors, suggests a favorable therapeutic window with a reduced potential for off-target effects that have been associated with less selective compounds. The comparative data provided in this guide underscores the importance of a thorough characterization of a compound's selectivity across the GPCR family to predict its clinical performance and safety. Further studies, including comprehensive selectivity screening against a broader panel of GPCRs, would provide an even more complete understanding of Relenopride's pharmacological profile.

References

Relenopride's Serotonin Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Relenopride (B10773196) (also known as YKP10811) is a selective serotonin (B10506) 4 (5-HT4) receptor agonist, a class of drugs investigated for their potential in treating gastrointestinal motility disorders.[1][2][3][4] Understanding the cross-reactivity profile of a drug candidate is a critical aspect of preclinical and clinical development, providing insights into potential off-target effects and informing safety and efficacy assessments. This guide provides a comparative analysis of Relenopride's interaction with various serotonin receptor subtypes, supported by available experimental data.

Serotonin Receptor Binding Affinity Profile

Relenopride demonstrates high affinity for the 5-HT4 receptor, with a reported Ki value of 4.96 nM.[1][5] In comparative binding assays, it exhibits significantly lower affinity for other serotonin receptor subtypes. Notably, its affinity for the 5-HT2B and 5-HT2A receptors is approximately 6-fold and 120-fold lower than for the 5-HT4 receptor, respectively.[1][5]

Receptor SubtypeRelenopride Ki (nM)
5-HT44.96[1][5]
5-HT2B31[1][5]
5-HT2A600[1][5]
5-HT1BNo significant binding at 1 µM[1]
5-HT1DNo significant binding at 1 µM[1]
5-HT7No significant binding at 1 µM[1]

Functional Activity at Serotonin Receptors

In functional assays, Relenopride acts as a partial agonist at the 5-HT4 receptor.[6] Conversely, it displays antagonist activity at the 5-HT2B receptor, with a reported IC50 of 2.1 µM.[1][5] No significant functional activity has been observed at the 5-HT2A receptor at concentrations up to 10 µM.[1] Functional data for other serotonin receptor subtypes remains limited.

Receptor SubtypeRelenopride Functional ActivityIC50 / EC50
5-HT4AgonistNot specified
5-HT2BAntagonist2.1 µM (IC50)[1][5]
5-HT2ANo significant activity up to 10 µM[1]

Experimental Methodologies

The following sections describe generalized experimental protocols for assessing the binding affinity and functional activity of compounds at serotonin receptors. The specific parameters for the Relenopride studies are not fully detailed in the available literature.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound to a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (e.g., CHO or HEK293 cells stably expressing the target receptor) prep2 Cell Harvesting prep1->prep2 prep3 Homogenization prep2->prep3 prep4 Centrifugation to isolate cell membranes prep3->prep4 assay1 Incubation of membranes with a specific radioligand and varying concentrations of Relenopride prep4->assay1 assay2 Separation of bound and free radioligand by filtration assay1->assay2 assay3 Quantification of bound radioactivity using a scintillation counter assay2->assay3 analysis1 Generation of competition binding curves assay3->analysis1 analysis2 Calculation of IC50 values analysis1->analysis2 analysis3 Conversion of IC50 to Ki using the Cheng-Prusoff equation analysis2->analysis3

Fig. 1: Generalized workflow for radioligand binding assays.

Key Steps:

  • Membrane Preparation: Cell membranes expressing the serotonin receptor subtype of interest are prepared from cultured cells (e.g., CHO or HEK293).

  • Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-GR113808 for 5-HT4 receptors) and a range of concentrations of the unlabeled test compound (Relenopride).

  • Separation and Detection: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity on the filter is then measured.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement for 5-HT4 Receptors)

Functional assays determine whether a compound acts as an agonist or antagonist and its potency (EC50 or IC50). For Gs-coupled receptors like 5-HT4, agonist activity is often measured by quantifying the increase in intracellular cyclic AMP (cAMP).

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_detection cAMP Detection cluster_data_analysis Data Analysis cell_prep1 Culture of cells expressing the 5-HT4 receptor cell_prep2 Seeding cells into microplates cell_prep1->cell_prep2 assay_proc1 Pre-incubation with a phosphodiesterase inhibitor (e.g., IBMX) cell_prep2->assay_proc1 assay_proc2 Addition of varying concentrations of Relenopride assay_proc1->assay_proc2 assay_proc3 Cell lysis assay_proc2->assay_proc3 detection1 Use of a competitive immunoassay kit (e.g., HTRF, ELISA) assay_proc3->detection1 detection2 Measurement of the signal (e.g., fluorescence, absorbance) detection1->detection2 data_analysis1 Generation of dose-response curves detection2->data_analysis1 data_analysis2 Calculation of EC50 values data_analysis1->data_analysis2

Fig. 2: Workflow for a cAMP-based functional assay for 5-HT4 receptors.

Key Steps:

  • Cell Stimulation: Cells expressing the 5-HT4 receptor are treated with different concentrations of Relenopride.

  • cAMP Production: Agonist binding to the 5-HT4 receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP.

  • Detection: The amount of cAMP produced is quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: A dose-response curve is plotted to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathway

The 5-HT4 receptor is a Gs-protein coupled receptor. Upon agonist binding, it initiates a signaling cascade that results in the modulation of cellular function.

G Relenopride Relenopride (Agonist) HTR4 5-HT4 Receptor Relenopride->HTR4 Binds to G_alpha_s Gαs HTR4->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased gastrointestinal motility) PKA->Cellular_Response Phosphorylates target proteins leading to

References

Correlating In Vitro Potency with In Vivo Efficacy of Relenopride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Relenopride (B10773196), a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, with other prokinetic agents, focusing on the correlation between its in vitro potency and in vivo efficacy. The data presented is intended to inform research and drug development in the field of gastrointestinal motility disorders.

Introduction to Relenopride

Relenopride (also known as YKP-10811) is a small molecule, selective 5-HT4 receptor partial agonist that has been investigated for the treatment of chronic constipation, irritable bowel syndrome with constipation (IBS-C), and rare neurological diseases.[1][2][3][4] Its prokinetic activity stems from the activation of 5-HT4 receptors in the gastrointestinal tract, which enhances the peristaltic reflex, relaxes smooth muscle, and increases fluid secretion, thereby improving gut motility.[2]

In Vitro Potency: A Comparative Overview

The in vitro potency of Relenopride and comparable 5-HT4 receptor agonists, Tegaserod and Prucalopride, is summarized in the table below. Potency is primarily assessed by the binding affinity (Ki) to the target receptor and the functional response (EC50 or pEC50) in cellular assays. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorIn Vitro Potency (Binding Affinity, Ki)In Vitro Potency (Functional Assay)Selectivity
Relenopride 5-HT44.96 nM [1][5]Not explicitly found120-fold lower affinity for 5-HT2A (Ki=600 nM) and 6-fold lower affinity for 5-HT2B (Ki=31 nM) than for 5-HT4.[1] Also acts as a 5-HT2B receptor antagonist (IC50 = 2.1 µM).[1]
Tegaserod 5-HT4pKi = 8.4[6][7]pEC50 = 8.6 (cAMP assay)[7]Also binds to 5-HT2A (pKi=7.5), 5-HT2B (pKi=8.4), and 5-HT2C (pKi=7.0) receptors.[6][7][8][9]
Prucalopride 5-HT4pKi = 7.5-7.8 (splice variants)[10]-logEC50 = 7.2-8.0 (adenylyl cyclase)[10]High selectivity for the 5-HT4 receptor.[10]

In Vivo Efficacy: Preclinical and Clinical Evidence

The in vivo efficacy of these compounds is evaluated through their ability to improve gastrointestinal motility in animal models and human clinical trials.

CompoundIn Vivo Model/PopulationKey Efficacy Findings
Relenopride DogsSignificantly accelerated gastric emptying of solids, an effect blocked by a 5-HT4 antagonist.[11][12] Found to be substantially more potent than tegaserod.[11][12] Low doses (0.3, 1, and 3 mg/kg) accelerated gastric emptying in a dose-dependent manner.[11][12]
Humans (Phase 2)Completed Phase 2 trials for constipation and IBS.[13]
Tegaserod Guinea-pigsAt 1 and 3 mg/kg (subcutaneous), evoked a 5-HT4 receptor-mediated increase in colonic transit.[7]
Prucalopride Humans (Integrated analysis of 6 RCTs)Significantly more patients achieved a mean of ≥3 spontaneous complete bowel movements (SCBMs) per week over 12 weeks (27.8% vs. 13.2% for placebo).[14] The efficacy and safety outcomes were not significantly different between men and women.[14]
MiceParenteral administration for 14 days resulted in increased villus height, crypt depth, and crypt proliferation in the distal small bowel, along with enhanced glucose absorption.[15][16]

Correlation of In Vitro Potency with In Vivo Efficacy

A direct quantitative correlation between the in vitro potency (Ki of 4.96 nM) of Relenopride and its in vivo efficacy is challenging without a corresponding EC50 value from a functional assay and more detailed dose-ranging studies in humans. However, the high in vitro binding affinity of Relenopride for the 5-HT4 receptor is consistent with its potent prokinetic effects observed in preclinical studies, where it was found to be more potent than tegaserod.[11][12] The clinical development of Relenopride through Phase 2 trials for constipation and IBS further suggests that its in vitro activity translates to a clinically relevant effect in humans.[13]

For Prucalopride, its high in vitro affinity and functional potency at the 5-HT4 receptor are mirrored by its consistent efficacy in large-scale clinical trials for chronic constipation.[10][14] Tegaserod also demonstrates a correlation between its potent in vitro 5-HT4 receptor agonism and its ability to increase colonic transit in vivo.[7]

Experimental Protocols

In Vitro 5-HT4 Receptor Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a compound for the 5-HT4 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT4 receptor (e.g., HEK-293 cells).

  • Radioligand: A selective 5-HT4 receptor antagonist radioligand, such as [3H]-GR113808, is used.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, is used to maintain pH.

  • Incubation: Membranes, radioligand, and varying concentrations of the test compound (e.g., Relenopride) are incubated together to allow for competitive binding.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Measurement (General Protocol)

This protocol outlines a common method to assess the functional activity of a 5-HT4 receptor agonist by measuring the production of cyclic AMP (cAMP), a second messenger.

  • Cell Culture: Cells expressing the 5-HT4 receptor (e.g., CHO or HEK-293 cells) are cultured.

  • Stimulation: Cells are treated with varying concentrations of the agonist (e.g., Relenopride) for a defined period.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[17]

  • Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.

In Vivo Assessment of Gastrointestinal Transit (General Clinical Protocol)

This describes a general approach to measuring gastrointestinal transit time in human clinical trials.

  • Test Meal/Capsule: Subjects ingest a standardized meal containing a radiolabeled marker or a wireless motility capsule.

  • Imaging/Data Collection:

    • Scintigraphy: Serial images are taken using a gamma camera to track the movement of the radiolabeled marker through the stomach, small intestine, and colon.

    • Wireless Motility Capsule: The capsule transmits data on pH, temperature, and pressure as it passes through the gastrointestinal tract.

  • Data Analysis: Gastric emptying time, small bowel transit time, and colonic transit time are calculated based on the movement of the marker or the data from the capsule.

  • Symptom Assessment: Patients' symptoms, such as stool frequency and consistency, are recorded in diaries.

Visualizations

Relenopride_Signaling_Pathway Relenopride Relenopride HTR4 5-HT4 Receptor Relenopride->HTR4 Binds to Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Secretion Increased Fluid Secretion PKA->Secretion Relaxation Smooth Muscle Relaxation PKA->Relaxation Gene Gene Transcription (e.g., for motility proteins) CREB->Gene Peristalsis Enhanced Peristalsis Gene->Peristalsis

Caption: Relenopride's signaling pathway via the 5-HT4 receptor.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation Analysis Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (cAMP) (Determine EC50) Binding->Functional Informs Correlation Correlate In Vitro Potency with In Vivo Efficacy Functional->Correlation Preclinical Preclinical Models (Dogs) (Assess Gastric Emptying) Clinical Clinical Trials (Humans) (Assess Colonic Transit & Symptoms) Preclinical->Clinical Leads to Clinical->Correlation

Caption: Workflow for correlating in vitro and in vivo data.

References

Independent Validation of Relenopride Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Relenopride (YKP10811), a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, with other agents in its class. Due to the limited public availability of detailed quantitative data from Relenopride's Phase 2 clinical trials, this guide utilizes data from publicly available studies of other selective 5-HT4 receptor agonists, prucalopride (B966) and tegaserod, to provide a comparative framework for efficacy and safety.

Mechanism of Action: 5-HT4 Receptor Agonism

Relenopride is a small molecule that acts as a selective agonist for the 5-HT4 receptor.[1] Activation of the 5-HT4 receptor, a Gs protein-coupled receptor, initiates a signaling cascade that is believed to underlie its prokinetic effects in the gastrointestinal tract.

Signaling Pathway

The binding of a 5-HT4 receptor agonist, such as Relenopride, to its receptor leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced neurotransmitter release and increased gastrointestinal motility.

Relenopride_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Relenopride Relenopride Receptor 5-HT4 Receptor Relenopride->Receptor Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Increased GI Motility PKA->Effect Leads to

Relenopride's signaling pathway.

Clinical Development of Relenopride

Relenopride has completed Phase 2 clinical trials for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[2][3] The primary goals of these studies were to evaluate the efficacy, safety, and dose-response of once-daily oral capsules of Relenopride. While detailed results from these trials (NCT01523184 and NCT01989234) are not fully published, available information indicates that the drug was found to accelerate colonic transit in patients with functional constipation.[4]

Comparative Efficacy and Safety

To provide a benchmark for the expected performance of Relenopride, this section presents a summary of clinical trial data for two other selective 5-HT4 receptor agonists: prucalopride and tegaserod.

Prucalopride

Prucalopride is approved for the treatment of chronic idiopathic constipation in adults. The following tables summarize data from a pooled analysis of six randomized, double-blind, placebo-controlled Phase 3 and 4 clinical trials.[5]

Table 1: Efficacy of Prucalopride (2 mg once daily) vs. Placebo in Chronic Idiopathic Constipation (12 weeks)

Efficacy EndpointPrucalopride (n=1237)Placebo (n=1247)Odds Ratio (95% CI)p-value
≥3 Spontaneous Complete Bowel Movements/week27.8%13.2%2.68 (2.16, 3.33)<0.001

Table 2: Common Adverse Events with Prucalopride (2 mg once daily) vs. Placebo

Adverse EventPrucalopridePlacebo
Headache>10%<10%
Abdominal Pain>10%<10%
Nausea>10%<5%
Diarrhea>10%<5%
Tegaserod

Tegaserod is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) in women under 65. The following tables summarize data from Phase 3 clinical trials.[6][7][8][9][10]

Table 3: Efficacy of Tegaserod (6 mg twice daily) vs. Placebo in IBS-C (12 weeks)

Efficacy EndpointTegaserodPlacebo
Responder Rate for Overall IBS Symptom Relief38.5%28.3%

Table 4: Common Adverse Events with Tegaserod (6 mg twice daily) vs. Placebo in IBS-C

Adverse EventTegaserod (n=1327)Placebo (n=1305)
Headache14%10%
Abdominal Pain12%11%
Nausea8%7%
Diarrhea9%4%
Flatulence6%5%
Dyspepsia4%3%
Dizziness4%3%

Experimental Protocols

Detailed experimental protocols for the Relenopride Phase 2 trials are not publicly available. However, based on standard methodologies for similar clinical trials investigating prokinetic agents for constipation, the key experiments likely involved the following:

Assessment of Colonic Transit

A common method to assess colonic transit is through the use of radio-opaque markers.

Colonic_Transit_Workflow cluster_protocol Colonic Transit Measurement Protocol Ingestion Patient ingests radio-opaque markers at specified times Imaging Abdominal X-rays taken at pre-defined intervals (e.g., 24, 48, 72h) Ingestion->Imaging Analysis Number and location of markers are counted in different colon segments Imaging->Analysis Calculation Colonic transit time is calculated Analysis->Calculation

Workflow for assessing colonic transit.

Efficacy and Safety Assessment

The following diagram illustrates the typical workflow for a randomized controlled trial evaluating a new drug for constipation.

Clinical_Trial_Workflow cluster_trial Randomized Controlled Trial Workflow Screening Patient Screening and Inclusion/Exclusion Criteria Randomization Randomization to Relenopride or Placebo Screening->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment Data_Collection Data Collection: - Spontaneous Bowel Movements - Stool Consistency - Adverse Events Treatment->Data_Collection Analysis Statistical Analysis of Efficacy and Safety Endpoints Data_Collection->Analysis

Clinical trial workflow.

Conclusion

Relenopride, as a selective 5-HT4 receptor agonist, holds promise for the treatment of disorders related to reduced gastrointestinal motility. While detailed clinical trial data for Relenopride is not yet widely available, the established efficacy and safety profiles of other drugs in this class, such as prucalopride and tegaserod, provide a basis for understanding its potential therapeutic role. Further publication of Relenopride's clinical trial results is necessary for a direct and comprehensive comparison.

References

Safety Operating Guide

Proper Disposal of Relenopride Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Relenopride Hydrochloride must adhere to stringent disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. As an investigational compound, detailed public information on its specific hazardous waste classification is limited. Therefore, a conservative approach, treating it as a potentially hazardous pharmaceutical waste, is essential.

This guide provides a step-by-step operational plan for the proper disposal of this compound, aligning with general principles for handling investigational drugs and chemical waste.

Hazardous Waste Determination

While this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), a definitive hazardous waste determination is crucial. A Safety Data Sheet (SDS) for a product with a matching CAS number (1221416-42-7) includes the precautionary statement "P501: Dispose of contents/container to an approved waste disposal plant" and advises against discharge into drains. This indicates that the substance requires special disposal considerations.

Given the potential for reproductive and organ toxicity suggested by data on related compounds, this compound should be managed as a hazardous waste until a formal determination proves otherwise.

Quantitative Data Summary

At present, specific quantitative limits for the disposal of this compound are not publicly available. The following table summarizes general regulatory thresholds for hazardous waste determination.

Parameter Regulatory Threshold Relevance to this compound Disposal
Acute Hazardous Waste (P-listed) Generation of > 1 kg/month If determined to be acutely toxic, stringent regulations apply even for small quantities.
Toxic Characteristic (D-listed) Exceeding concentration limits in TCLP testA Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if the waste exhibits toxicity.
Reproductive Toxicity NIOSH criteriaDrugs that are reproductive hazards are considered hazardous drugs requiring special handling and disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene recommended).

2. Waste Segregation and Collection:

  • Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect all solid waste contaminated with this compound (e.g., unused powder, contaminated vials, weighing papers, pipette tips, and contaminated PPE) in a designated, leak-proof hazardous waste container.

  • For liquid waste containing this compound, use a separate, compatible, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.

3. Waste Container Labeling:

  • Label the hazardous waste container clearly with the words "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • List all constituents and their approximate concentrations.

  • Indicate the start date of waste accumulation.

  • Include the name and contact information of the principal investigator or responsible person.

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a secondary containment bin to prevent spills.

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Arrange for Pickup and Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste manifest with all necessary information about the chemical waste.

  • Disposal will likely be through high-temperature incineration at a permitted hazardous waste facility.[1][2]

6. Documentation:

  • Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the disposal method.

  • Retain copies of all waste manifests and certificates of destruction provided by the disposal vendor.

Disposal Workflow Diagram

RelenoprideDisposalWorkflow This compound Disposal Workflow Start Start: Identify Relenopride Hydrochloride Waste PPE Step 1: Don Appropriate PPE Start->PPE Segregate Step 2: Segregate Waste into Designated Container PPE->Segregate Label Step 3: Label Container 'Hazardous Waste' Segregate->Label Store Step 4: Store in Satellite Accumulation Area Label->Store ContactEHS Step 5: Contact EHS for Waste Pickup Store->ContactEHS Incineration Disposal Method: Incineration ContactEHS->Incineration Documentation Step 6: Document Disposal Incineration->Documentation End End Documentation->End

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet. Regulations for pharmaceutical waste disposal can vary by location.

References

Personal protective equipment for handling Relenopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Relenopride Hydrochloride. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent Active Pharmaceutical Ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.[1] Adherence to institutional and national safety regulations is mandatory.

This compound is a selective 5-HT4 receptor agonist investigated for its effects on gastrointestinal motility.[2][3] Due to its potent pharmacological activity, it should be handled with care in a laboratory setting to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds like this compound. The following table summarizes the recommended PPE for handling this material.[1]

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol or dust generation, such as weighing and aliquoting powders. Hoods or full-facepieces offer high protection factors.[1][4]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is required.[1]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection when handling potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1]
Body Protection Disposable Gown/CoverallsChoose gowns or coveralls made from materials like Tyvek to protect against chemical splashes and dust.[1] A dedicated lab coat should be worn over personal clothing.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a containment primary engineering control (C-PEC). This can be a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[5]

  • Decontamination: Ensure a validated decontamination solution is readily available.[1]

  • Waste Disposal: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[1]

  • PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.[1]

2. Handling:

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.[1]

  • Containment: Keep containers covered as much as possible.[1]

  • Spill Management: In the event of a spill, immediately alert others. Use a pre-prepared spill kit appropriate for chemical hazards. All materials used for spill cleanup must be disposed of as hazardous waste.[1][5]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[1]

  • PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed hazardous waste containerIncludes contaminated consumables such as weigh boats, pipette tips, and paper towels.
Liquid Waste Labeled, sealed hazardous waste containerCollect all liquid waste containing this compound.
Sharps Puncture-resistant, leak-proof sharps container labeled "Hazardous Waste"Includes needles, syringes, and contaminated glass.
Contaminated PPE Labeled, sealed hazardous waste bagAll disposable PPE (gloves, gown, shoe covers, etc.) should be placed in a designated hazardous waste bag.[5]

All hazardous waste must be disposed of through a licensed and approved hazardous waste management company, typically via incineration.[6][7][8]

Experimental Protocols

As this document provides general safety guidelines, specific experimental protocols involving this compound should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the handling and disposal procedures outlined above.

Workflow for Handling this compound

This compound Handling Workflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Prepare Designated Handling Area (C-PEC) prep_waste Set Up Labeled Waste Containers prep_area->prep_waste prep_ppe Don Appropriate PPE prep_waste->prep_ppe weigh Weigh and Aliquot in C-PEC prep_ppe->weigh handle Perform Experimental Procedures weigh->handle decon Decontaminate Surfaces and Equipment handle->decon spill Manage Spills Immediately dispose Dispose of all Waste as Hazardous spill->dispose doff_ppe Doff PPE in Designated Area decon->doff_ppe doff_ppe->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Relenopride Hydrochloride
Reactant of Route 2
Reactant of Route 2
Relenopride Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.